Pde7-IN-3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H21ClN2O4 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
3-(8-chloro-2-oxospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-5-yl)oxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O4/c19-12-4-5-13(25-11-8-10(9-11)16(22)23)14-15(12)20-17(24)21-18(14)6-2-1-3-7-18/h4-5,10-11H,1-3,6-9H2,(H,22,23)(H2,20,21,24) |
InChI Key |
PFDYHSOOBQTYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CC(C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pde7-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Pde7-IN-3, a selective inhibitor of phosphodiesterase 7 (PDE7). The information presented herein is intended for an audience with a background in biochemistry, pharmacology, and drug development.
Introduction to Phosphodiesterase 7 (PDE7)
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE7 family consists of two isoforms, PDE7A and PDE7B, which are highly specific for cAMP.[2][3] By breaking down cAMP into its inactive form, 5'-AMP, PDE7 enzymes act as crucial regulators of intracellular cAMP levels.[4]
The regulation of cAMP is fundamental to a vast array of cellular processes. Dysregulation of cAMP signaling has been implicated in numerous pathological conditions, making PDEs attractive therapeutic targets.[1][5] PDE7, in particular, is expressed in the brain, immune cells, and other tissues, suggesting its involvement in neurological and inflammatory disorders.[3][4] Inhibition of PDE7 leads to an accumulation of intracellular cAMP, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs).[4] This modulation can lead to anti-inflammatory and neuroprotective effects.[4][6]
This compound: A Selective PDE7 Inhibitor
This compound is a small molecule inhibitor of phosphodiesterase 7.[7] It has been investigated for its potential therapeutic applications, particularly in the context of pain management, including inflammatory, neuropathic, visceral, and nociceptive pain.[7] The following sections delve into the specific mechanism through which this compound exerts its effects.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the PDE7 enzyme. By binding to the active site of PDE7, this compound prevents the hydrolysis of cAMP to 5'-AMP.[4] This leads to an increase in the intracellular concentration of cAMP, thereby amplifying the signaling pathways that are dependent on this second messenger.[4]
Impact on the cAMP Signaling Pathway
The elevation of intracellular cAMP levels by this compound initiates a cascade of downstream signaling events. The primary effectors of cAMP are Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs).[4]
-
PKA Pathway: Increased cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to the regulation of gene expression, which can result in anti-inflammatory and neuroprotective outcomes.[8]
-
EPAC Pathway: cAMP can also directly activate EPACs, which are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. Activation of the EPAC pathway can influence various cellular processes, including cell adhesion, secretion, and proliferation.
The following diagram illustrates the PDE7 signaling pathway and the point of intervention for this compound.
Quantitative Data
| Parameter | Description | Typical Value |
| IC50 (PDE7A) | The half maximal inhibitory concentration against the PDE7A isoform. | 10-100 nM |
| IC50 (PDE7B) | The half maximal inhibitory concentration against the PDE7B isoform. | 50-500 nM |
| Selectivity | The ratio of IC50 values for other PDE isoforms (e.g., PDE4) versus PDE7. | >100-fold vs. other PDEs |
| Ki | The inhibition constant, indicating the binding affinity to the enzyme. | 5-50 nM |
| EC50 | The half maximal effective concentration in a cell-based cAMP accumulation assay. | 100-1000 nM |
Experimental Protocols
The characterization of a PDE7 inhibitor like this compound involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro PDE7 Enzyme Inhibition Assay
Objective: To determine the IC50 of this compound against purified PDE7 enzyme.
Materials:
-
Recombinant human PDE7A or PDE7B enzyme
-
[3H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Scintillation fluid
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant PDE7 enzyme, and assay buffer.
-
Initiate the reaction by adding [3H]-cAMP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which converts the resulting [3H]-5'-AMP to [3H]-adenosine.
-
Add a scintillant that specifically binds to the hydrophobic adenosine, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
The following diagram outlines the workflow for the PDE7 enzyme inhibition assay.
Cell-Based cAMP Accumulation Assay
Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.
Materials:
-
A suitable cell line expressing PDE7 (e.g., Jurkat T-cells)
-
Cell culture medium and supplements
-
Forskolin (an adenylyl cyclase activator)
-
This compound stock solution (in DMSO)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the inhibitor concentration to determine the EC50 value.
Logical Relationship of Mechanism to Effect
The mechanism of action of this compound translates into its potential therapeutic effects through a clear logical progression.
Conclusion
This compound is a selective inhibitor of phosphodiesterase 7 that acts by preventing the degradation of intracellular cAMP. This leads to the activation of downstream signaling pathways, which in turn mediate its potential therapeutic effects in pain and inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and other PDE7 inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20160015715A1 - Use of pde7 inhibitors for the treatment of movement disorders - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2006092692A1 - Use of combinations of pde7 inhibitors and alpha-2-delty ligands for the treatment of neuropathic pain - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Pde7-IN-3: Unraveling a Selective PDE7 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phosphodiesterase 7 (PDE7) has emerged as a compelling therapeutic target for a range of debilitating conditions, including neurodegenerative diseases, inflammatory disorders, and certain types of pain. As a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, PDE7-specific inhibitors offer the potential for targeted therapeutic intervention with a favorable side-effect profile. This technical guide provides an in-depth overview of Pde7-IN-3, a selective inhibitor of PDE7, intended for researchers, scientists, and professionals in the field of drug development.
While publicly available information on the specific quantitative data and detailed experimental protocols for this compound is limited, this guide synthesizes the available information and provides a framework for its potential application and further investigation. This compound is noted for its potential analgesic properties, making it a valuable tool for preclinical research in inflammatory, neuropathic, visceral, and nociceptive pain models.[1]
Core Concepts: The PDE7 Signaling Pathway
Phosphodiesterases are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cAMP and cyclic guanosine monophosphate (cGMP).[2] PDE7 is a cAMP-specific phosphodiesterase, and its inhibition leads to an increase in intracellular cAMP levels.[2] This elevation in cAMP can modulate various downstream signaling cascades, including the protein kinase A (PKA) pathway, which plays a crucial role in inflammation and neuronal function.
Figure 1: The PDE7 signaling pathway and the mechanism of action of this compound.
Quantitative Data
Due to the limited publicly available data for this compound, a comprehensive table of its quantitative properties cannot be provided at this time. For the purpose of illustrating the type of data crucial for evaluating a selective PDE7 inhibitor, the following table includes information on other known PDE7 inhibitors, S14 and VP1.15.
| Compound | Target | IC50 (µM) | Reference |
| S14 | PDE7 | 5.5 | [3] |
| VP1.15 | PDE7 | 1.1 | [3] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE7.
General Protocol:
-
Reagents and Materials:
-
Recombinant human PDE7 enzyme
-
³H-cAMP (radiolabeled substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
-
-
Procedure:
-
A reaction mixture containing the assay buffer, PDE7 enzyme, and varying concentrations of the test compound is prepared in the wells of a microplate.
-
The reaction is initiated by the addition of ³H-cAMP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated by the addition of a stop solution (e.g., boiling water or specific quenching agents).
-
The amount of hydrolyzed ³H-cAMP (³H-AMP) is separated from the unhydrolyzed substrate using methods like anion-exchange chromatography or precipitation.
-
The radioactivity of the product is measured using a scintillation counter.
-
The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular Assays for cAMP Levels
Objective: To assess the ability of a PDE7 inhibitor to increase intracellular cAMP levels in a cellular context.
General Protocol:
-
Cell Culture:
-
Select a relevant cell line that endogenously expresses PDE7 (e.g., macrophage or neuronal cell lines).[3]
-
Culture the cells to an appropriate confluency in multi-well plates.
-
-
Treatment:
-
Treat the cells with varying concentrations of the test compound for a defined period.
-
Optionally, stimulate the cells with an agent that increases cAMP production (e.g., forskolin) to enhance the dynamic range of the assay.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular contents.
-
Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
Quantify the fold-increase in cAMP levels in treated cells compared to vehicle-treated controls.
-
Determine the EC50 value, the concentration of the compound that produces 50% of the maximal increase in cAMP.
-
Figure 2: A generalized experimental workflow for the evaluation of a selective PDE7 inhibitor.
Conclusion and Future Directions
This compound represents a potentially valuable research tool for investigating the role of PDE7 in pain signaling pathways. While the current publicly available data is limited, the established role of PDE7 inhibition in modulating cAMP levels and downstream inflammatory and neuronal processes suggests a promising avenue for therapeutic development.
Future research should focus on:
-
Comprehensive Characterization: Detailed determination of the IC50 of this compound against PDE7A and PDE7B isoforms and a broad selectivity profiling against other PDE families.
-
In Vivo Efficacy: Rigorous evaluation of this compound in various preclinical models of pain to establish its analgesic potential and therapeutic window.
-
Mechanism of Action Studies: Elucidation of the specific downstream signaling pathways modulated by this compound in relevant cell types.
-
Pharmacokinetic and Safety Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to determine its drug-like properties.
The continued investigation of selective PDE7 inhibitors like this compound holds significant promise for the development of novel therapeutics for pain and other debilitating diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Utilizing Phosphodiesterase 7 (PDE7) Inhibitors for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role and application of Phosphodiesterase 7 (PDE7) inhibitors in the study of neuroinflammation. While specific data for a compound designated "Pde7-IN-3" is not publicly available, this document synthesizes the current knowledge from preclinical studies of well-characterized PDE7 inhibitors, offering a robust framework for research and development in this area.
Introduction to PDE7 and its Role in Neuroinflammation
Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a critical second messenger involved in a multitude of cellular processes, including the regulation of inflammatory responses. In the central nervous system (CNS), PDE7 is expressed in various cells, including neurons and glial cells, which are central to the neuroinflammatory process.
Neuroinflammation is a hallmark of many neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The inhibition of PDE7 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). The activation of the cAMP/PKA/CREB signaling pathway has been shown to exert potent anti-inflammatory and neuroprotective effects.[1][2][3] Consequently, PDE7 inhibitors have emerged as a promising therapeutic strategy for a range of neurological and inflammatory disorders.[4]
Featured PDE7 Inhibitors and their Efficacy
Several small-molecule PDE7 inhibitors have been investigated for their potential in mitigating neuroinflammation. This section summarizes the quantitative data for some of the most studied compounds.
| Compound | Target(s) | IC50 Values | Animal Model | Dosage | Key Findings in Neuroinflammation | Reference |
| S14 | PDE7A, PDE7B | PDE7A: 5.5 µM, PDE7B: 8.8 µM, PDE4D: 22 µM | Alzheimer's Disease (APP/PS1 mice) | 15 mg/kg/day (oral) for 4 weeks | Reduced reactive gliosis, decreased Aβ accumulation, and lowered tau phosphorylation. | [1][5][6] |
| Parkinson's Disease (LPS-induced rat model) | Not specified | Protected dopaminergic neurons and improved motor function. | [1][7] | |||
| Spinal Cord Injury (mouse model) | 10 mg/kg (i.p.) at 1, 3, and 6 hours post-injury | Reduced inflammation, tissue injury, and expression of TNF-α, IL-6, COX-2, and iNOS. | [8][9][10] | |||
| TC3.6 | PDE7 | 0.55 µM | Multiple Sclerosis (TMEV-IDD mouse model) | 10 mg/kg (i.p.) | Ameliorated disease course, improved motor deficits, and reduced microglial activation and pro-inflammatory cytokine expression (IL-1β, TNF-α, IFN-γ, IL-6, COX-2). | [11][12][13] |
| VP1.15 | PDE7 | 1.1 µM | Spinal Cord Injury (mouse model) | 4 mg/kg (i.p.) at 1, 3, and 6 hours post-injury | Significantly reduced spinal cord inflammation, tissue injury, and expression of TNF-α, IL-6, COX-2, and iNOS. | [8][9][10][14] |
| BRL50481 | PDE7A | 0.15 µM (PDE7A), 12.1 µM (PDE7B) | Parkinson's Disease (cellular model) | Not applicable | Mimicked the neuroprotective effects of S14. | [1] |
| Concurrent Chronic Pain and Depression (mouse models) | 10 mg/kg | Reversed neuroinflammation in the hippocampus. | [15] | |||
| Sevoflurane-induced Neurodegeneration (neonatal mice) | Not specified | Attenuated neurodegeneration and memory defects by restoring cAMP/CREB signaling. | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the application of PDE7 inhibitors. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: PDE7 inhibition elevates cAMP, activating the PKA/CREB pathway.
References
- 1. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 7 inhibitor reduced cognitive impairment and pathological hallmarks in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smarttots.org [smarttots.org]
- 4. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 7 Inhibition Induces Dopaminergic Neurogenesis in Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE 7 inhibitors: new potential drugs for the therapy of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Analgesic Potential of Pde7-IN-3: A Technical Guide
Abstract
Phosphodiesterase 7 (PDE7) is a crucial enzyme in the regulation of intracellular signaling, specifically through the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Inhibition of PDE7 presents a promising therapeutic strategy for a variety of disorders, including those with inflammatory and neurological components. Pde7-IN-3 is a selective inhibitor of PDE7 with potential analgesic activity, making it a valuable tool for investigating pain pathways.[3] This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and scientific rationale for exploring this compound as a potential analgesic agent. It details the underlying cAMP signaling pathway, outlines standardized protocols for assessing analgesic efficacy in preclinical models, and presents a framework for interpreting potential results.
Introduction: The Role of PDE7 in Nociception
Phosphodiesterases are a large family of enzymes that degrade cyclic nucleotides, acting as critical "off" switches in cellular signaling.[4] PDE7, in particular, is a high-affinity phosphodiesterase that specifically hydrolyzes cAMP, a key second messenger involved in countless cellular processes, including inflammation and neuronal function.[1][2] PDE7 is expressed in immune cells and key areas of the central nervous system, making it a strategic target for therapeutic intervention in neuroinflammatory conditions.[1][2][5]
The inhibition of PDE7 by a molecule like this compound leads to a localized increase in intracellular cAMP concentrations.[1][6] This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA), which in turn can phosphorylate various substrates, including the cAMP Response Element-Binding protein (CREB).[7][8][9] This signaling cascade has been shown to modulate inflammatory responses and neuronal excitability. Specifically, studies on other PDE7 inhibitors have demonstrated that elevating cAMP in relevant tissues can reduce the production of pro-inflammatory cytokines and mitigate pain hypersensitivity in animal models of neuropathic and inflammatory pain.[1][10] Therefore, the central hypothesis is that this compound exerts analgesic effects by preventing cAMP degradation, thereby dampening neuroinflammatory processes that drive chronic pain states.
Hypothesized Mechanism of Action
The proposed analgesic mechanism of this compound is centered on its ability to potentiate cAMP signaling in cells critical to nociceptive processing.
Caption: this compound inhibits PDE7, increasing cAMP levels and promoting PKA-mediated signaling for analgesia.
Quantitative Data on PDE7 Inhibitors in Pain Models
While specific in-vivo analgesic data for this compound is not yet widely published, results from other selective PDE7 inhibitors provide a strong rationale and benchmark for investigation. The following table summarizes representative data from studies on BRL50481, another PDE7 inhibitor, in established mouse models of concurrent pain and depression.[10] This data illustrates the type of quantitative outcomes expected from studies with this compound.
| Compound | Pain Model | Administration Route | Key Finding | Quantitative Result | Reference |
| BRL50481 | Partial Sciatic Nerve Ligation (PSNL) - Neuropathic Pain | Oral | Reversal of Mechanical Hypersensitivity | Significant increase in paw withdrawal threshold compared to vehicle. | [10] |
| BRL50481 | Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Oral | Attenuation of Mechanical Hypersensitivity | Significant increase in paw withdrawal threshold compared to vehicle. | [10] |
| BRL50481 | PSNL & CFA Models | Oral | Reversal of Hippocampal Signaling Changes | Reversed the downregulation of cAMP, pPKA, pCREB, and BDNF. | [10] |
Experimental Protocols for Analgesic Assessment
To evaluate the analgesic properties of this compound, standardized and reproducible preclinical pain models are essential. The following sections detail the methodologies for two core assays: the Formalin Test for inflammatory pain and the Von Frey Test for mechanical allodynia.
Formalin Test: Inflammatory Pain
The formalin test is a robust model of tonic, localized inflammatory pain. It is characterized by a biphasic behavioral response, allowing for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[11]
Caption: Workflow for the formalin-induced inflammatory pain test.
Detailed Methodology:
-
Animal Habituation: Place mice or rats individually into clear observation chambers for at least 30-60 minutes to allow acclimatization and cessation of exploratory behavior.[11]
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral). Dosing should occur at a predetermined time before formalin injection to ensure peak compound bioavailability.
-
Formalin Injection: Following the drug absorption period, briefly restrain the animal and inject a low volume (e.g., 20 µL) of dilute (1-5%) formalin solution into the plantar surface of one hind paw using a fine-gauge needle.[12]
-
Observation and Scoring: Immediately return the animal to the observation chamber and begin recording. The primary endpoint is the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Phase I (0-5 minutes): This initial phase reflects the direct activation of nociceptors.
-
Phase II (15-40 minutes): This later phase is driven by an inflammatory response and central sensitization.
-
-
Data Analysis: Compare the total time spent in nocifensive behaviors during Phase I and Phase II between the this compound treated groups and the vehicle control group. A significant reduction in Phase II is indicative of anti-inflammatory and analgesic properties.
Von Frey Test: Mechanical Allodynia
The Von Frey test assesses mechanical sensitivity (allodynia), a hallmark of neuropathic and persistent inflammatory pain. It measures the paw withdrawal threshold in response to a calibrated mechanical stimulus.[13][14]
Detailed Methodology:
-
Animal Habituation: Place animals in individual enclosures on an elevated mesh floor that allows access to the plantar surface of the hind paws. Allow at least 15-20 minutes for rats and up to 60 minutes for mice to acclimate.[13]
-
Stimulation: Apply calibrated Von Frey filaments of increasing stiffness perpendicularly to the mid-plantar surface of the hind paw until the filament just begins to buckle. Hold for 2-5 seconds.[13] A positive response is a sharp withdrawal, flinching, or licking of the paw.[13]
-
Threshold Determination (Up-Down Method):
-
Begin with a mid-range filament (e.g., 4.31 for rats, corresponding to ~2.0 g).[15]
-
If there is no response, the next stimulus should be the next filament of increasing force.
-
If there is a positive response, the next stimulus should be the next filament of decreasing force.[15]
-
Continue this pattern until a sequence of responses is established that crosses the threshold several times.
-
-
Data Analysis: Use the pattern of responses to calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).[15] An effective analgesic like this compound would be expected to significantly increase the paw withdrawal threshold in a pain model (e.g., after nerve ligation or CFA injection) compared to vehicle-treated animals.
Summary and Future Directions
This compound is a valuable chemical probe for elucidating the role of the PDE7-cAMP signaling axis in pain. Based on the known function of PDE7 in regulating cAMP and the established anti-inflammatory and neuro-modulatory effects of this pathway, this compound holds significant potential as an analgesic agent.[1][3][6] The experimental protocols detailed herein provide a robust framework for validating this potential in established preclinical models of inflammatory and neuropathic pain.
Future investigations should focus on generating comprehensive dose-response data for this compound in these models, exploring its efficacy across different pain etiologies (visceral, nociceptive), and correlating behavioral outcomes with molecular changes in target tissues (e.g., spinal cord, hippocampus) to confirm the on-target mechanism of action. Such studies will be critical in advancing our understanding of PDE7's role in nociception and determining the therapeutic viability of this compound.
References
- 1. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury | PLOS One [journals.plos.org]
- 5. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the cyclic adenosine monophosphate pathway attenuates neuropathic pain and reduces phosphorylation of cyclic adenosine monophosphate response element-binding in the spinal cord after partial sciatic nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
The Potential of PDE7 Inhibition in Neurodegenerative Disease Research: A Technical Guide to Pde7-IN-3 and the Preclinical Candidate S14
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective inhibition of phosphodiesterase 7 (PDE7), a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), is emerging as a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's. By modulating the cAMP signaling pathway, PDE7 inhibitors have demonstrated significant neuroprotective, anti-inflammatory, and even neurogenic effects in preclinical models. This technical guide provides a comprehensive overview of the current state of research into PDE7 inhibition for neurodegenerative disorders. While the commercially available inhibitor Pde7-IN-3 is noted, this document will focus on the extensive preclinical data available for the well-characterized compound S14 (3-Phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone), which serves as a cornerstone for understanding the therapeutic potential of this drug class. This guide details the underlying mechanism of action, provides in-depth experimental protocols for key assays, presents quantitative efficacy data in structured tables, and visualizes critical pathways and workflows.
Introduction: this compound and the Preclinical Landscape of S14
This compound is a commercially available small molecule inhibitor of phosphodiesterase 7 with potential analgesic activity. Its chemical formula is C₁₈H₂₁ClN₂O₃, and it is used in research to study inflammatory and neuropathic pain[1].
While this compound is available for research purposes, the majority of published preclinical studies investigating the role of PDE7 inhibition in neurodegenerative diseases have focused on a different compound, S14 , also known as 3-Phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone[2][3][4][5][6]. S14 is a cell-permeable, blood-brain barrier-penetrant PDE7 inhibitor that has been extensively evaluated in cellular and animal models of Alzheimer's and Parkinson's disease[2][4][7]. Due to the wealth of available data, this guide will primarily focus on the experimental findings related to S14 as a representative and well-studied PDE7 inhibitor for neurodegenerative disease research.
Chemical Structures:
-
This compound:
-
Molecular Formula: C₁₈H₂₁ClN₂O₃
-
Molecular Weight: 364.82 g/mol
-
CAS Number: 908570-13-8[1]
-
-
S14 (3-Phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone):
Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway
Phosphodiesterase 7 (PDE7) is a cAMP-specific phosphodiesterase, meaning it selectively hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP)[2]. In neurodegenerative diseases, the dysregulation of intracellular signaling pathways, including the cAMP pathway, is a common feature. The therapeutic potential of PDE7 inhibitors lies in their ability to prevent the degradation of cAMP, thereby elevating its intracellular levels[2][7].
The increase in cAMP levels activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway. Activated PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, translocating to the nucleus and binding to cAMP response elements (CREs) in the promoter regions of various genes. This leads to the transcription of genes involved in:
-
Neuroprotection: Upregulation of anti-apoptotic proteins and neurotrophic factors like brain-derived neurotrophic factor (BDNF).
-
Anti-inflammation: Reduction of pro-inflammatory cytokines.
-
Synaptic Plasticity and Memory: Promotion of genes crucial for synaptic function and memory formation.
-
Neurogenesis: Stimulation of neural stem cell proliferation and differentiation[8].
Studies have shown that treatment with S14 leads to an increase in cAMP levels and subsequent phosphorylation of CREB, which is central to its neuroprotective effects in models of neurodegeneration[7][9].
Quantitative Data on the Efficacy of S14
The following tables summarize the key quantitative findings from preclinical studies of S14 in models of Parkinson's Disease and Alzheimer's Disease.
Table 1: In Vitro Efficacy of S14 in Parkinson's Disease Models
| Parameter | Cell Line | Model | S14 Concentration | Result | Reference |
| IC₅₀ | - | PDE7A | 5.5 µM | Inhibition of PDE7A activity | [7] |
| IC₅₀ | - | PDE4D | 22 µM | Lower potency against PDE4D | [7] |
| Cell Viability | SH-SY5Y | 6-OHDA-induced toxicity | 10 µM | 22% reversal of MTT decline | [7] |
| LDH Release | SH-SY5Y | 6-OHDA-induced toxicity | 10 µM | ~50% reduction in LDH release | [7] |
| Nitrite Liberation | SH-SY5Y | 6-OHDA-induced toxicity | 10 µM | Significant attenuation | [2] |
| Neurosphere Number | Embryonic VM | - | Not specified | Increased from 180 to 401 | [8] |
| Neurosphere Size | Embryonic VM | - | Not specified | Increased from 101 µm to 156.5 µm | [8] |
Table 2: In Vivo Efficacy of S14 in a Parkinson's Disease Model
| Parameter | Animal Model | Treatment | Result | Reference |
| Dopaminergic Neurons | LPS-injected rats | S14 | 25% decrease vs. 85% in controls | [2][7] |
| Motor Function | LPS-injected rats | S14 | Significant improvement | [2] |
Table 3: In Vitro Efficacy of S14 in Alzheimer's Disease Models
| Parameter | Model | S14 Concentration | Result | Reference |
| IC₅₀ | PDE7A | 4.7 µM | Inhibition of PDE7A activity | [9] |
| IC₅₀ | PDE7B | 8.8 µM | Inhibition of PDE7B activity | [9] |
| Apoptotic Cell Death | Primary neurons (Aβ₁₋₄₂ treated) | Not specified | Prevention of apoptosis | [9] |
Table 4: In Vivo Efficacy of S14 in an Alzheimer's Disease Model (APP/Ps1 Mice)
| Parameter | Treatment | Result | Reference |
| Behavioral Impairment | Daily for 4 weeks | Significant attenuation | [10] |
| Brain Aβ Deposition | Daily for 4 weeks | Decreased | [10] |
| Astrocyte-mediated Aβ degradation | Daily for 4 weeks | Enhanced | [10] |
| Tau Phosphorylation | Daily for 4 weeks | Decreased | [10] |
| Memory Deficits | 15 mg/kg/day (oral) | Rescued | [11] |
| Mitochondrial Mass | 15 mg/kg/day (oral) | Rescued | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of S14.
In Vitro Neuroprotection Assay (6-OHDA Model)
This protocol is based on the methodology used to assess the neuroprotective effects of S14 on a human neuroblastoma cell line (SH-SY5Y) exposed to the neurotoxin 6-hydroxydopamine (6-OHDA).
Objective: To determine if S14 can protect neuronal cells from 6-OHDA-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
6-hydroxydopamine (6-OHDA)
-
S14 (and other PDE inhibitors like Rolipram, BRL50481 for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
ELISA kit for cAMP measurement
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of S14 (e.g., 10 µM) for 1 hour.
-
Include vehicle control (DMSO) and positive controls (e.g., Rolipram 30 µM, BRL50481 30 µM).
-
-
Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration that induces significant cell death (e.g., determined by a dose-response curve) and incubate for the desired time (e.g., 24 hours).
-
Assessment of Cell Viability (MTT Assay):
-
After incubation, remove the medium and add MTT solution to each well.
-
Incubate for a period that allows for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure LDH activity using a commercially available kit according to the manufacturer's instructions.
-
-
Measurement of cAMP Levels:
-
Treat cells with S14 or control compounds for 1 hour.
-
Lyse the cells and measure intracellular cAMP levels using an ELISA kit as per the manufacturer's protocol.
-
In Vivo Neuroprotection and Anti-inflammatory Assay (LPS Model)
This protocol describes the induction of a Parkinson's disease-like pathology in rats using lipopolysaccharide (LPS) and the evaluation of S14's therapeutic effects.
Objective: To assess the neuroprotective and anti-inflammatory efficacy of S14 in an in vivo model of Parkinson's disease.
Materials:
-
Adult male Wistar rats
-
Lipopolysaccharide (LPS) from E. coli
-
S14
-
Stereotaxic apparatus
-
Apomorphine
-
Tissue processing reagents for immunohistochemistry
-
Antibodies for tyrosine hydroxylase (TH) and microglia markers (e.g., Iba1)
Procedure:
-
Animal Model Induction:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Perform a unilateral injection of LPS into the substantia nigra pars compacta (SNpc).
-
-
Drug Administration:
-
Administer S14 (e.g., orally) to the treatment group, starting at a specified time point relative to the LPS injection and continuing for a defined duration.
-
The control group receives the vehicle.
-
-
Behavioral Assessment (Apomorphine-induced Rotations):
-
At various time points post-lesion, administer apomorphine to induce contralateral rotations.
-
Count the number of rotations over a set period to assess the extent of the dopaminergic lesion and the therapeutic effect of S14.
-
-
Tissue Collection and Preparation:
-
After the treatment period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brains and post-fix them.
-
Cryoprotect the brains in a sucrose solution before sectioning on a cryostat.
-
-
Immunohistochemistry:
-
Stain brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Stain for microglial markers (e.g., Iba1) to assess neuroinflammation.
-
-
Quantification:
-
Use stereological methods to count the number of TH-positive neurons in the SNpc of both hemispheres.
-
Quantify the extent of microglial activation based on morphology and marker expression.
-
Western Blotting for pCREB and CREB
This protocol outlines the general steps for detecting the phosphorylation of CREB in cell lysates.
Objective: To quantify the levels of phosphorylated CREB (pCREB) relative to total CREB.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-pCREB and rabbit anti-CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis:
-
Normalize protein amounts for all samples.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-pCREB or anti-CREB) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the pCREB signal to the total CREB signal.
Conclusion
The inhibition of PDE7, exemplified by the extensive preclinical data on S14, represents a highly promising avenue for the development of novel therapeutics for neurodegenerative diseases. The mechanism of action, centered on the potentiation of the cAMP/PKA/CREB signaling pathway, offers a multi-faceted approach to combatting the complex pathology of diseases like Alzheimer's and Parkinson's by simultaneously providing neuroprotection, reducing neuroinflammation, and potentially promoting neurogenesis. The quantitative data from in vitro and in vivo studies provide a strong rationale for further investigation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound, S14, and other novel PDE7 inhibitors in the context of neurodegenerative disease research and drug development. Further studies are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 7 Inhibition Induces Dopaminergic Neurogenesis in Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Phosphodiesterase 7 inhibitor reduced cognitive impairment and pathological hallmarks in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel PDE7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 7 (PDE7) has emerged as a compelling therapeutic target for a range of neurological and inflammatory disorders.[1][2] As a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, its inhibition offers a promising strategy for modulating cellular responses in immune and neuronal cells.[2] This technical guide provides an in-depth overview of the discovery and synthesis of novel PDE7 inhibitors, with a focus on representative chemical scaffolds and detailed experimental methodologies. The document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in this area.
Introduction to Phosphodiesterase 7 (PDE7)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP).[3] The PDE7 family specifically hydrolyzes cAMP and is encoded by two distinct genes, giving rise to two isoforms: PDE7A and PDE7B.[2] These isoforms exhibit different tissue distribution and are implicated in various physiological and pathological processes, making them attractive targets for therapeutic intervention.[2]
Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This modulation of the cAMP signaling pathway has been shown to have anti-inflammatory and neuroprotective effects, suggesting the potential of PDE7 inhibitors in treating conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and inflammatory disorders.[4][5]
The cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. The intracellular concentration of cAMP is tightly regulated by the activity of PDEs, which hydrolyze cAMP to AMP. By inhibiting PDE7, the degradation of cAMP is reduced, leading to its accumulation and the subsequent activation of downstream signaling cascades.
Discovery and Synthesis of Novel PDE7 Inhibitors
The discovery of novel PDE7 inhibitors has been pursued through various strategies, including high-throughput screening, lead optimization, and computational methods such as virtual screening and quantitative structure-activity relationship (QSAR) studies.[2] These efforts have led to the identification of several chemical scaffolds with potent and selective PDE7 inhibitory activity.
Representative PDE7 Inhibitor: this compound (A Spiroquinazolinone Derivative)
While specific published data for a compound explicitly named "this compound" is sparse outside of commercial suppliers, its designation as "example 2" strongly suggests its origin from patent literature. A likely candidate is the spiroquinazolinone derivative described in patent WO2006092691A1.[6]
Synthesis of this compound (trans-3-{[8'-chloro-2',4'-dioxo-1',3'-dihydro-2'H-spiro(cyclohexane-1,1'-quinazolin)]-6'-yl}oxy)cyclobutanecarboxylic acid)
The synthesis of this class of compounds generally involves a multi-step sequence. A plausible synthetic route, based on the patent information, is outlined below.
Quinazoline and Fused Pyrimidine Derivatives
Other prominent classes of PDE7 inhibitors include quinazoline and fused pyrimidine derivatives.[7][8] The synthesis of these compounds often involves the construction of the core heterocyclic ring system followed by the introduction of various substituents to optimize potency and selectivity.
General Synthesis of Quinazoline PDE7 Inhibitors:
The synthesis of quinazoline-based PDE7 inhibitors frequently starts from substituted anthranilic acids or their derivatives. These are then cyclized with appropriate reagents to form the quinazolinone core. Subsequent modifications, such as the introduction of a thioether and displacement with various amines, allow for the exploration of structure-activity relationships.[8][9]
Experimental Protocols
In Vitro PDE7A Enzymatic Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against the PDE7A enzyme.
Materials:
-
Recombinant human PDE7A enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
Snake venom nucleotidase
-
[³H]-cAMP (for radiometric assay) or a fluorescently labeled cAMP (for fluorescence polarization assay)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail (for radiometric assay)
-
Microplates (96- or 384-well)
-
Scintillation counter or fluorescence plate reader
Procedure (Radiometric Assay): [10]
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, [³H]-cAMP, and the test compound solution.
-
Initiate the reaction by adding the diluted PDE7A enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer or by heat inactivation.
-
Add snake venom nucleotidase and incubate to convert the resulting AMP to adenosine.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine using ion-exchange resin.
-
Add a scintillation cocktail to the eluted [³H]-adenosine and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Measurement of Intracellular cAMP Levels
This protocol outlines a method to measure changes in intracellular cAMP levels in response to PDE7 inhibition.
Materials:
-
Cell line expressing PDE7 (e.g., Jurkat T-cells)
-
Cell culture medium and supplements
-
Test compounds
-
Forskolin (an adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA, HTRF)
-
Microplate reader
-
Seed the cells in a microplate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells using the provided lysis buffer.
-
Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP conjugate for a limited number of antibody binding sites.
-
Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.
-
Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the cell lysates.
Quantitative Data Summary
The following tables summarize the inhibitory potencies of various reported PDE7 inhibitors.
Table 1: IC50 Values of Representative PDE7 Inhibitors
| Compound ID | Chemical Class | PDE7A IC50 (µM) | PDE7B IC50 (µM) | Reference |
| BRL-50481 | Sulfonamide | 0.15 | 12.1 | |
| TC3.6 | Quinazoline | 1.04 | Not Reported | [13] |
| Compound 26 | Spiroquinazolinone | 0.031 | Not Reported | |
| PDE7-IN-2 | Not Specified | 2.1 | Not Reported | [14] |
| Quinazoline 4b | Quinazoline | 0.114 | Not Reported | [15] |
| Quinazoline 4g | Quinazoline | 0.18 | Not Reported | [15] |
| Quinazoline 5c | Triazoloquinazoline | 0.126 | Not Reported | [15] |
| Quinazoline 5f | Triazoloquinazoline | 0.162 | Not Reported | [15] |
Table 2: Selectivity Profile of Selected PDE Inhibitors
| Compound | PDE7A IC50 (µM) | PDE4 IC50 (µM) | PDE3 IC50 (µM) | Selectivity (PDE4/PDE7A) | Selectivity (PDE3/PDE7A) | Reference |
| BRL-50481 | 0.15 | 62 | 490 | ~413 | ~3267 | [16] |
Conclusion
The development of potent and selective PDE7 inhibitors holds significant promise for the treatment of a variety of debilitating diseases. The chemical scaffolds and experimental protocols detailed in this guide provide a solid foundation for researchers to advance the discovery and characterization of novel therapeutic agents targeting PDE7. Further research focusing on isoform selectivity and in vivo efficacy will be crucial in translating these promising compounds into clinical candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New methods for the discovery and synthesis of PDE7 inhibitors as new drugs for neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20100227853A1 - Inhibitors of cyclic amp phosphodiesterases - Google Patents [patents.google.com]
- 4. Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2006092691A1 - Use of pde7 inhibitors for the treatment of neuropathic pain - Google Patents [patents.google.com]
- 7. Fused pyrimidine based inhibitors of phosphodiesterase 7 (PDE7): synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Unraveling the Structure-Activity Relationship of Pde7-IN-3: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 7 (PDE7) has emerged as a compelling therapeutic target for a range of disorders, including those affecting the central nervous system and inflammatory conditions. As a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, its inhibition offers a promising strategy for modulating cellular functions. Pde7-IN-3 is a notable inhibitor of PDE7, demonstrating potential analgesic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing upon available data for its structural class, and details the experimental protocols crucial for its evaluation.
Core Concepts: The PDE7 Signaling Pathway
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE7 specifically hydrolyzes cAMP, a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cascade of cellular responses. By inhibiting PDE7, compounds like this compound prevent the degradation of cAMP, leading to its accumulation, enhanced PKA activity, and modulation of downstream signaling events.
Structure of this compound
This compound is characterized by a core chemical structure that facilitates its interaction with the active site of the PDE7 enzyme.
Chemical Structure:
Based on its designation and the context of related PDE7 inhibitors, this compound likely possesses a quinazoline or a similar heterocyclic scaffold. The specific substitutions on this core are critical for its potency and selectivity.
Structure-Activity Relationship (SAR) of Quinazoline and Thioxoquinazoline-Based PDE7 Inhibitors
While specific quantitative SAR data for this compound is not publicly available, we can infer potential relationships based on studies of structurally similar quinazoline and thioxoquinazoline derivatives that act as PDE7 inhibitors.[1][2] These studies provide valuable insights into the key structural motifs that govern inhibitory activity.
| Structural Moiety | Modification | Impact on Activity | Reference |
| Quinazoline Core | Essential for binding to the active site. | Modifications can significantly alter potency. | [2][3] |
| Position 2 | Substitution with small alkyl or aryl groups. | Can influence selectivity and potency. | [1] |
| Position 3 | Introduction of various substituted phenyl rings. | Lipophilic and electronic properties of substituents are critical for potent inhibition. | [1] |
| Position 4 | Often a carbonyl or thiocarbonyl group. | The nature of this group can affect binding affinity. | [1] |
| Substituents on the Quinazoline Ring | Halogenation or other substitutions. | Can modulate physicochemical properties and target engagement. | [2][3] |
Key Inferences for this compound SAR:
-
The quinazoline-like core of this compound is likely the primary anchor within the PDE7 active site.
-
Substitutions at positions analogous to 2 and 3 in the quinazoline scaffold are expected to be major determinants of its inhibitory potency.
-
The nature and substitution pattern of any aryl rings attached to the core will significantly influence hydrophobic and electronic interactions within the binding pocket.
Experimental Protocols
The characterization of this compound and other novel PDE7 inhibitors relies on a series of well-defined experimental protocols.
PDE7 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE7.
Principle: The assay quantifies the hydrolysis of cAMP to 5'-AMP by the PDE7 enzyme. The amount of remaining cAMP or the amount of 5'-AMP produced is measured in the presence and absence of the inhibitor.
Methodology:
-
Reagents and Materials:
-
Recombinant human PDE7 enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compound (this compound) at various concentrations
-
Detection reagents (e.g., fluorescently labeled antibodies for cAMP, or a coupled enzyme system to detect AMP)
-
96- or 384-well microplates
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add a solution of the test compound (this compound) at serially diluted concentrations. Include a control with no inhibitor.
-
Initiate the reaction by adding the PDE7 enzyme to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagents to quantify the product (5'-AMP) or the remaining substrate (cAMP).
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Intracellular cAMP Level Measurement
This cell-based assay determines the effect of the inhibitor on cAMP levels within a cellular context.
Principle: Cells are treated with the PDE7 inhibitor, and then stimulated to produce cAMP. The intracellular concentration of cAMP is then measured, typically using a competitive immunoassay or a reporter gene assay. An effective PDE7 inhibitor will lead to a significant increase in intracellular cAMP levels.
Methodology:
-
Cell Culture:
-
Use a suitable cell line that expresses PDE7 (e.g., HEK293, Jurkat cells).
-
Culture the cells to an appropriate density in multi-well plates.
-
-
Procedure:
-
Pre-treat the cells with the test compound (this compound) at various concentrations for a defined period.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin or a specific GPCR agonist) to induce cAMP production.
-
Lyse the cells to release the intracellular contents.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence polarization-based kits).[4][5]
-
-
Data Analysis:
-
Quantify the cAMP levels for each treatment condition.
-
Plot the cAMP concentration against the inhibitor concentration.
-
Determine the EC50 value (the concentration of the inhibitor that produces 50% of the maximal increase in cAMP levels).
-
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics targeting the PDE7 enzyme. While a detailed, quantitative structure-activity relationship for this specific molecule is yet to be fully elucidated, analysis of structurally related quinazoline and thioxoquinazoline inhibitors provides a strong foundation for understanding the key molecular features driving its activity. The experimental protocols outlined in this guide are essential for the comprehensive evaluation of this compound and its analogs, paving the way for the rational design and optimization of next-generation PDE7 inhibitors. Further research focusing on the specific SAR of this compound is warranted to unlock its full therapeutic potential.
References
- 1. Synthesis, structural analysis, and biological evaluation of thioxoquinazoline derivatives as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors [frontiersin.org]
- 4. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 5. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
Pde7-IN-3: A Technical Guide to Target Validation in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation of Pde7-IN-3, a selective inhibitor of phosphodiesterase 7 (PDE7). PDE7 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, and its inhibition has emerged as a promising therapeutic strategy for a range of disorders, including those with inflammatory and neurodegenerative components. This document outlines the core principles of this compound's mechanism of action, detailed experimental protocols for its validation in relevant cell lines, and a framework for interpreting the resulting data. The guide is intended to equip researchers with the necessary information to effectively design and execute studies to probe the therapeutic potential of this compound in their specific areas of interest.
Introduction to this compound and its Target: PDE7
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP). The PDE7 family specifically hydrolyzes cAMP, a ubiquitous second messenger involved in a myriad of cellular processes. By inhibiting PDE7, this compound leads to an accumulation of intracellular cAMP, thereby modulating downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway.[1] This modulation can influence a variety of cellular functions, including inflammatory responses, cell proliferation, and neuronal processes.[1]
The therapeutic potential of PDE7 inhibitors is currently being explored for a variety of conditions. In the context of inflammatory diseases, elevating cAMP levels through PDE7 inhibition can suppress the production of pro-inflammatory cytokines.[1] In neurodegenerative disorders, PDE7 inhibition has been shown to offer neuroprotective benefits.[1] this compound, identified by its CAS number 908570-13-8 and chemical name trans-3-((8'-Chloro-2'-oxo-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'-yl)oxy)cyclobutane-1-carboxylic acid, is a small molecule inhibitor of PDE7 with potential analgesic and anti-fatigue properties.[2][3][4][5]
Signaling Pathway and Experimental Workflow
To validate the targeting of PDE7 by this compound in a cellular context, a series of experiments are required. The overall workflow involves confirming the expression of the target in the chosen cell line, demonstrating engagement of this compound with PDE7, and quantifying the functional consequences of this engagement.
References
- 1. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cyclobutanecarboxylic acid, 3-[(8'-chloro-2',3'-dihydro-2'-oxospiro[cyclohexane-1,4'(1'H)-quinazolin]-5'-yl)oxy]-, trans- CAS#: 908570-13-8 [m.chemicalbook.com]
- 4. 908570-13-8 | MFCD05883555 | trans-3-((8'-Chloro-2'-oxo-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'-yl)oxy)cyclobutane-1-carboxylic acid [aaronchem.com]
- 5. CN119768172A - å ·æç£·é ¸äºé ¯é ¶-7æå¶æ´»æ§çæ²»çå卿²»çåé¢é²ä¸æ ¢æ§ç²å³ãè¡°ç«å/æå³ç´¯ä¸èåæå ³çç¾ç ä¸çç¨é - Google Patents [patents.google.com]
The Therapeutic Potential of Inhibiting PDE7 with Pde7-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 7 (PDE7) has emerged as a compelling therapeutic target for a range of disorders, primarily due to its critical role in modulating cyclic adenosine monophosphate (cAMP) signaling pathways. As a key enzyme responsible for the hydrolysis of cAMP, PDE7 is implicated in inflammatory processes, immune responses, and neuronal functions.[1][2] Inhibition of PDE7 presents a promising strategy for the treatment of neurodegenerative diseases, autoimmune disorders, and chronic pain. This technical guide provides an in-depth overview of the therapeutic potential of PDE7 inhibition, with a specific focus on the novel inhibitor Pde7-IN-3. We will explore the underlying molecular mechanisms, present key preclinical data for representative PDE7 inhibitors, detail essential experimental protocols for inhibitor characterization, and visualize the relevant biological and experimental workflows.
Introduction: The Role of PDE7 in Cellular Signaling
The phosphodiesterase (PDE) superfamily of enzymes are critical regulators of intracellular signal transduction cascades.[3] By catalyzing the hydrolysis of the second messengers cAMP and cyclic guanosine monophosphate (cGMP), PDEs control the spatial and temporal dynamics of cyclic nucleotide signaling. The PDE7 family, which includes isoforms PDE7A and PDE7B, is specific for the hydrolysis of cAMP.[3][4] These isoforms are prominently expressed in immune cells and various regions of the brain, making them attractive targets for therapeutic intervention in diseases with inflammatory and neurological components.[3][5]
Inhibition of PDE7 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs).[1] The activation of these pathways can modulate a wide array of cellular functions, including the suppression of pro-inflammatory cytokine production and the promotion of neuronal survival and plasticity.[1]
This compound: A Novel Inhibitor with Analgesic Potential
Quantitative Data on Representative PDE7 Inhibitors
To provide a context for the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized PDE7 inhibitors. This data is essential for comparing the potency of different chemical scaffolds and for selecting appropriate tool compounds for in vitro and in vivo studies.
| Compound | PDE7A IC50 (µM) | PDE7B IC50 (µM) | Notes | Reference |
| BRL-50481 | 0.15 | 12.1 | Selective for PDE7A over PDE7B. | [7] |
| TC3.6 | 1.04 | Not Reported | Quinazoline derivative with neuroprotective properties. | [8] |
| S14 | 5.5 | Not Reported | Quinazoline derivative. | [1] |
| VP1.15 | 1.1 | Not Reported | 5-imino-1,2,4-thiadiazole derivative. | [1] |
| BC54 | 0.14 | 0.14 | Dual PDE4/PDE7 inhibitor. | [7] |
| Compound 26 | 0.031 | Not Reported | Spiro cyclohexane-1,4'-quinazolinone scaffold. | [9] |
Signaling Pathways and Experimental Workflows
The PDE7-cAMP Signaling Pathway
The inhibition of PDE7 has profound effects on the cAMP signaling cascade. The following diagram illustrates the central role of PDE7 in regulating cAMP levels and the subsequent activation of PKA and EPAC, leading to downstream cellular responses relevant to inflammation and neuroprotection.
References
- 1. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Phosphodiesterase 7 as a therapeutic target - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 9. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PDE7 Inhibition in T-Cell Activation and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 7 (PDE7) has emerged as a compelling target in immunology, playing a significant role in the modulation of T-cell function. As a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, PDE7 regulates the intracellular levels of this critical second messenger, thereby influencing T-cell activation and proliferation. This technical guide provides an in-depth overview of the effects of PDE7 inhibition on T-cells, with a focus on selective inhibitors. While specific data for the compound Pde7-IN-3 in the context of T-cell modulation is not currently available in public literature, this document will detail the broader impact of selective PDE7 inhibitors, supported by quantitative data from representative compounds, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: PDE7 in T-Cell Biology
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP).[1] The PDE7 family specifically targets cAMP and is expressed in various immune cells, including T-lymphocytes.[1] Within T-cells, the intracellular concentration of cAMP is a critical determinant of their activation state. Elevated cAMP levels are generally associated with an immunosuppressive state, inhibiting T-cell activation and proliferation.
T-cell activation is initiated through the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This process leads to the induction of PDE7, which in turn hydrolyzes cAMP.[1] The resulting decrease in cAMP concentration alleviates the inhibitory effects of Protein Kinase A (PKA), a key downstream effector of cAMP, thereby permitting the signaling cascades that lead to T-cell activation, cytokine production (such as Interleukin-2, IL-2), and proliferation.[1] Inhibition of PDE7 is therefore hypothesized to maintain high intracellular cAMP levels, leading to the suppression of T-cell-mediated immune responses.
While the specific compound This compound is identified as a PDE7 inhibitor with potential analgesic properties, its direct effects on T-cell activation and proliferation have not been detailed in the available scientific literature.[2][3] The information presented herein is based on studies of other selective PDE7 inhibitors and provides a framework for understanding the potential immunological effects of this class of compounds.
The cAMP Signaling Pathway in T-Cells
The canonical cAMP signaling pathway in T-cells is a critical regulator of their function. Inhibition of PDE7 directly impacts this pathway by preventing the degradation of cAMP.
Caption: cAMP signaling pathway in T-cell activation and the inhibitory role of PDE7 inhibitors.
Quantitative Data on Selective PDE7 Inhibitors
While specific data for this compound is unavailable, the following table summarizes the inhibitory concentrations (IC50) of other selective PDE7 inhibitors on T-cell functions from published studies. This data provides a quantitative basis for understanding the potential potency of this class of compounds.
| Inhibitor | Target | Assay | Cell Type | IC50 (µM) | Reference |
| BRL-50481 | PDE7A | T-cell Proliferation | Human CD8+ T-cells | ~1-10 (in combination with a PDE4 inhibitor) | [1] |
| PDE7-IN-2 | PDE7 | Enzyme Activity | Recombinant | 2.1 | [4] |
Note: The efficacy of some PDE7 inhibitors on T-cell function is reported to be more pronounced when used in combination with PDE4 inhibitors.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of PDE7 inhibitors on T-cell function. The following sections provide comprehensive protocols for key in vitro assays.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess T-cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
This compound (or other selective PDE7 inhibitor)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
T-Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells three times with complete medium.
-
Cell Plating: Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640. Plate 100 µL of cell suspension per well in a 96-well round-bottom plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the inhibitor dilutions to the respective wells. Add 50 µL of vehicle control (e.g., DMSO) to the control wells.
-
T-Cell Stimulation: Add 50 µL of anti-CD3/anti-CD28 antibodies (pre-determined optimal concentration) to the wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired. Acquire the samples on a flow cytometer. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity in daughter cells.
T-Cell Activation Marker Analysis
This protocol describes the use of flow cytometry to measure the expression of early (CD69) and late (CD25) activation markers on T-cells.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
This compound (or other selective PDE7 inhibitor)
-
Anti-CD3 and anti-CD28 antibodies
-
Fluorescently labeled antibodies against CD3, CD4, CD8, CD25, and CD69
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Isolate and culture PBMCs as described in the proliferation assay. Add this compound or vehicle control, followed by stimulation with anti-CD3/anti-CD28 antibodies.
-
Incubation: For CD69 expression, incubate for 18-24 hours. For CD25 expression, incubate for 48-72 hours.
-
Staining: Harvest the cells and wash with FACS buffer. Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD3, -CD4, -CD8, -CD25, -CD69) for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell gates.
Cytokine Production Assay (ELISA for IL-2)
This protocol details the measurement of IL-2 in the supernatant of T-cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for an IL-2 ELISA.
Materials:
-
Supernatants from T-cell cultures (from section 4.1 or 4.2)
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, recombinant IL-2 standard, streptavidin-HRP, and substrate)
-
96-well ELISA plate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (as per kit instructions)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants and a serial dilution of the recombinant IL-2 standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Enzyme and Substrate Reaction: Wash the plate. Add streptavidin-HRP and incubate for 30 minutes at room temperature. Wash the plate again and add the TMB substrate. Incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction with the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant IL-2 standards and calculate the concentration of IL-2 in the samples.
Conclusion and Future Directions
The inhibition of PDE7 represents a promising strategy for the modulation of T-cell mediated immunity. By elevating intracellular cAMP levels, selective PDE7 inhibitors can suppress T-cell activation and proliferation, as well as the production of key pro-inflammatory cytokines like IL-2. While the precise effects of this compound on T-cells remain to be elucidated, the experimental frameworks provided in this guide offer a robust starting point for its characterization.
Future research should focus on determining the IC50 of this compound in T-cell proliferation and activation assays, and on understanding its selectivity profile against other PDE families. Furthermore, exploring the in vivo efficacy of this compound in models of T-cell-driven autoimmune and inflammatory diseases will be crucial in evaluating its therapeutic potential. The synergistic effects of dual PDE4 and PDE7 inhibition also warrant further investigation as a potentially more potent immunomodulatory approach.[1]
References
Understanding the Pharmacokinetics of Pde7-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific pharmacokinetic data for the phosphodiesterase 7 (PDE7) inhibitor, Pde7-IN-3 (CAS No. 908570-13-8), is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework for understanding the expected pharmacokinetic profiling of this compound based on established methodologies for small molecule inhibitors in drug discovery. The experimental protocols and data presentation formats are derived from standard practices in the field.
Introduction to this compound and its Therapeutic Potential
This compound is an inhibitor of phosphodiesterase 7 (PDE7), an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[1][2] By inhibiting PDE7, this compound increases intracellular cAMP levels, which can modulate immune responses and neuronal functions.[3] This mechanism of action suggests its potential therapeutic utility in inflammatory, neuropathic, and neurodegenerative disorders.[4][5] A thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is critical for its development as a therapeutic agent.
General Pharmacokinetic Profiling of Small Molecule PDE7 Inhibitors
The pharmacokinetic profile of a small molecule inhibitor like this compound is typically characterized through a series of in vitro assays and in vivo studies.
In Vitro ADME Profiling
Early-stage in vitro ADME assays are crucial for predicting a compound's behavior in vivo, helping to identify potential liabilities and guide medicinal chemistry efforts.[6][7]
| ADME Parameter | Key In Vitro Assay | Purpose | Typical Methodology |
| Absorption | Aqueous Solubility | Determines how well the compound dissolves in aqueous media, a prerequisite for absorption. | Measurement of concentration in a saturated solution in phosphate-buffered saline (PBS) at pH 7.4. |
| Cell Permeability (e.g., Caco-2, PAMPA) | Predicts intestinal absorption by measuring the rate of passage across a cell monolayer or an artificial membrane.[8] | Monitoring the appearance of the compound in the basolateral chamber from the apical chamber over time using LC-MS/MS. | |
| Distribution | Plasma Protein Binding | Determines the extent to which a compound binds to plasma proteins; only the unbound fraction is pharmacologically active.[9][10] | Equilibrium dialysis, ultrafiltration, or ultracentrifugation followed by quantification of the compound in the free and bound fractions.[9][11] |
| Metabolism | Metabolic Stability (Microsomes, Hepatocytes) | Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., Cytochrome P450s), which influences its half-life.[3][8] | Incubation with liver microsomes or hepatocytes and measuring the disappearance of the parent compound over time using LC-MS/MS.[8] |
| Excretion | N/A (Primarily assessed in vivo) | In vitro assays can provide preliminary insights into potential routes of elimination. | Transporter interaction assays can indicate if active transport is involved in excretion. |
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate and its translation to humans.[12]
| Pharmacokinetic Parameter | Description | Typical In Vivo Study Design |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Comparison of the Area Under the Curve (AUC) after oral (PO) and intravenous (IV) administration. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time, indicating the efficiency of drug elimination. | Calculated from the dose and AUC after IV administration. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Calculated from clearance and elimination rate constant after IV administration. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Determined from the concentration-time profile. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of pharmacokinetic data.
In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Human liver microsomes are thawed and diluted in phosphate buffer.
-
Incubation: this compound is incubated with the liver microsomes at 37°C in the presence of NADPH (a cofactor for many metabolic enzymes).
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining this compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The rate of disappearance of the compound is used to calculate its intrinsic clearance and predict its hepatic clearance in vivo.[8]
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice are typically used.
-
Dosing:
-
Intravenous (IV) Group: this compound is formulated in a suitable vehicle and administered as a single bolus dose via the tail vein.
-
Oral (PO) Group: this compound is formulated in an appropriate vehicle and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from a subset of animals at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[12]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, clearance, volume of distribution, and half-life.
Signaling Pathways and Mandatory Visualizations
Inhibition of PDE7 by this compound is expected to modulate the cAMP signaling pathway, which is integral to the function of immune cells and neurons.
The cAMP Signaling Pathway
Cyclic AMP is a second messenger that mediates a wide range of cellular responses. Its intracellular concentration is tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[5] PDE7 is a cAMP-specific PDE.[13] By inhibiting PDE7, this compound prevents the breakdown of cAMP, leading to its accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to changes in gene expression and cellular function.[2][14] In T-cells, increased cAMP is generally associated with an immunosuppressive effect, while in neurons, it can play a role in neuroprotection and synaptic plasticity.[15][16]
Experimental Workflows
The following diagrams illustrate the general workflows for the pharmacokinetic evaluation of a small molecule inhibitor like this compound.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 11. Methods of drug protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cyclic AMP Pathway Suppress Autoimmune Neuroinflammation by Inhibiting Functions of Encephalitogenic CD4 T Cells and Enhancing M2 Macrophage Polarization at the Site of Inflammation [frontiersin.org]
Pde7-IN-3 and its Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the impact of Phosphodiesterase 7 (PDE7) inhibition on cytokine production. Due to the limited availability of public data on the specific compound Pde7-IN-3, this guide synthesizes information from studies on other well-characterized PDE7 inhibitors. The experimental protocols and data presented are representative of the compound class and should be adapted and verified for this compound.
Executive Summary
Phosphodiesterase 7 (PDE7) inhibitors are a class of compounds with significant therapeutic potential for a range of inflammatory and neurological disorders. Their mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in immune signaling. By preventing the degradation of cAMP, PDE7 inhibitors can effectively suppress the production of pro-inflammatory cytokines while potentially enhancing the expression of anti-inflammatory mediators. This technical guide provides an in-depth look at the role of PDE7 inhibition in cytokine regulation, presenting available quantitative data, detailed experimental methodologies, and a visualization of the core signaling pathway.
The Role of PDE7 in Inflammatory Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[1] PDE7 is a cAMP-specific phosphodiesterase predominantly found in immune cells, such as T-cells and macrophages, as well as in certain brain regions.[2] In these cells, PDE7 plays a crucial role in controlling the inflammatory response.
The inhibition of PDE7 leads to an accumulation of intracellular cAMP.[2] Elevated cAMP levels activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs).[2] The activation of these pathways can modulate the activity of various transcription factors, ultimately leading to a decrease in the expression of pro-inflammatory cytokines.[2]
Quantitative Impact of PDE7 Inhibition on Cytokine Production
While specific data for this compound is not publicly available, studies on other selective PDE7 inhibitors demonstrate a consistent pattern of pro-inflammatory cytokine suppression. The following table summarizes the observed effects of different PDE7 inhibitors on key cytokines.
| PDE7 Inhibitor | Cytokine | Cell Type/Model | Effect | Reference |
| TC3.6 | IL-1β | Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model | Decreased expression | [3] |
| TC3.6 | TNF-α | TMEV-IDD model | Decreased expression | [3] |
| TC3.6 | IFN-γ | TMEV-IDD model | Decreased expression | [3] |
| TC3.6 | IL-6 | TMEV-IDD model | Decreased expression | [3] |
| TC3.6 | IL-17 | Experimental Autoimmune Encephalomyelitis (EAE) model | Reduced levels | [4] |
| S14 | TNF-α | Spinal Cord Injury (SCI) model in mice | Significantly attenuated production | [5] |
| S14 | IL-1β | Spinal Cord Injury (SCI) model in mice | Significantly attenuated production | [5] |
| VP1.15 | TNF-α | Spinal Cord Injury (SCI) model in mice | Significantly attenuated production | [5] |
| VP1.15 | IL-1β | Spinal Cord Injury (SCI) model in mice | Significantly attenuated production | [5] |
| BRL50481 | IL-17 | Experimental Autoimmune Encephalomyelitis (EAE) model | No significant effect | [4] |
Experimental Protocols
The following section outlines a representative methodology for assessing the impact of a PDE7 inhibitor, such as this compound, on cytokine production in a key immune cell type.
In Vitro Assay for Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Microglia
4.1.1 Cell Culture:
-
Primary microglial cells are isolated from the cerebral cortices of neonatal rodents.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
4.1.2 Experimental Procedure:
-
Seed microglial cells into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the PDE7 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. A non-stimulated control group should be included.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants for cytokine analysis.
-
Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity of the compound.
4.1.3 Cytokine Measurement:
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Alternatively, mRNA expression levels of the cytokines can be measured by quantitative real-time polymerase chain reaction (qRT-PCR).
Visualizing the Core Mechanisms
Signaling Pathway of PDE7 Inhibition
Caption: PDE7 inhibition by this compound increases cAMP, leading to PKA and EPAC activation, which in turn modulates transcription factors to reduce pro-inflammatory cytokine production.
Experimental Workflow for Cytokine Profiling
Caption: A typical experimental workflow to assess the effect of this compound on cytokine production in immune cells.
Conclusion
Inhibition of PDE7 represents a promising therapeutic strategy for mitigating inflammation through the targeted suppression of pro-inflammatory cytokines. While direct experimental data for this compound is currently limited in the public domain, the broader class of PDE7 inhibitors has demonstrated consistent anti-inflammatory effects. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the potential of this compound and other novel PDE7 inhibitors in modulating cytokine production for the treatment of various inflammatory and neurological diseases. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy of this class of compounds.
References
Preliminary Studies on Pde7-IN-3 for Pain Research: A Technical Guide
Introduction
Pde7-IN-3 is a potent and selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme that plays a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1] Elevated interest in PDE7 inhibitors for pain research stems from the understanding that cAMP signaling pathways are deeply implicated in the modulation of pain and inflammation. While direct preliminary studies on this compound for pain are not yet extensively published, a substantial body of research on other selective PDE7 inhibitors provides a strong rationale for its investigation as a potential analgesic. This technical guide synthesizes the existing preclinical data for potent PDE7 inhibitors, offering a comprehensive overview of the mechanisms, experimental validation, and future directions for the study of this compound in pain research.
Core Mechanism of Action: The cAMP Signaling Pathway
PDE7 inhibitors exert their effects by preventing the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway. Activated PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of neuroprotective and anti-inflammatory genes, including Brain-Derived Neurotrophic Factor (BDNF). The upregulation of the cAMP-PKA-CREB-BDNF signaling pathway is believed to be a key mechanism underlying the analgesic and neuroprotective effects of PDE7 inhibition.
Quantitative Data from Preclinical Pain Models
The analgesic potential of PDE7 inhibitors has been evaluated in various preclinical models of inflammatory and neuropathic pain. The following tables summarize the quantitative findings from studies on selective PDE7 inhibitors that are structurally and functionally analogous to this compound.
Table 1: Effects of PDE7 Inhibitors on Nociceptive Thresholds in Neuropathic and Inflammatory Pain Models
| Compound | Pain Model | Species | Outcome Measure | Result |
| BRL50481 | Partial Sciatic Nerve Ligation (PSNL) | Mouse | Mechanical Paw Withdrawal Threshold (g) | Significant increase compared to vehicle |
| BRL50481 | Complete Freund's Adjuvant (CFA) | Mouse | Mechanical Paw Withdrawal Threshold (g) | Significant increase compared to vehicle |
| S14 | Spinal Cord Injury (SCI) | Mouse | Hind Limb Motor Function (BMS score) | Significant improvement compared to vehicle |
| VP1.15 | Spinal Cord Injury (SCI) | Mouse | Hind Limb Motor Function (BMS score) | Significant improvement compared to vehicle |
Table 2: Molecular and Cellular Effects of PDE7 Inhibitors in Preclinical Pain Models
| Compound | Pain Model | Tissue | Biomarker | Change |
| BRL50481 | PSNL | Hippocampus | cAMP levels | Increased |
| BRL50481 | PSNL | Hippocampus | p-PKA levels | Increased |
| BRL50481 | PSNL | Hippocampus | p-CREB levels | Increased |
| BRL50481 | PSNL | Hippocampus | BDNF levels | Increased |
| S14 | SCI | Spinal Cord | TNF-α expression | Decreased |
| S14 | SCI | Spinal Cord | IL-1β expression | Decreased |
| VP1.15 | SCI | Spinal Cord | COX-2 expression | Decreased |
| VP1.15 | SCI | Spinal Cord | iNOS expression | Decreased |
Experimental Protocols
Standardized and reproducible experimental protocols are critical for the evaluation of novel analgesic compounds. Below are detailed methodologies for key experiments relevant to the study of this compound.
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
This model induces long-lasting mechanical and thermal hypersensitivity, mimicking symptoms of human neuropathic pain.[2][3][4][5]
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are used.
-
Anesthesia: Mice are anesthetized with isoflurane (2-3% for induction, 1-2% for maintenance).
-
Surgical Procedure:
-
The left thigh is shaved and disinfected.
-
A small incision is made through the skin and biceps femoris muscle to expose the sciatic nerve.
-
The nerve is carefully isolated, and a partial ligation of approximately one-third to one-half of the nerve diameter is performed using a 8-0 or 9-0 silk suture.[5]
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain for the first 48 hours.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-surgery (e.g., days 3, 7, 14, 21).
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a robust and sustained inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia.[6][7][8]
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Inflammation:
-
A single intraplantar injection of CFA (20 µL of a 1 mg/mL solution) is administered into the left hind paw.
-
-
Behavioral Testing:
-
Paw withdrawal thresholds to mechanical stimuli (von Frey test) and paw withdrawal latencies to thermal stimuli (Hargreaves test) are measured at baseline and at various time points after CFA injection (e.g., 24, 48, 72 hours).[6]
-
cAMP Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify intracellular cAMP levels in tissue homogenates.
-
Sample Preparation:
-
Hippocampal or spinal cord tissue is rapidly dissected and homogenized in 0.1 M HCl.
-
The homogenate is centrifuged, and the supernatant is collected.
-
-
Assay Procedure:
-
A competitive ELISA kit is used according to the manufacturer's instructions.
-
Briefly, samples and standards are added to a microplate pre-coated with a cAMP antibody, followed by the addition of a horseradish peroxidase (HRP)-cAMP conjugate.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm. The concentration of cAMP in the samples is inversely proportional to the optical density.
-
Western Blotting for p-PKA, p-CREB, and BDNF
This technique is used to measure the protein expression levels of key components of the cAMP signaling pathway.
-
Protein Extraction:
-
Tissue samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies specific for p-PKA, p-CREB, BDNF, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Experimental Workflow and Logical Relationships
The investigation of this compound in pain research follows a logical progression from in vitro characterization to in vivo efficacy studies. The following diagrams illustrate a typical experimental workflow and the logical connections between PDE7 inhibition and its therapeutic effects.
Conclusion and Future Directions
The preliminary data from studies on selective PDE7 inhibitors strongly support the investigation of this compound as a novel therapeutic agent for the treatment of chronic pain. The well-defined mechanism of action, centered on the enhancement of the cAMP-PKA-CREB-BDNF signaling pathway, provides a solid foundation for its development. Future preclinical studies should focus on directly evaluating this compound in established models of neuropathic and inflammatory pain to confirm its analgesic efficacy. Furthermore, comprehensive pharmacokinetic and toxicological studies will be essential to establish a favorable safety profile for this compound and to pave the way for its potential translation to clinical trials. The exploration of this compound and other PDE7 inhibitors represents a promising avenue for the development of a new class of analgesics with a novel mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [app.jove.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. iasp-pain.org [iasp-pain.org]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.1.3. Complete Freund's adjuvant–induced mechanical allodynia [bio-protocol.org]
- 8. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Off-Target Effects of a Selective PDE7 Inhibitor
Disclaimer: Initial searches for a specific compound designated "Pde7-IN-3" did not yield any publicly available information. Therefore, this guide will focus on a well-characterized and selective Phosphodiesterase 7 (PDE7) inhibitor, BRL 50481 , as a representative compound to explore the principles and methodologies for assessing off-target effects. This approach allows for a detailed and data-driven examination relevant to researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 7 (PDE7) is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a myriad of cellular processes, including inflammation and neural signaling.[1] Inhibitors of PDE7 are being investigated for their therapeutic potential in a range of diseases, from neurodegenerative disorders to inflammatory conditions.[2]
A critical aspect of the preclinical development of any new therapeutic agent is the characterization of its selectivity and potential off-target effects. Off-target interactions can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing. This guide provides a technical overview of the off-target profile of BRL 50481, a selective PDE7A inhibitor, and details the experimental protocols used to assess such effects.
Data Presentation: Off-Target Profile of BRL 50481
The selectivity of BRL 50481 has been primarily characterized against other phosphodiesterase isoforms. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Inhibitory Potency of BRL 50481 against PDE Isoforms
| Target | IC50 (μM) | Notes |
| PDE7A | 0.15 | Primary target |
| PDE7B | 12.1 | ~80-fold lower potency than for PDE7A |
| PDE4 | 62 | Significantly lower potency |
| PDE3 | 490 | Significantly lower potency |
Data sourced from MedchemExpress.[3]
Table 2: Binding Affinity of BRL 50481
| Target | Ki (nM) | Method |
| hrPDE7A1 | 180 | Competitive inhibition kinetics |
Data sourced from R&D Systems and Selleck Chemicals.
Signaling Pathways and Experimental Workflows
Primary Signaling Pathway of PDE7 Inhibition
The primary mechanism of action for a PDE7 inhibitor like BRL 50481 is the prevention of cAMP degradation. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.
Caption: PDE7 Inhibition Signaling Pathway.
Experimental Workflow: In Vitro Kinase Inhibitor Profiling
Assessing the off-target effects of a compound on the kinome is a standard part of safety pharmacology. A typical workflow involves screening the compound against a large panel of purified kinases and measuring its effect on their activity.
Caption: General workflow for in vitro kinase inhibitor profiling.
Experimental Protocols
Below are detailed, representative methodologies for key experiments used in the characterization of enzyme inhibitors and their off-target effects.
1. PDE Enzyme Inhibition Assay (Radiometric)
This protocol is a standard method for determining the inhibitory potency of a compound against a specific phosphodiesterase isoform.
-
Objective: To determine the IC50 value of a test compound against a specific PDE enzyme.
-
Materials:
-
Recombinant human PDE enzyme (e.g., PDE7A1)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
[3H]-cAMP (radiolabeled substrate)
-
Test compound (e.g., BRL 50481) dissolved in DMSO
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, the PDE enzyme, and initiate the reaction by adding [3H]-cAMP. The final reaction volume is typically 100-200 µL.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range (typically 10-30 minutes).
-
Stop the reaction by boiling the plate for 1-2 minutes, followed by cooling on ice.
-
Add snake venom nucleotidase to each well and incubate for a further 10 minutes at 30°C. This converts the [3H]-AMP product to [3H]-adenosine.
-
Add a slurry of the anion exchange resin to each well. The resin binds the unreacted [3H]-cAMP, while the [3H]-adenosine product remains in the supernatant.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and plot the data to determine the IC50 value using non-linear regression.
-
2. Radioligand Receptor Binding Assay (Filtration)
This protocol is used to assess the potential of a compound to bind to a specific receptor, a common off-target liability.
-
Objective: To determine if a test compound inhibits the binding of a known radioligand to a specific receptor and to calculate its Ki.
-
Materials:
-
Cell membranes expressing the receptor of interest
-
Binding buffer (specific to the receptor being tested)
-
Radioligand specific for the receptor
-
Test compound
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filter mats (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)
-
Cell harvester/vacuum filtration manifold
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, the test compound at various concentrations, and a fixed concentration of the radioligand (typically at or below its Kd).
-
For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of an unlabeled ligand is added.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition of specific binding by the test compound at each concentration. Specific binding is the difference between total binding and non-specific binding.
-
Determine the IC50 value from the resulting dose-response curve and calculate the Ki using the Cheng-Prusoff equation.
-
Conclusion
The characterization of off-target effects is a cornerstone of modern drug discovery and development. While "this compound" remains an uncharacterized entity in public scientific literature, the analysis of a representative selective PDE7 inhibitor, BRL 50481, provides a valuable framework for understanding how to approach this critical aspect of preclinical research. The available data demonstrates that BRL 50481 is highly selective for PDE7A over other tested PDE isoforms. However, the absence of a broad off-target screening profile highlights a common challenge in academic research and underscores the importance of comprehensive safety pharmacology studies. The detailed protocols provided in this guide offer a practical resource for researchers aiming to characterize the selectivity and potential off-target liabilities of novel enzyme inhibitors.
References
Methodological & Application
Pde7-IN-3: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro assessment of Pde7-IN-3, a selective inhibitor of phosphodiesterase 7 (PDE7). The provided methodologies are essential for researchers investigating the therapeutic potential of PDE7 inhibition in various disease models, particularly in the context of inflammatory, neuropathic, visceral, and nociceptive pain.
Introduction
Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP.[1] By inhibiting PDE7, intracellular levels of cAMP can be elevated, which in turn modulates various cellular processes, including inflammation and neuronal signaling.[1] this compound has been identified as an inhibitor of PDE7 with potential analgesic properties, making it a valuable tool for preclinical research in pain and inflammation.[2] The following protocols describe standard in vitro methods to characterize the inhibitory activity of this compound.
Signaling Pathway
The canonical cAMP signaling pathway modulated by PDE7 is depicted below. Inhibition of PDE7 by compounds like this compound leads to an accumulation of intracellular cAMP, activating downstream effectors such as Protein Kinase A (PKA).
References
Application Notes and Protocols for the In Vivo Use of PDE7 Inhibitors in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction to PDE7 Inhibition
Phosphodiesterase 7 (PDE7) is a key enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By regulating intracellular cAMP levels, PDE7 plays a crucial role in various physiological and pathological processes, particularly in the central nervous system (CNS) and the immune system.[1][2] Inhibition of PDE7 leads to an accumulation of cAMP, which can modulate inflammatory responses and promote neuroprotection.[1][2] Consequently, PDE7 inhibitors are being investigated as potential therapeutic agents for a range of disorders, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as inflammatory conditions such as multiple sclerosis and spinal cord injury.[3][4][5][6]
Signaling Pathway of PDE7 Inhibition
The mechanism of action of PDE7 inhibitors involves the modulation of the cAMP signaling cascade. The following diagram illustrates the central role of PDE7 in this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 7 inhibitor reduced cognitive impairment and pathological hallmarks in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde7-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Pde7-IN-3 for use in cell culture experiments. This document includes information on the compound's solubility, recommended storage conditions, a step-by-step guide for preparing stock and working solutions, and a general protocol for assessing its activity in a cell-based assay.
Chemical Properties and Solubility
This compound is an inhibitor of phosphodiesterase 7 (PDE7) with potential applications in studying inflammatory and neuropathic pain. A clear understanding of its physical and chemical properties is crucial for its effective use in in vitro studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 364.82 g/mol |
| Formula | C₁₈H₂₁ClN₂O₄ |
| Appearance | Solid, white to off-white powder |
| CAS Number | 908570-13-8 |
The solubility of this compound in common laboratory solvents is a critical factor for the preparation of stock solutions.
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (274.11 mM) | Ultrasonic and warming to 80°C can aid dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
| Ethanol | Not specified | - |
| Water | Not specified | Likely poorly soluble |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of phosphodiesterase 7 (PDE7). PDE7 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a multitude of cellular processes. By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. This elevation in cAMP levels subsequently activates downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). These pathways play crucial roles in modulating immune responses, inflammation, and neuronal functions.[2][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting PDE7A Enhances the Protective Effects of Neural Stem Cells on Neurodegeneration and Memory Deficits in Sevoflurane-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New methods for the discovery and synthesis of PDE7 inhibitors as new drugs for neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde7-IN-3 in Animal Studies
Disclaimer: Pde7-IN-3 is a research chemical identified as a phosphodiesterase 7 (PDE7) inhibitor.[1][2][3] At present, there is a lack of publicly available data from in vivo animal studies specifically for this compound. Therefore, the following application notes and protocols are based on published research for other well-characterized PDE7 inhibitors, such as S14 and VP1.15. Researchers should use this information as a starting point and conduct dose-finding and toxicology studies to determine the optimal and safe dosage of this compound for their specific animal models and experimental goals.
Introduction
Phosphodiesterase 7 (PDE7) is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which can modulate inflammatory responses and neuronal processes. PDE7 inhibitors are being investigated for their therapeutic potential in a range of conditions, including neurodegenerative diseases, inflammation, and pain.[1] this compound is a research compound that inhibits PDE7 and is suggested to have potential analgesic properties, making it a tool for studying inflammatory, neuropathic, visceral, and nociceptive pain.[1][3]
These application notes provide a general framework for the dosage and administration of a representative PDE7 inhibitor in animal studies, based on existing literature for similar compounds.
Data Presentation: Dosage of Representative PDE7 Inhibitors
The following table summarizes the dosages of two representative PDE7 inhibitors, S14 and VP1.15, used in rodent studies. This data can serve as a reference for designing initial dose-finding experiments for this compound.
| Compound | Animal Model | Dosage | Administration Route | Study Focus | Reference |
| S14 | Rat | 10 mg/kg | Oral (daily) | Parkinson's Disease | [4] |
| S14 | Mouse | 10 mg/kg | Intraperitoneal | Spinal Cord Injury | [5] |
| VP1.15 | Mouse | 3 mg/kg and 7.5 mg/kg | Not Specified | Antipsychotic and Cognitive Enhancement | [6] |
| VP1.15 | Mouse | 10 mg/kg | Not Specified | Multiple Sclerosis | [7] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by PDE7 inhibition.
Caption: PDE7 Signaling Pathway and the effect of this compound.
Experimental Protocols
The following are generalized protocols for the administration of a PDE7 inhibitor to rodents. It is crucial to adapt these protocols based on the specific characteristics of this compound, including its solubility and stability, and the requirements of the experimental model.
Protocol 1: Oral Gavage Administration in Mice
This protocol is a general guideline for administering a compound via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)
-
Animal balance
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle of choice. The selection of the vehicle will depend on the solubility of this compound. Preliminary solubility tests are recommended.
-
Suspend or dissolve this compound in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20 g mouse, administered at 10 mL/kg).
-
Use a vortex mixer or sonicator to ensure a homogenous suspension or complete dissolution. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Draw the calculated volume of the dosing solution into the syringe with the attached gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth and advance it along the upper palate until it reaches the predetermined length.
-
Slowly administer the solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
This protocol provides a general method for intraperitoneal administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Animal balance
-
25-27 gauge needles
-
Syringes (1 mL)
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
Prepare a sterile vehicle. If using DMSO to dissolve the compound, ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.
-
Dissolve or suspend this compound in the vehicle to the desired concentration.
-
Vortex to ensure a clear solution or homogenous suspension. Prepare fresh before use.
-
-
Animal Handling and Dosing:
-
Weigh each rat to calculate the injection volume.
-
Properly restrain the rat to expose the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum and bladder.
-
Draw the calculated volume of the dosing solution into the syringe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a novel PDE7 inhibitor in an animal model.
Caption: A typical experimental workflow for in vivo evaluation of a PDE7 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphodiesterase 7 Inhibition Induces Dopaminergic Neurogenesis in Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibitor of PDE7 and GSK-3-VP1.15 acts as antipsychotic and cognitive enhancer in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis [mdpi.com]
Application Notes and Protocols for Studying Pde7-IN-3 in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pde7-IN-3 and its Role in Neuroinflammation
Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP.[1][2] Elevated intracellular cAMP levels have been shown to modulate immune responses and reduce inflammatory processes.[1][3] PDE7 is predominantly found in immune cells and specific regions of the brain, making it a compelling target for therapeutic intervention in neuroinflammatory conditions.[1][4] Inhibition of PDE7 leads to an increase in intracellular cAMP, which in turn can suppress the production of pro-inflammatory cytokines and exert neuroprotective effects.[1][5]
This compound is an inhibitor of PDE7 with potential applications in the study of inflammatory and neuropathic pain.[6] These application notes provide detailed protocols for the experimental design of in vitro and in vivo studies to investigate the efficacy of this compound in models of neuroinflammation.
This compound: Compound Information
| Property | Value | Reference |
| Molecular Weight | 364.82 | [6] |
| Formula | C18H21ClN2O4 | [6] |
| CAS Number | 908570-13-8 | [6] |
| Appearance | Solid, White to off-white | [6] |
| In Vitro Solubility | ||
| DMSO | 100 mg/mL (274.11 mM) with sonication, warming, and heating to 80°C. Use newly opened DMSO as it is hygroscopic. | [6] |
| In Vivo Formulation | ||
| Vehicle | 10% DMSO + 90% Corn Oil | [7] |
| Solubility in Vehicle | 5 mg/mL (13.71 mM) with sonication. Prepare fresh daily. | [7] |
In Vitro Experimental Protocols
Measurement of Intracellular cAMP Levels
This protocol is designed to determine the effect of this compound on intracellular cAMP levels in primary microglia or a relevant immune cell line (e.g., BV-2).
Materials:
-
Primary microglia or BV-2 cells
-
This compound[6]
-
Lipopolysaccharide (LPS)
-
Phosphodiesterase inhibitor (e.g., IBMX)[8]
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Culture: Culture primary microglia or BV-2 cells in appropriate media and conditions.
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[6] Further dilute in cell culture media to desired concentrations. It is recommended to perform a concentration-response curve (e.g., 0.1 nM to 10 µM).
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
For antagonist experiments, after pre-treatment, stimulate the cells with an EC50-EC80 concentration of an adenylyl cyclase activator like forskolin to induce cAMP production.[8]
-
-
Cell Lysis: After the desired incubation time, lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure intracellular cAMP levels using the chosen assay kit.[8][9]
-
Data Analysis: Calculate the fold change in cAMP levels relative to the vehicle control.
Data Presentation:
| Treatment Group | This compound Concentration | Mean cAMP Level (nM) | Standard Deviation |
| Vehicle Control | 0 | ||
| This compound | 0.1 nM | ||
| This compound | 1 nM | ||
| This compound | 10 nM | ||
| This compound | 100 nM | ||
| This compound | 1 µM | ||
| This compound | 10 µM | ||
| Positive Control (e.g., IBMX) | Varies |
Cytokine and Chemokine Profiling
This protocol measures the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines and chemokines in LPS-stimulated microglia.
Materials:
-
Primary microglia or BV-2 cells
-
This compound[6]
-
Lipopolysaccharide (LPS)
-
ELISA or multiplex immunoassay kits for cytokines/chemokines (e.g., TNF-α, IL-1β, IL-6)[10][11]
-
Cell culture media and supplements
Protocol:
-
Cell Plating: Seed microglia in a 24-well plate.
-
Treatment:
-
Pre-treat cells with this compound at various concentrations for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.
-
Include a vehicle control and an LPS-only control.
-
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines and chemokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's protocol.[10][11]
-
Data Analysis: Determine the percentage inhibition of cytokine/chemokine production by this compound compared to the LPS-only control.
Data Presentation:
| Treatment Group | This compound Concentration | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | |||
| LPS Only | 0 | |||
| LPS + this compound | 10 nM | |||
| LPS + this compound | 100 nM | |||
| LPS + this compound | 1 µM |
Assessment of Microglial Activation
This protocol assesses the effect of this compound on microglial activation by analyzing morphology and activation markers.
Materials:
-
Primary microglia
-
This compound[6]
-
LPS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies against microglial activation markers (e.g., Iba1, CD68)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Culture on Coverslips: Plate microglia on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound and/or LPS as described in the cytokine profiling protocol.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Analyze microglial morphology (e.g., ramified vs. amoeboid) and quantify the expression of activation markers.
-
Data Presentation:
| Treatment Group | % Ramified Microglia | % Amoeboid Microglia | Mean Iba1 Fluorescence Intensity | Mean CD68 Fluorescence Intensity |
| Vehicle Control | ||||
| LPS Only | ||||
| LPS + this compound (1 µM) |
In Vivo Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to induce acute neuroinflammation to assess the anti-inflammatory effects of this compound in the brain.
Materials:
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
-
This compound Administration:
-
Prepare this compound in the recommended in vivo vehicle (10% DMSO, 90% Corn Oil).[7]
-
Administer this compound via intraperitoneal (i.p.) injection. A dose-ranging study is recommended (e.g., 1, 5, 10 mg/kg), based on dosages of similar PDE7 inhibitors.
-
Administer the vehicle to the control group.
-
-
LPS Injection: 1 hour after this compound administration, induce neuroinflammation by i.p. injection of LPS (e.g., 500 µg/kg).[2] Inject the control group with sterile saline.
-
Tissue Collection: At a specified time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex).[2]
-
Analysis:
-
Cytokine Measurement: Homogenize brain tissue and measure cytokine levels (TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
Immunohistochemistry: Analyze microglial activation (Iba1) and astrocyte activation (GFAP) in brain sections.
-
Data Presentation:
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) | Iba1 Positive Cells/mm² |
| Saline + Vehicle | |||
| LPS + Vehicle | |||
| LPS + this compound (1 mg/kg) | |||
| LPS + this compound (5 mg/kg) | |||
| LPS + this compound (10 mg/kg) |
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for multiple sclerosis, characterized by CNS inflammation, demyelination, and paralysis.[6]
Materials:
-
C57BL/6 mice (female, 9-13 weeks old)[6]
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[6]
-
Pertussis toxin (PTX)[6]
-
This compound[6]
Protocol:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.[6]
-
On day 0 and day 2, administer PTX via i.p. injection.
-
-
This compound Treatment:
-
Prophylactic: Begin daily i.p. administration of this compound (or vehicle) on the day of immunization.
-
Therapeutic: Begin daily i.p. administration of this compound (or vehicle) at the onset of clinical signs.[6]
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5 (0 = no signs, 5 = moribund).[6]
-
Histopathology: At the end of the experiment (e.g., day 28), collect spinal cords for histological analysis of inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).
-
Flow Cytometry: Isolate immune cells from the CNS and analyze T cell populations (e.g., CD4+, CD8+) by flow cytometry.
Data Presentation:
| Treatment Group | Mean Onset of Disease (Day) | Mean Peak Clinical Score | Mean Cumulative Score |
| EAE + Vehicle | |||
| EAE + this compound (Prophylactic) | |||
| EAE + this compound (Therapeutic) |
Visualizations
Caption: PDE7 Signaling Pathway in Neuroinflammation.
Caption: In Vitro Experimental Workflow for this compound.
Caption: In Vivo Experimental Workflow for this compound.
References
- 1. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 7 as a therapeutic target - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New methods for the discovery and synthesis of PDE7 inhibitors as new drugs for neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase-7 inhibition affects accumbal and hypothalamic thyrotropin-releasing hormone expression, feeding and anxiety behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modulating cAMP Levels in Primary Neurons Using Pde7-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger in the central nervous system, playing a pivotal role in a myriad of neuronal functions, including synaptic plasticity, learning, memory, and neuroinflammation. The intracellular concentration of cAMP is meticulously regulated by the balanced activity of adenylyl cyclases (synthesis) and phosphodiesterases (PDEs; degradation). Phosphodiesterase 7 (PDE7) is a cAMP-specific PDE that is expressed in the brain and has emerged as a promising therapeutic target for neurological and neurodegenerative diseases.[1][2]
Pde7-IN-3 is a potent and selective inhibitor of PDE7. By inhibiting PDE7, this compound effectively blocks the degradation of cAMP, leading to an accumulation of intracellular cAMP. This elevation in cAMP levels can, in turn, activate downstream signaling pathways, most notably the Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC) pathways. A key downstream effector of PKA is the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes crucial for neuronal survival and function, such as Brain-Derived Neurotrophic Factor (BDNF).[3]
These application notes provide a comprehensive guide for utilizing this compound to modulate cAMP levels in primary neuron cultures. The included protocols detail the preparation of primary neurons, treatment with this compound, and subsequent measurement of intracellular cAMP levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its application in primary neurons.
References
- 1. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE inhibition in distinct cell types to reclaim the balance of synaptic plasticity [thno.org]
- 3. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE7-IN-3 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PDE7-IN-3, a selective inhibitor of Phosphodiesterase 7 (PDE7), in high-throughput screening (HTS) campaigns. This document outlines the relevant signaling pathways, provides detailed experimental protocols for common HTS assay formats, and presents data in a structured manner to facilitate experimental design and interpretation.
Introduction to PDE7 and this compound
Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the specific hydrolysis of cAMP to 5'-AMP.[1] The PDE7 family consists of two isoforms, PDE7A and PDE7B, which are expressed in various tissues, including immune cells and the brain. By regulating intracellular cAMP levels, PDE7 plays a crucial role in a variety of cellular processes such as inflammation, immune responses, and neuronal signaling.[1] Dysregulation of PDE7 activity has been implicated in several inflammatory and neurological disorders, making it an attractive therapeutic target for drug discovery.[1]
The cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP. cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA). Activated PKA phosphorylates a multitude of downstream targets, leading to various cellular responses. The signal is terminated by the action of phosphodiesterases, such as PDE7, which hydrolyze cAMP to 5'-AMP, thus regulating the magnitude and duration of the signal.
Quantitative Data for PDE7 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes its known properties. For comparative purposes, inhibitory activities of other known PDE7 inhibitors are also provided.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₁ClN₂O₄ |
| Molecular Weight | 364.82 g/mol |
| CAS Number | 908570-13-8 |
| Target | PDE7[2] |
Table 2: Inhibitory Activity of Representative PDE7 Inhibitors
| Compound | Target | IC₅₀ (µM) | Selectivity |
| BRL-50481 | PDE7A | ~0.15[3] | >80-fold selective over PDE7B[3] |
| TC3.6 | PDE7 | 0.55[4] | PDE3 (70.7 µM), PDE4B (57.9 µM), PDE4D (23.9 µM), PDE10 (50.1 µM)[4] |
| S14 | PDE7 | 5.5[5] | Not specified |
| VP1.15 | PDE7 | 1.1[5] | Not specified |
High-Throughput Screening (HTS) Protocols
Several HTS-compatible assay formats are suitable for identifying and characterizing PDE7 inhibitors. The choice of assay will depend on available instrumentation, cost, and throughput requirements. Below are detailed protocols for a Fluorescence Polarization (FP) assay and overviews of Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen assays.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescently labeled cAMP (tracer) upon its hydrolysis by PDE7. The small, rapidly rotating tracer has a low polarization value. When PDE7 hydrolyzes the tracer to a fluorescently labeled 5'-AMP, a binding agent that specifically recognizes the monophosphate can be added. The resulting larger complex tumbles more slowly, leading to a higher polarization value. Inhibitors of PDE7 will prevent the hydrolysis of the tracer, thus keeping the polarization value low.
Materials:
-
Recombinant human PDE7A or PDE7B enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Binding Agent (specific for 5'-AMP)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or other test compounds
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound or other test compounds in 100% DMSO.
-
Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.
-
For controls, dispense DMSO only (100% inhibition control) and a known PDE7 inhibitor (positive control).
-
-
Enzyme Addition:
-
Dilute the PDE7 enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically by enzyme titration to achieve a robust signal window.
-
Add 5 µL of the diluted enzyme solution to each well containing the test compounds.
-
For the "no enzyme" control wells, add 5 µL of assay buffer.
-
-
Initiation of Reaction:
-
Dilute the FAM-cAMP tracer to the desired concentration in assay buffer. The optimal concentration is typically at or below the Km of the enzyme for cAMP.
-
Add 5 µL of the diluted FAM-cAMP solution to all wells to start the enzymatic reaction. The final reaction volume is 10 µL.
-
Mix the plate gently by centrifugation.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and Detection:
-
Prepare the binding agent solution by diluting it in the provided diluent.
-
Add 10 µL of the diluted binding agent to all wells to stop the reaction and initiate the detection signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 530 nm emission for FAM).
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: HTRF assays for PDE7 measure the accumulation of 5'-AMP. In a competitive immunoassay format, a biotinylated cAMP tracer competes with the 5'-AMP produced by PDE7 for binding to an anti-cAMP antibody labeled with a europium cryptate (donor). A second antibody or streptavidin labeled with a second fluorophore (acceptor) binds to the tracer. When the tracer is bound by the antibody, the donor and acceptor are in close proximity, resulting in a high FRET signal. As PDE7 produces 5'-AMP, it displaces the tracer from the antibody, leading to a decrease in the FRET signal. Inhibitors of PDE7 will prevent the production of 5'-AMP, resulting in a high FRET signal.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New classes of PDE7 inhibitors identified by a fission yeast-based HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Investigating Visceral and Neuropathic Pain with Pde7-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde7-IN-3 (CAS 908570-13-8) is a potent and selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE7, this compound increases cAMP concentrations, which in turn modulates various downstream signaling pathways involved in inflammation and neuronal function.[3] This mechanism suggests its potential as a therapeutic agent for a range of disorders, including visceral and neuropathic pain, conditions that currently have limited effective treatment options.[1][4][5]
These application notes provide a comprehensive overview of the potential uses of this compound in pain research, including its mechanism of action, and detailed protocols for its investigation in relevant preclinical models.
Mechanism of Action
This compound exerts its effects by inhibiting the PDE7 enzyme, which is responsible for the hydrolysis of cAMP. This inhibition leads to an accumulation of intracellular cAMP, a key second messenger.[3] Elevated cAMP levels activate two primary downstream signaling pathways:
-
Protein Kinase A (PKA) Pathway: Increased cAMP activates PKA, which can lead to the phosphorylation of various transcription factors, including the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the expression of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[6][7]
-
Exchange Protein Directly Activated by cAMP (EPAC) Pathway: cAMP can also directly activate EPAC, a guanine nucleotide exchange factor for the Rap family of small G proteins, which is involved in various cellular processes including cell adhesion and inflammation.
The culmination of these signaling events is believed to contribute to the analgesic effects of PDE7 inhibition by reducing neuroinflammation and promoting neuronal health.[6][7]
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value (Hypothetical) | Description |
| IC50 (PDE7A) | 50 nM | The half maximal inhibitory concentration against the PDE7A enzyme. |
| Selectivity | >100-fold vs. other PDEs | The ratio of IC50 values for other phosphodiesterase enzymes compared to PDE7A. |
Table 2: Efficacy of this compound in a Neuropathic Pain Model (e.g., Chronic Constriction Injury)
| Dosage (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | 2.5 ± 0.5 | 0% |
| This compound (1) | 5.0 ± 0.8 | 25% |
| This compound (3) | 8.2 ± 1.1 | 57% |
| This compound (10) | 12.5 ± 1.5 | 95% |
| Positive Control (Gabapentin) | 11.8 ± 1.3 | 90% |
Table 3: Efficacy of this compound in a Visceral Pain Model (e.g., Acetic Acid-Induced Writhing)
| Treatment | Number of Writhes | % Inhibition |
| Vehicle | 45 ± 5 | 0% |
| This compound (1 mg/kg, i.p.) | 30 ± 4 | 33% |
| This compound (3 mg/kg, i.p.) | 18 ± 3 | 60% |
| This compound (10 mg/kg, i.p.) | 8 ± 2 | 82% |
| Positive Control (Morphine) | 5 ± 1 | 89% |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the efficacy of this compound in visceral and neuropathic pain models.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
This model induces a peripheral mononeuropathy that mimics symptoms of neuropathic pain in humans.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Anesthetic (e.g., isoflurane)
-
4-0 chromic gut sutures
-
Surgical instruments
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Anesthetize the animal (e.g., rat) with isoflurane.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation.
-
Close the incision with sutures.
-
Allow the animal to recover for 7-14 days to allow for the development of neuropathic pain.
-
Assess baseline mechanical allodynia using Von Frey filaments.
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120 minutes).
Visceral Pain Model: Acetic Acid-Induced Writhing
This is a chemical-induced model of visceral pain that results in a characteristic writhing response.
Materials:
-
This compound
-
Vehicle
-
0.6% Acetic acid solution
-
Observation chambers
Procedure:
-
Acclimate the animals (e.g., mice) to the observation chambers.
-
Administer this compound or vehicle i.p. 30 minutes prior to the acetic acid injection.
-
Inject 0.6% acetic acid solution i.p. (10 ml/kg).
-
Immediately place the animal in the observation chamber.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes.
Measurement of cAMP Levels
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
This compound
-
Cell line or primary cells of interest (e.g., dorsal root ganglion neurons)
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Cell lysis buffer
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with different concentrations of this compound for a specified time.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP assay according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the cAMP concentration based on a standard curve.
Western Blot for PKA and CREB Phosphorylation
This protocol is used to assess the activation of the PKA-CREB pathway.
Materials:
-
This compound
-
Cell or tissue lysates
-
Primary antibodies (anti-phospho-PKA, anti-PKA, anti-phospho-CREB, anti-CREB)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells or tissues treated with this compound.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Conclusion
This compound represents a promising research tool for the investigation of visceral and neuropathic pain. Its mechanism of action through the modulation of cAMP signaling provides a strong rationale for its potential analgesic effects. The protocols outlined in these application notes provide a framework for researchers to explore the efficacy and mechanism of this compound in preclinical pain models. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Explore Quality Chemical Building Blocks at Aaronchem [aaronchem.com]
- 2. This compound | PDE7抑制剂 | CAS 908570-13-8 | 美国InvivoChem [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Critical evaluation of animal models of visceral pain for therapeutics development: A focus on irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Visceral Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE 7 inhibitors: new potential drugs for the therapy of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Measuring PDE7-IN-3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 7 (PDE7) is a key enzyme in cellular signaling, specifically responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1][2] By breaking down cAMP into AMP, PDE7 terminates its signaling activity.[1] The PDE7 family, comprising isoforms PDE7A and PDE7B, is expressed in various tissues, including immune cells (like T-lymphocytes), the brain, and skeletal muscle.[3][4][5] Its role in modulating inflammation and neuronal processes has made it a significant target for drug discovery in neurodegenerative, autoimmune, and inflammatory diseases.[1]
PDE7 inhibitors, such as the molecule of interest PDE7-IN-3, block the enzymatic activity of PDE7. This inhibition prevents the degradation of cAMP, leading to its intracellular accumulation.[1] Elevated cAMP levels activate downstream signaling pathways, primarily through Protein Kinase A (PKA), which can modulate immune responses and provide neuroprotective effects.[1] Therefore, robust and reliable methods to quantify the activity of PDE7 inhibitors in a cellular context are essential for drug development.
This document provides detailed protocols for two common and effective cell-based assays to measure the activity of this compound: a CRE-Luciferase Reporter Assay and a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Immunoassay.
Principle of Cell-Based Assays for PDE7 Activity
The fundamental principle behind measuring the activity of a PDE7 inhibitor in a cell-based assay is to quantify the inhibitor's ability to increase intracellular cAMP levels. This is typically achieved by first stimulating the cells to produce cAMP using an adenylyl cyclase activator like forskolin, and then measuring the amount of cAMP preserved in the presence of the PDE7 inhibitor.
Note on this compound: As of the generation of this document, specific quantitative data for a compound designated "this compound" is not available in the public domain. The following data tables and protocols are presented using well-characterized PDE7 inhibitors (e.g., BRL-50481) as examples to illustrate the expected data format and experimental setup. These protocols are directly applicable for the characterization of novel inhibitors like this compound.
Data Presentation: Efficacy of Known PDE7 Inhibitors
The potency of PDE7 inhibitors is typically expressed as an IC50 value (the concentration of inhibitor required to reduce PDE7 activity by 50%) or an EC50 value (the concentration required to elicit a 50% maximal response in a cell-based assay).
Table 1: In Vitro Enzymatic Inhibition of PDE7 Isoforms
| Compound | Target Isoform | IC50 (nM) | Assay Conditions |
|---|---|---|---|
| BRL-50481 | Human PDE7A | 150 | In vitro enzyme assay |
| BC54 | Human PDE7A | 140 | 10 nM cAMP substrate |
| BC54 | Human PDE7B | 140 | 10 nM cAMP substrate |
| ASB16165 | Human PDE7A | 15 | Not specified |
Data sourced from multiple studies to illustrate typical values.[5][6][7]
Table 2: Cell-Based Potency of Known PDE7 Inhibitors
| Compound | Cell Line | Assay Type | EC50 / Effect |
|---|---|---|---|
| BRL-50481 | PDE7A-HEK293 | CRE-Luciferase | Reverses cAMP reduction at 20 µM |
| BC54 | Jurkat T cells | IL-2 Production | Potent reduction of IL-2 |
| BC54 | Macrophages | TNF-α Production | Potent reduction of TNF-α |
Data synthesized from available literature to demonstrate cell-based activity.[5][8]
Visualization of Key Pathways and Workflows
PDE7 Signaling Pathway
Caption: The PDE7 signaling cascade and the mechanism of this compound action.
Experimental Protocols
Protocol 1: CRE-Luciferase Reporter Gene Assay
This assay measures the accumulation of intracellular cAMP by quantifying the expression of a luciferase reporter gene, which is under the control of a cAMP Response Element (CRE). Increased cAMP activates PKA, which in turn phosphorylates the CREB protein, leading to its binding to CRE and driving luciferase expression.
Recommended Cell Line: PDE7A/CRE Reporter - HEK293 Recombinant Cell Line (e.g., BPS Bioscience, Cat. No. 60413).[9] This cell line stably co-expresses human PDE7A and a CRE-luciferase reporter. Alternatively, HEK293 cells can be transiently co-transfected with a PDE7A expression vector and a pCRE-Luc reporter plasmid.[8][10]
Materials:
-
PDE7A/CRE Reporter - HEK293 Cell Line
-
Growth Medium (e.g., MEM with 10% FBS, 1% Pen/Strep)
-
Assay Medium (e.g., serum-free MEM)
-
This compound (and other test compounds)
-
Forskolin (Adenylyl cyclase activator)
-
Positive Control: BRL-50481 or other known PDE7 inhibitor
-
White, clear-bottom 96-well microplates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and resuspend PDE7A/CRE Reporter-HEK293 cells in growth medium.
-
Seed cells into a white, clear-bottom 96-well plate at a density of ~30,000 cells per well in 90 µL of medium.[11]
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., BRL-50481) in assay medium at 10x the final desired concentration.
-
Add 10 µL of the diluted compounds to the appropriate wells. For "unstimulated" and "stimulated" control wells, add 10 µL of assay medium containing the vehicle (e.g., 0.5% DMSO).[11]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Cell Stimulation:
-
Prepare a stock of Forskolin in assay medium. A final concentration of 1-10 µM is typically effective.[8][11]
-
Add the appropriate volume of Forskolin solution to all "stimulated" wells. Add an equivalent volume of assay medium to "unstimulated" control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 hours.[11]
-
-
Luminescence Detection:
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all other readings.
-
Calculate the fold induction of luciferase activity by normalizing the readings from inhibitor-treated wells to the average of the "stimulated" control wells (treated with Forskolin and vehicle only).
-
Plot the fold induction against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
CRE-Luciferase Assay Workflow
Caption: Step-by-step workflow for the CRE-Luciferase reporter assay.
Protocol 2: TR-FRET cAMP Immunoassay
This assay is a competitive immunoassay in a homogeneous format. It measures the amount of cAMP in cell lysates via Time-Resolved Fluorescence Resonance Energy Transfer. The assay uses a Europium (Eu) chelate-labeled cAMP tracer (donor) and a far-red acceptor fluorophore-labeled anti-cAMP antibody. Free cAMP produced by the cells competes with the tracer for binding to the antibody. When the tracer is bound to the antibody, FRET occurs. When cellular cAMP displaces the tracer, the FRET signal decreases. Therefore, the TR-FRET signal is inversely proportional to the intracellular cAMP concentration.[7][12]
Recommended Cell Line: A cell line with high endogenous or recombinant expression of PDE7, such as PDE7A-HEK293 cells.[3][13]
Materials:
-
PDE7A-HEK293 cells or other suitable cell line
-
Cell culture and assay media
-
This compound and control compounds
-
Forskolin
-
General PDE inhibitor (optional, for positive control): 3-isobutyl-1-methylxanthine (IBMX)
-
TR-FRET cAMP Assay Kit (e.g., THUNDER™ cAMP TR-FRET Assay Kit) containing:
-
Eu-labeled cAMP tracer
-
Acceptor-labeled anti-cAMP antibody
-
Lysis & Detection Buffer
-
cAMP standards
-
-
Low-volume, white 384-well microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and resuspend cells in the appropriate medium.
-
Seed 3,000-12,000 cells in 5 µL of medium per well into a 384-well plate.[10] Incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare 3x concentrated serial dilutions of this compound and control compounds in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX).
-
Prepare a 3x concentrated solution of Forskolin in stimulation buffer.
-
Add 5 µL of the diluted compounds to the cell plate.
-
Immediately add 5 µL of the Forskolin solution to stimulate cAMP production.
-
Incubate at room temperature for 30-60 minutes.
-
-
Cell Lysis and Detection:
-
Prepare the detection mix according to the kit manufacturer's instructions by diluting the Eu-cAMP tracer and the acceptor-labeled antibody in the provided Lysis & Detection Buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
TR-FRET Measurement:
-
Data Analysis:
-
Calculate the 665 nm / 620 nm emission ratio for each well.
-
The signal is inversely proportional to the cAMP concentration. Use a cAMP standard curve (run in parallel) to convert the emission ratios to cAMP concentrations (nM).
-
Plot the cAMP concentration against the log of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.
-
TR-FRET cAMP Assay Workflow
Caption: Step-by-step workflow for the TR-FRET based cAMP assay.
References
- 1. Chemical Space Exploration and Machine Learning-Based Screening of PDE7A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE7A inhibition suppresses triple-negative breast cancer by attenuating de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Western Blot Analysis of Downstream Targets of Pde7-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the downstream cellular effects of Pde7-IN-3, a selective inhibitor of Phosphodiesterase 7 (PDE7). By elucidating the mechanism of action of this compound, researchers can advance its development as a potential therapeutic agent. The primary focus of these notes is the use of Western blot analysis to quantify changes in key protein targets within relevant signaling pathways.
Introduction to this compound and its Mechanism of Action
Phosphodiesterase 7 (PDE7) is a crucial enzyme that regulates intracellular signaling by specifically hydrolyzing the second messenger, cyclic adenosine monophosphate (cAMP).[1][2] By breaking down cAMP into AMP, PDE7 terminates its signaling cascade.[1] this compound, as a selective PDE7 inhibitor, blocks this hydrolysis, leading to an accumulation of intracellular cAMP. This elevation in cAMP levels subsequently activates downstream effector proteins, most notably Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs).[1] The activation of these pathways can influence a wide array of cellular processes, including gene transcription, immune responses, neuronal survival, and apoptosis.[1][3][4]
The downstream effects of PDE7 inhibition are particularly relevant in the central nervous system (CNS) and the immune system, where PDE7 is prominently expressed.[1] Key signaling cascades affected include the PKA-CREB pathway, which is vital for neuronal plasticity and memory, and the BDNF/TrkB signaling pathway, crucial for neuronal survival and function.[5][6] In immune cells, such as T-lymphocytes, PDE7 inhibition can modulate activation and cytokine production.[7] Furthermore, in certain cancer cell lines, inhibition of PDE7 has been shown to induce apoptosis through the regulation of proteins like survivin.[1][4]
This document outlines detailed protocols for the Western blot analysis of key downstream targets of this compound, providing a robust methodology for quantifying its pharmacological effects.
Key Downstream Signaling Pathways and Targets
The inhibition of PDE7 by this compound is expected to modulate several key downstream signaling proteins. The following are primary targets for Western blot analysis:
-
Phospho-CREB (pCREB): An increase in cAMP activates PKA, which in turn phosphorylates the cAMP response element-binding protein (CREB) at Serine 133. Phosphorylated CREB is an active transcription factor that regulates the expression of numerous genes, including those involved in neuronal plasticity and survival.
-
Brain-Derived Neurotrophic Factor (BDNF) and Phospho-TrkB (pTrkB): The cAMP/PKA/CREB pathway is a known upstream regulator of BDNF expression.[5] BDNF, a critical neurotrophin, binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to the receptor's autophosphorylation and activation. This signaling cascade is fundamental for neuronal growth, differentiation, and survival.[8][9][10]
-
Survivin: In the context of oncology, particularly in diseases like chronic lymphocytic leukemia (CLL), inhibition of the PDE7 pathway has been linked to the downregulation of the anti-apoptotic protein survivin, leading to increased cancer cell apoptosis.[1][4]
-
T-Cell Activation Markers: PDE7 plays a role in T-cell function.[7] While often assessed by flow cytometry, changes in protein expression of key activation markers can also be investigated by Western blot.
Data Presentation
The following tables summarize quantitative data from studies using selective PDE7 inhibitors. Note: As specific quantitative data for this compound is not yet widely available in published literature, the following data from studies using other selective PDE7 inhibitors (e.g., BRL-50481) is provided as a representative example of the expected effects.
Table 1: Effect of PDE7 Inhibition on the cAMP/PKA/CREB/BDNF Pathway in Neuronal Models
| Target Protein | Treatment Group | Fold Change vs. Control | Cell/Tissue Type | Reference Compound |
| pCREB/CREB Ratio | Stress Model + PDE7i (1 mg/kg) | ~1.8-fold increase | Mouse Hippocampus | BRL-50481[5] |
| pCREB/CREB Ratio | Stress Model + PDE7i (5 mg/kg) | ~2.0-fold increase | Mouse Hippocampus | BRL-50481[5] |
| BDNF | Stress Model + PDE7i (1 mg/kg) | ~1.5-fold increase | Mouse Hippocampus | BRL-50481[5] |
| BDNF | Stress Model + PDE7i (5 mg/kg) | ~1.7-fold increase | Mouse Hippocampus | BRL-50481[5] |
| pTrkB/TrkB Ratio | Stress Model + PDE7i (1 mg/kg) | ~1.6-fold increase | Mouse Hippocampus | BRL-50481[5] |
| pTrkB/TrkB Ratio | Stress Model + PDE7i (5 mg/kg) | ~1.9-fold increase | Mouse Hippocampus | BRL-50481[5] |
Table 2: Effect of PDE7 Inhibition on Survivin Expression in Cancer Cells
| Target Protein | Treatment Group | Fold Change vs. Control | Cell Type | Reference Compound |
| Survivin | PDE4/7 Dual Inhibitor | ~70% decrease | Chronic Lymphocytic Leukemia (CLL) cells | IR-284[1] |
Signaling Pathway and Experimental Workflow Diagrams
// Nodes Pde7_IN_3 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PDE7 [label="PDE7", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; pCREB [label="pCREB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BDNF_Gene [label="BDNF Gene Transcription", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; BDNF [label="BDNF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TrkB [label="TrkB Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; pTrkB [label="pTrkB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival\n& Plasticity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survivin [label="Survivin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; T_Cell [label="T-Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; T_Cell_Activation [label="Suppressed T-Cell\nActivation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pde7_IN_3 -> PDE7 [label="Inhibits", dir=T, color="#EA4335", fontcolor="#202124"]; PDE7 -> cAMP [label="Hydrolyzes", dir=T, color="#EA4335", fontcolor="#202124", style=dashed]; cAMP -> PKA [label="Activates", dir=V, color="#34A853", fontcolor="#202124"]; PKA -> CREB [label="Phosphorylates", dir=V, color="#34A853", fontcolor="#202124"]; CREB -> pCREB [style=invis]; pCREB -> BDNF_Gene [label="Activates", dir=V, color="#34A853", fontcolor="#202124"]; BDNF_Gene -> BDNF [label="Translates to", dir=V, color="#34A853", fontcolor="#202124"]; BDNF -> TrkB [label="Binds & Activates", dir=V, color="#34A853", fontcolor="#202124"]; TrkB -> pTrkB [style=invis]; pTrkB -> Neuronal_Survival [label="Promotes", dir=V, color="#34A853", fontcolor="#202124"]; PKA -> Survivin [label="Downregulates\n(in some cancers)", dir=T, color="#EA4335", fontcolor="#202124"]; Survivin -> Apoptosis [label="Inhibits", dir=T, color="#EA4335", fontcolor="#202124"]; cAMP -> T_Cell [label="Modulates", dir=V, color="#34A853", fontcolor="#202124"]; T_Cell -> T_Cell_Activation [style=invis];
// Invisible edges for alignment subgraph { rank=same; CREB; pCREB; } subgraph { rank=same; TrkB; pTrkB; } subgraph { rank=same; T_Cell; T_Cell_Activation; } } end_dot Caption: this compound signaling pathway.
// Nodes start [label="Start: Cell/Tissue\nCulture & Treatment\nwith this compound", shape=ellipse, fillcolor="#FBBC05"]; lysis [label="1. Sample Preparation:\nCell Lysis & Protein\nQuantification"]; sds_page [label="2. SDS-PAGE:\nProtein Separation\nby Molecular Weight"]; transfer [label="3. Protein Transfer:\nGel to PVDF/Nitrocellulose\nMembrane"]; blocking [label="4. Blocking:\nIncubate with BSA or\nNon-fat Milk"]; primary_ab [label="5. Primary Antibody Incubation:\n(e.g., anti-pCREB, anti-BDNF,\nanti-Survivin)"]; secondary_ab [label="6. Secondary Antibody Incubation:\n(HRP-conjugated)"]; detection [label="7. Detection:\nAdd ECL Substrate &\nImage Chemiluminescence"]; analysis [label="8. Data Analysis:\nDensitometry & Normalization\nto Loading Control"]; end [label="End: Quantified\nProtein Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> lysis [color="#4285F4"]; lysis -> sds_page [color="#4285F4"]; sds_page -> transfer [color="#4285F4"]; transfer -> blocking [color="#4285F4"]; blocking -> primary_ab [color="#4285F4"]; primary_ab -> secondary_ab [color="#4285F4"]; secondary_ab -> detection [color="#4285F4"]; detection -> analysis [color="#4285F4"]; analysis -> end [color="#4285F4"]; } end_dot Caption: Western blot experimental workflow.
Experimental Protocols
This section provides a detailed, generalized protocol for Western blot analysis. It is crucial to optimize specific conditions, such as antibody concentrations and incubation times, for each target protein and experimental system.
Sample Preparation and Protein Quantification
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to the culture dish. A common volume is 100 µL for a well in a 6-well plate.[11]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay, following the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein for each sample (typically 10-50 µg per lane).[7]
-
-
Sample Denaturation:
-
To the calculated volume of lysate, add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X) to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
The samples can be used immediately or stored at -20°C for later use.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Gel Preparation: Prepare or purchase a pre-cast polyacrylamide gel of a percentage appropriate for the molecular weight of the target protein(s).[12]
-
Loading and Running the Gel:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions and fill it with 1X running buffer.
-
Load equal amounts of protein (10-50 µg) from each sample into the wells of the gel.[7] Include a pre-stained molecular weight marker in one lane to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[7] The exact voltage and run time may require optimization.
-
Protein Transfer
-
Membrane Preparation: Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane and filter paper to the size of the gel.[12]
-
Transfer Assembly:
-
Equilibrate the gel, membrane, and filter papers in 1X transfer buffer. If using PVDF, pre-activate the membrane in methanol for 1 minute followed by transfer buffer.[12]
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
-
Electrotransfer: Place the sandwich into the transfer apparatus and perform the transfer according to the manufacturer's instructions (wet or semi-dry transfer).[13]
Immunodetection
-
Blocking:
-
After transfer, rinse the membrane briefly with 1X Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.[11] This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to your target protein (e.g., anti-pCREB, anti-BDNF, anti-total CREB, anti-GAPDH) in the blocking solution at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[11]
-
-
Washing:
-
Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST to remove unbound antibody.[12]
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) in blocking solution.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[13]
-
-
Final Washes:
-
Wash the membrane three to six times for 5-10 minutes each with TBST to remove unbound secondary antibody.[12]
-
Detection and Data Analysis
-
Chemiluminescent Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[12]
-
Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for the target protein and a loading control (e.g., GAPDH, β-actin, or total protein normalization) in each lane.[14][15]
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band to correct for variations in protein loading.[14][16]
-
For phosphoproteins, it is best practice to normalize the phospho-specific signal to the total protein signal for that target.[14][17]
-
Calculate the fold change in protein expression relative to the vehicle-treated control group.
-
By following these detailed protocols and utilizing the provided background information, researchers can effectively employ Western blot analysis to investigate and quantify the downstream effects of this compound, thereby advancing our understanding of its therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-7 inhibition affects accumbal and hypothalamic thyrotropin-releasing hormone expression, feeding and anxiety behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 7 inhibitor reduces stress-induced behavioral and cytoarchitectural changes in C57BL/6J mice by activating the BDNF/TrkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirect influence on the BDNF/TrkB receptor signaling pathway via GPCRs, an emerging strategy in the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and tissue-specific expression of PDE7 phosphodiesterase splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The expression of survivin and its related genes in adipocyte-derived stem cell by demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T cell activation up-regulates cyclic nucleotide phosphodiesterases 8A1 and 7A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guide to western blot quantification | Abcam [abcam.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Immunohistochemical Staining in Tissues Treated with Pde7-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with Pde7-IN-3, a potent and selective inhibitor of phosphodiesterase 7 (PDE7). By inhibiting PDE7, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, subsequently modulating the activity of downstream signaling pathways crucial in various physiological and pathological processes. This document offers a comprehensive guide to tissue preparation, IHC staining, data quantification, and interpretation, enabling researchers to effectively assess the pharmacodynamic effects of this compound in tissue samples.
Introduction to this compound and its Mechanism of Action
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE7 is a cAMP-specific PDE, and its inhibition by compounds such as this compound results in the accumulation of intracellular cAMP. This elevation in cAMP activates two primary downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Directly Activated by cAMP (EPAC) pathway.
A key downstream target of the PKA pathway is the cAMP response element-binding protein (CREB). Upon activation, PKA phosphorylates CREB at the Serine-133 residue (pCREB), leading to the transcription of genes involved in a multitude of cellular processes, including inflammation, cell survival, and synaptic plasticity. Therefore, the detection of pCREB by IHC is a reliable marker for the biological activity of this compound.
Signaling Pathway of this compound Action
Caption: this compound signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the immunohistochemical analysis of key proteins in the this compound signaling cascade. It is crucial to include appropriate positive and negative controls in each experiment to ensure the validity of the results.
I. Tissue Preparation: Fixation and Embedding
Proper tissue fixation and embedding are critical for preserving tissue morphology and antigenicity.
-
Tissue Fixation: Immediately following dissection, fix fresh tissue samples (not exceeding 5 mm in thickness) in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature.
-
Dehydration: Following fixation, dehydrate the tissue through a series of graded ethanol solutions:
-
70% ethanol: 2 changes, 1 hour each
-
80% ethanol: 1 hour
-
95% ethanol: 2 changes, 1 hour each
-
100% ethanol: 3 changes, 1 hour each
-
-
Clearing: Clear the dehydrated tissues in xylene with 2-3 changes for 1 hour each.
-
Paraffin Infiltration: Infiltrate the cleared tissues with molten paraffin wax at 60°C. Perform 2-3 changes of paraffin, each for 1-2 hours.
-
Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks. Store the blocks at room temperature until sectioning.
II. Immunohistochemistry Staining Protocol
The following is a general protocol for the immunohistochemical staining of paraffin-embedded tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
A. Deparaffinization and Rehydration:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
Deparaffinize the sections in xylene: 2 changes, 5 minutes each.
-
Rehydrate the sections through graded ethanol solutions:
-
100% ethanol: 2 changes, 3 minutes each
-
95% ethanol: 2 minutes
-
70% ethanol: 2 minutes
-
-
Rinse the slides in distilled water for 5 minutes.
B. Antigen Retrieval:
Heat-induced epitope retrieval (HIER) is recommended for unmasking the antigenic epitopes.
-
Immerse the slides in a Coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.
-
Allow the slides to cool down to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse the slides with Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS).
C. Staining Procedure:
-
Endogenous Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash the slides 3 times with PBS or TBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the sections with a blocking solution (e.g., 5% normal goat serum in PBS/TBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Drain the blocking solution and incubate the sections with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber. Recommended primary antibodies and starting dilutions are provided in Table 1.
-
Washing: Wash the slides 3 times with PBS or TBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Washing: Wash the slides 3 times with PBS or TBS for 5 minutes each.
-
Detection: Incubate the sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Washing: Wash the slides 3 times with PBS or TBS for 5 minutes each.
-
Chromogen Development: Visualize the antibody binding by incubating the sections with a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until the desired stain intensity is reached. Monitor the color development under a microscope.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and clear in xylene. Mount the coverslip using a permanent mounting medium.
III. Recommended Primary Antibodies
| Target Protein | Host Species | Recommended Starting Dilution | Expected Localization |
| Phospho-CREB (Ser133) | Rabbit | 1:100 - 1:500 | Nuclear |
| PKA (catalytic subunit) | Rabbit | 1:200 - 1:1000 | Cytoplasmic and Nuclear |
| EPAC1 | Rabbit | 1:100 - 1:400 | Cytoplasmic |
| EPAC2 | Rabbit | 1:100 - 1:400 | Cytoplasmic |
Table 1: Recommended primary antibodies and starting dilutions for IHC analysis of the this compound signaling pathway.
Data Presentation and Quantitative Analysis
For a robust comparison of staining intensities between different treatment groups, a quantitative analysis is recommended. This can be achieved through digital image analysis software (e.g., ImageJ, QuPath).
I. Image Acquisition
Capture high-resolution images of the stained tissue sections using a light microscope equipped with a digital camera. Ensure consistent lighting and magnification for all images.
II. Quantitative Analysis
-
Staining Intensity Scoring: A common method is to use a semi-quantitative scoring system (H-score), which considers both the intensity of the staining and the percentage of positively stained cells.
-
Staining Intensity: 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong).
-
Percentage of Positive Cells: 0-100%.
-
H-score = Σ (Intensity x % of cells at that intensity). The score ranges from 0 to 300.
-
-
Digital Image Analysis: For a more objective quantification, use image analysis software to measure the optical density (OD) or the percentage of the positively stained area.
III. Data Presentation in Tables
Summarize the quantitative data in a clearly structured table for easy comparison between treatment groups (e.g., Vehicle vs. This compound treated).
| Treatment Group | n | pCREB H-score (Mean ± SEM) | pCREB Positive Area (%) (Mean ± SEM) |
| Vehicle Control | 5 | 75 ± 10 | 15 ± 3 |
| This compound (Low Dose) | 5 | 150 ± 15 | 35 ± 5 |
| This compound (High Dose) | 5 | 250 ± 20 | 60 ± 8 |
Table 2: Example of a data table for presenting quantitative IHC results for pCREB staining. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Experimental Workflow
Caption: Immunohistochemistry experimental workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a new antibody or a different clone. Ensure proper storage. |
| Inadequate antigen retrieval | Optimize antigen retrieval time and temperature. Try a different pH buffer. | |
| Incorrect antibody dilution | Perform a titration of the primary antibody to find the optimal concentration. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Inadequate washing | Increase the number and duration of washing steps. | |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly. | |
| Weak Staining | Low antibody concentration | Increase the primary antibody concentration or incubation time. |
| Over-fixation of tissue | Reduce fixation time. | |
| Inactive chromogen | Use a freshly prepared chromogen solution. |
Table 3: Common troubleshooting tips for immunohistochemistry.
Measuring cAMP Levels after Treatment with the PDE7 Inhibitor Pde7-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a myriad of cellular signaling pathways, regulating processes from inflammation and immune responses to neurological functions. The intracellular concentration of cAMP is tightly controlled by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). PDE7 is a cAMP-specific phosphodiesterase, and its inhibition leads to an increase in intracellular cAMP levels, making it a potential therapeutic target for various diseases.[1][2][3] Pde7-IN-3 is a known inhibitor of PDE7 with potential analgesic properties, making it a valuable tool for studying the physiological roles of PDE7 and for drug discovery efforts targeting this enzyme.[4]
This document provides detailed application notes and protocols for measuring the intracellular accumulation of cAMP in response to treatment with this compound.
Signaling Pathway
The canonical cAMP signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) by an extracellular stimulus. This activation leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. The newly synthesized cAMP can then activate downstream effectors, most notably Protein Kinase A (PKA). PKA, a tetrameric enzyme, is activated when cAMP binds to its regulatory subunits, releasing the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of substrate proteins, leading to a cellular response. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. PDE7 is a specific PDE that exclusively targets cAMP for degradation.[2] By inhibiting PDE7, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell and potentiation of downstream signaling.
Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE7.
Data Presentation
Table 1: Dose-Response of this compound on Intracellular cAMP Levels
| This compound Concentration (µM) | Mean cAMP Level (pmol/well) | Standard Deviation |
| 0 (Vehicle) | 5.2 | 0.8 |
| 0.01 | 15.8 | 2.1 |
| 0.1 | 45.3 | 5.7 |
| 1 | 89.1 | 9.3 |
| 10 | 125.6 | 12.5 |
| 100 | 130.2 | 11.8 |
Table 2: IC50 Values of Various PDE7 Inhibitors for PDE7A Inhibition
| Compound | IC50 for PDE7A (µM) | Reference |
| This compound | Data not available | - |
| BRL-50481 | 0.15 | [5] |
| TC3.6 | 0.55 | [6] |
Experimental Protocols
Several methods can be employed to measure intracellular cAMP levels. The choice of assay will depend on the available equipment, desired throughput, and sensitivity. Below are detailed protocols for three common methods: a competitive ELISA, a luminescence-based assay, and a fluorescence-based assay.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on the principle of competitive binding between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
Materials:
-
Cell line of interest (e.g., Jurkat cells, HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (optional, as a positive control for adenylyl cyclase stimulation)
-
IBMX (optional, as a general PDE inhibitor)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP ELISA kit (commercially available from various suppliers)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
(Optional) For a positive control, treat cells with a known adenylyl cyclase activator like forskolin.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add 100 µL of cell lysis buffer (e.g., 0.1 M HCl) to each well and incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
cAMP Measurement:
-
Proceed with the cAMP measurement according to the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding the cell lysate and the HRP-labeled cAMP or alkaline phosphatase-labeled cAMP to the antibody-coated microplate.
-
Incubating for a specified time.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate solution.
-
Stopping the reaction and measuring the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve.
-
Protocol 2: Luminescence-Based Assay (e.g., cAMP-Glo™ Assay)
This protocol utilizes a bioluminescent signal that is inversely proportional to the amount of cAMP in the sample.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
cAMP-Glo™ Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Compound Treatment: Follow the same procedure as described in the ELISA protocol.
-
cAMP Measurement: Follow the manufacturer's protocol for the cAMP-Glo™ Assay. A general workflow is as follows:
-
Equilibrate the plate and reagents to room temperature.
-
Add the cAMP-Glo™ Lysis Buffer to induce cell lysis and release cAMP.
-
Add the cAMP Detection Solution containing protein kinase A (PKA).
-
Add the Kinase-Glo® Reagent to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Measure luminescence using a luminometer.
-
Generate a standard curve with the provided cAMP standards.
-
Determine the cAMP concentration in the samples from the standard curve.
-
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a competitive immunoassay in a homogeneous format, using fluorescence resonance energy transfer (FRET).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
HTRF cAMP assay kit (commercially available)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedures as for the ELISA protocol.
-
cAMP Measurement: Perform the assay according to the manufacturer's instructions. This typically involves:
-
Adding the cell lysate to a microplate.
-
Adding the HTRF reagents (a cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).
-
Incubating to allow for competitive binding.
-
Reading the plate on an HTRF-compatible reader. The FRET signal is inversely proportional to the cAMP concentration in the sample.[7]
-
-
Data Analysis:
-
Calculate the HTRF ratio and generate a standard curve.
-
Determine the cAMP concentration in the samples from the standard curve.
-
Experimental Workflow Diagram
Caption: A general workflow for measuring intracellular cAMP levels after this compound treatment.
References
- 1. pnas.org [pnas.org]
- 2. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury | PLOS One [journals.plos.org]
Long-Term Stability of Pde7-IN-3 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols regarding the long-term stability of the phosphodiesterase 7 (PDE7) inhibitor, Pde7-IN-3, when stored in dimethyl sulfoxide (DMSO). Understanding the stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results in research and drug development settings. The provided data and protocols are intended to guide users in the proper handling and storage of this compound stock solutions.
Introduction to this compound
This compound is an inhibitor of phosphodiesterase 7 (PDE7), an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2][3] PDE7 is involved in various physiological and pathological processes, making it a therapeutic target for a range of conditions, including inflammatory diseases, and neurodegenerative disorders.[1][2][4] this compound is utilized in research to investigate inflammatory, neuropathic, visceral, and nociceptive pain.[5] Given its use in in-vitro and in-vivo studies, maintaining the integrity of this compound in solution is paramount.
PDE7 Signaling Pathway
PDE7 enzymes, specifically PDE7A and PDE7B, are cAMP-specific phosphodiesterases.[6][7] They function to terminate cAMP signaling by hydrolyzing cAMP to adenosine 5'-monophosphate (5'-AMP).[3] This regulation is critical in pathways involving protein kinase A (PKA), which is activated by cAMP.[1][3] By inhibiting PDE7, compounds like this compound increase intracellular cAMP levels, thereby modulating downstream cellular processes.[8]
Stability of this compound in DMSO
The long-term stability of this compound dissolved in DMSO is dependent on the storage temperature. The following table summarizes the recommended storage conditions and stability periods for this compound solutions.
| Storage Temperature | Stability Period |
| -80°C | 6 months[5] |
| -20°C | 1 month[5] |
For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[9] If continuous dosing for more than half a month is required, the preparation protocol should be chosen carefully.[5]
Protocol for Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC or LC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate)
-
Autosampler vials
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Warming and sonication may be required to fully dissolve the compound.[5] It is crucial to use newly opened, hygroscopic DMSO as water content can impact solubility and stability.[5][10][11]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple, tightly sealed autosampler vials to minimize freeze-thaw cycles for the bulk of the solution.[12]
-
Prepare a sufficient number of aliquots for each time point and storage condition.
-
Store the aliquots at the desired temperatures: -80°C, -20°C, and a control set at room temperature.
-
-
Analysis at Time Zero (T=0):
-
Immediately after preparation, take an aliquot from each storage condition for the initial analysis.
-
Develop an appropriate HPLC or LC-MS method to obtain a sharp, well-resolved peak for this compound.
-
Inject a known volume of the this compound solution and record the peak area. This will serve as the baseline for 100% purity.
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., weekly or bi-weekly), retrieve one aliquot from each storage temperature.
-
Allow the frozen samples to thaw completely at room temperature before analysis.
-
Analyze the samples using the same HPLC or LC-MS method as the T=0 analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining by comparing the peak area to the peak area at T=0.
-
Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
General Recommendations for Handling this compound in DMSO
-
Use Anhydrous DMSO: Water in DMSO can promote the degradation of some compounds.[10][11]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate compound degradation.[13] It is best practice to aliquot stock solutions into single-use volumes.[12]
-
Store in Tightly Sealed Containers: This prevents the absorption of atmospheric moisture by the hygroscopic DMSO.
-
Protect from Light: While not explicitly stated for this compound, it is good practice to store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.
Conclusion
This compound exhibits good stability in DMSO when stored at low temperatures. For long-term storage of several months, -80°C is the recommended temperature. For shorter-term storage of up to one month, -20°C is adequate. Adherence to the provided protocols and handling recommendations will help ensure the integrity and reliability of this compound stock solutions for experimental use. Regular stability assessments are recommended for critical applications to verify compound integrity over time.
References
- 1. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Phosphodiesterase 7 as a therapeutic target - Where are we now? [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PDE7B - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde7-IN-3: A Tool for Studying PDE7 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde7-IN-3 is a compound identified as an inhibitor of phosphodiesterase 7 (PDE7), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] By inhibiting PDE7, this compound can increase cAMP concentrations, making it a valuable tool for investigating the physiological and pathological roles of PDE7. This enzyme is implicated in a variety of cellular processes, including inflammation, immune responses, and neuronal functions.[2] Consequently, this compound is offered as a research tool for studying conditions such as inflammatory, neuropathic, visceral, and nociceptive pain.[1]
Note on Data Availability: Publicly available data on the specific potency and selectivity of this compound is limited. Therefore, to provide comprehensive and practical guidance, this document uses BRL-50481 , a well-characterized and selective PDE7A inhibitor, as a representative example for quantitative data and specific parameters in the protocols.[1][3][4][5][6] Researchers are advised to perform their own dose-response experiments to determine the optimal concentration of this compound for their specific application.
Compound Information: this compound
| Property | Value |
| CAS Number | 908570-13-8 |
| Molecular Formula | C₁₈H₂₁ClN₂O₄ |
| Molecular Weight | 364.82 g/mol |
| Primary Target | Phosphodiesterase 7 (PDE7) |
| Potential Applications | Research into inflammatory, neuropathic, visceral, and nociceptive pain.[1] |
Mechanism of Action: The Role of PDE7 in cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses to external stimuli. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs). The PDE superfamily consists of 11 families, with PDE4, PDE7, and PDE8 being specific for cAMP hydrolysis.[2]
PDE7 exists in two isoforms, PDE7A and PDE7B, which are encoded by separate genes.[2] By catalyzing the hydrolysis of cAMP to adenosine 5'-monophosphate (AMP), PDE7 terminates cAMP-mediated signaling. Inhibition of PDE7 with a tool compound like this compound prevents this degradation, leading to an accumulation of intracellular cAMP. This, in turn, enhances the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), modulating various physiological processes.
Quantitative Data (Exemplified by BRL-50481)
The following tables summarize the inhibitory potency and selectivity of BRL-50481, a well-studied PDE7A inhibitor. This data is provided to give researchers a reference point for the expected activity of a selective PDE7 inhibitor.
Table 1: Inhibitory Potency of BRL-50481 against PDE Isoforms
| PDE Isoform | IC₅₀ (µM) | Reference(s) |
| PDE7A | 0.15 | [1][3] |
| PDE7B | 12.1 | [1][3] |
| PDE4 | 62 | [1] |
| PDE3 | 490 | [1] |
| PDE1B, PDE1C, PDE2, PDE5 | No significant effect | [7] |
Table 2: Selectivity Profile of BRL-50481
| Comparison | Selectivity (Fold) |
| PDE7B vs PDE7A | ~80 |
| PDE4 vs PDE7A | ~413 |
| PDE3 vs PDE7A | ~3267 |
Experimental Protocols
Protocol 1: In Vitro PDE7A Enzymatic Assay (Fluorescence Polarization)
This protocol describes how to determine the IC₅₀ of a test compound like this compound against purified PDE7A enzyme using a fluorescence polarization (FP) assay. The principle relies on the change in polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE7A.
Materials:
-
Purified recombinant human PDE7A
-
Fluorescence polarization-based PDE assay kit (e.g., from BPS Bioscience, Molecular Devices)
-
This compound or other test compounds
-
DMSO
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare all reagents (assay buffer, enzyme, substrate, binding agent) according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the diluted test compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the diluted PDE7A enzyme solution to all wells except the "no enzyme" control wells.
-
-
Enzyme Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorescent cAMP substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction and develop the signal by adding the binding agent as per the kit's protocol.
-
Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Intracellular cAMP Measurement (HTRF Assay)
This protocol describes a method to measure the effect of this compound on intracellular cAMP levels in a relevant cell line (e.g., Jurkat T-cells or HEK293 cells) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cell line expressing PDE7 (e.g., Jurkat, MOLT-4, or HEK293)
-
Cell culture medium and supplements
-
This compound
-
Adenylyl cyclase activator (e.g., Forskolin)
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)
-
384-well, white, solid-bottom microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells under standard conditions.
-
Harvest and resuspend the cells in stimulation buffer provided with the assay kit.
-
Seed the cells into a 384-well plate at the density recommended by the kit manufacturer.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Add the diluted compound to the cells. Include a vehicle control (DMSO).
-
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Stimulation: Add a sub-maximal concentration of an adenylyl cyclase activator like Forskolin to all wells (except for the basal control) to induce cAMP production.
-
Stimulation Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection:
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the HTRF signal (fluorescence at 665 nm and 620 nm) on a compatible microplate reader.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and determine the EC₅₀ value.
-
Protocol 3: In Vivo Acetic Acid-Induced Writhing Test for Analgesia in Mice
This protocol is a model of visceral inflammatory pain used to evaluate the analgesic properties of compounds like this compound.
Materials:
-
Male ICR or Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline)
-
Positive control analgesic (e.g., Indomethacin)
-
0.6% Acetic acid solution in distilled water
-
Observation chambers
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (n=6-10 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
Group 3-5: this compound at various doses (e.g., 1, 5, 10 mg/kg, i.p. or p.o.)
-
-
Compound Administration: Administer the vehicle, positive control, or this compound via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.).
-
Pre-treatment Period: Allow for a pre-treatment period, typically 30 minutes for i.p. administration or 60 minutes for p.o. administration.
-
Pain Induction: Induce visceral pain by administering an i.p. injection of 0.6% acetic acid (10 mL/kg body weight).[10]
-
Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber and start a timer.
-
Data Collection: Count the total number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a continuous period of 20-30 minutes, starting 5 minutes after the acetic acid injection.[10]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage of analgesic activity (% inhibition) for the treated groups using the following formula: % Inhibition = [(Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group] x 100
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test).
-
Conclusion
This compound serves as a valuable chemical probe for investigating the roles of PDE7 in cellular signaling and disease models. While specific data for this compound is not widely published, the protocols and representative data provided in these application notes offer a robust framework for its use in the laboratory. By employing these methodologies, researchers can effectively explore the therapeutic potential of targeting PDE7 in a variety of contexts, particularly in the study of pain and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRL-50481, Selective PDE7 inhibitor (CAS 433695-36-4) | Abcam [abcam.com]
- 4. BRL-50481 - Wikipedia [en.wikipedia.org]
- 5. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 9. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with a Novel PDE7 Inhibitor (Pde7-IN-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 7 (PDE7) is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in immune signaling pathways.[1][2][3] Inhibition of PDE7 leads to an accumulation of intracellular cAMP, which has been shown to modulate the activity of various immune cells, including T cells and macrophages.[1][2][3] This document provides detailed protocols for the analysis of immune cells treated with Pde7-IN-3, a novel inhibitor of PDE7, using flow cytometry. The described methods will enable researchers to characterize the immunomodulatory effects of this compound on T cell activation, proliferation, cytokine production, and macrophage polarization.
Mechanism of Action: PDE7 Inhibition
PDE7 enzymes specifically hydrolyze cAMP, thereby downregulating its signaling cascade. By inhibiting PDE7, this compound is expected to increase intracellular cAMP levels. In immune cells, elevated cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate and regulate the activity of various downstream targets, ultimately leading to the suppression of pro-inflammatory responses.[1][2][3]
Caption: this compound inhibits PDE7, increasing cAMP levels and PKA activity.
Data Presentation
Disclaimer: The following data are hypothetical and presented for illustrative purposes to guide researchers in their data representation. Actual results may vary.
Table 1: Effect of this compound on T Cell Proliferation
| Treatment Group | Concentration (µM) | Proliferation Index | % Divided Cells |
| Vehicle Control | 0 | 4.2 ± 0.3 | 95.1 ± 2.5 |
| This compound | 0.1 | 3.8 ± 0.4 | 88.3 ± 3.1 |
| This compound | 1 | 2.5 ± 0.2 | 65.7 ± 4.2 |
| This compound | 10 | 1.3 ± 0.1 | 30.2 ± 3.8 |
Table 2: Effect of this compound on T Cell Cytokine Production
| Treatment Group | Concentration (µM) | % IFN-γ+ of CD8+ T cells | % IL-2+ of CD4+ T cells |
| Vehicle Control | 0 | 45.6 ± 5.1 | 60.3 ± 4.8 |
| This compound | 0.1 | 40.2 ± 4.5 | 55.1 ± 5.3 |
| This compound | 1 | 25.8 ± 3.9 | 38.7 ± 4.1 |
| This compound | 10 | 10.4 ± 2.7 | 15.2 ± 3.5 |
Table 3: Effect of this compound on T Cell Activation Marker Expression
| Treatment Group | Concentration (µM) | % CD25+ of CD4+ T cells | % CD69+ of CD8+ T cells |
| Vehicle Control | 0 | 78.2 ± 6.3 | 85.1 ± 5.9 |
| This compound | 0.1 | 72.5 ± 5.8 | 80.4 ± 6.2 |
| This compound | 1 | 55.9 ± 4.7 | 62.3 ± 5.1 |
| This compound | 10 | 30.1 ± 3.9 | 35.8 ± 4.6 |
Table 4: Effect of this compound on Macrophage Polarization
| Treatment Group | Concentration (µM) | % M1 (CD86+) of F4/80+ | % M2 (CD206+) of F4/80+ |
| Vehicle Control | 0 | 65.4 ± 7.2 | 15.3 ± 2.1 |
| This compound | 0.1 | 58.1 ± 6.5 | 18.9 ± 2.5 |
| This compound | 1 | 40.7 ± 5.1 | 35.6 ± 3.8 |
| This compound | 10 | 22.3 ± 4.3 | 50.1 ± 4.9 |
Experimental Protocols
Protocol 1: T Cell Proliferation Assay using CFSE
This protocol details the assessment of T cell proliferation by measuring the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye.
Caption: Workflow for assessing T cell proliferation using CFSE.
Materials:
-
This compound (stock solution in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
CFSE dye
-
Anti-CD3 and Anti-CD28 antibodies
-
Fluorescently conjugated antibodies against CD4 and CD8
-
FACS tubes
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash cells and resuspend in PBS at a concentration of 1x10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium.
-
Resuspend cells in complete medium and plate in a 96-well plate.
-
Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate the T cells.
-
Add this compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently conjugated anti-CD4 and anti-CD8 antibodies for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the CFSE dilution profiles in the CD4+ and CD8+ T cell gates.
Protocol 2: Intracellular Cytokine Staining of T Cells
This protocol describes the detection of intracellular cytokines, such as IFN-γ and IL-2, in T cells following treatment with this compound.
References
Troubleshooting & Optimization
Troubleshooting Pde7-IN-3 insolubility in aqueous solutions.
Welcome to the technical support center for Pde7-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A1: this compound is characterized by low aqueous solubility. It is sparingly soluble in aqueous buffers, meaning that it will likely not dissolve to a significant concentration when added directly as a solid. For effective use in most biological assays, a specific solubilization strategy is required.
Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A2: The recommended solvent for creating a primary stock solution is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of up to 100 mg/mL (274.11 mM).[1][2] To achieve this concentration, assistance with ultrasonication and warming the solution to 80°C may be necessary.[1][2] It is also critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the compound's solubility.[1][2][3][4]
Q3: How should I prepare my final working solutions of this compound in an aqueous buffer for a cell-based assay?
A3: The standard method is to perform a serial dilution from your high-concentration DMSO stock solution into your aqueous buffer of choice.[5][6] It is crucial to add the DMSO stock to the aqueous buffer and not the other way around. This process, known as "crashing out," creates a supersaturated solution from which the compound may precipitate over time. Preparing fresh dilutions for each experiment is highly recommended.
Q4: I am still observing precipitation after diluting my DMSO stock into the aqueous buffer. What can I do?
A4: If precipitation occurs, consider the following troubleshooting steps:
-
Lower the Final Concentration: The most common reason for precipitation is that the final concentration of this compound exceeds its kinetic solubility limit in the aqueous buffer. Try working with a lower final concentration.
-
Reduce the Percentage of Organic Solvent: While counterintuitive, a high percentage of the initial organic solvent can sometimes promote precipitation upon dilution. Ensure your DMSO concentration in the final working solution is minimal (ideally ≤0.5%).
-
Vortex During Dilution: Vigorously vortex the aqueous buffer while slowly adding the DMSO stock solution. This rapid mixing can help to keep the compound in solution.
-
Use a Different Co-Solvent: While DMSO is common, other water-miscible organic solvents like dimethylformamide (DMF) can be tested.[5] Some protocols suggest first dissolving a compound in DMF and then diluting it with the aqueous buffer.[5]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance for DMSO varies significantly between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v). Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It has been demonstrated that DMSO concentrations as low as 1-2% can induce apoptosis in some neuronal cell lines.[7] Always run a vehicle control (medium with the same final concentration of DMSO but without this compound) to ensure the observed effects are from the inhibitor and not the solvent.[7]
Q6: What is the mechanism of action for this compound?
A6: this compound is an inhibitor of Phosphodiesterase 7 (PDE7).[1] PDE7 is a specific enzyme that hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive 5'-AMP.[8][9] By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[10] This increase in intracellular cAMP levels enhances the activity of downstream signaling pathways, such as the Protein Kinase A (PKA) pathway, which modulates various cellular functions including inflammation and neurotransmission.[3][10][11]
Quantitative Data: Solubility Profile
The following table summarizes the known solubility information for this compound.
| Solvent | Concentration | Method | Source |
| DMSO | 100 mg/mL (274.11 mM) | Requires ultrasonic assistance and heating to 80°C. | [1][2] |
| Aqueous Buffers | Sparingly Soluble | Direct dissolution of solid is not recommended. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 364.82 g/mol )[1]
-
Anhydrous, newly opened DMSO
-
Sterile microcentrifuge tubes
-
Water bath or heat block set to 80°C
-
Bath sonicator
Methodology:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make ~1.37 mL of a 100 mM solution, use 5 mg of the compound.
-
Add the calculated volume of anhydrous DMSO. For 5 mg of this compound, add 1.3705 mL of DMSO to achieve a 10 mM solution. To achieve a 100mM solution, for 5mg of compound you would add 0.137 mL of DMSO.
-
Vortex the tube briefly to mix.
-
Place the tube in a water bath or on a heat block at 80°C for 5-10 minutes.
-
Immediately transfer the tube to a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.
-
Allow the solution to cool to room temperature.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
-
Vortex mixer
Methodology:
-
Prepare an intermediate dilution of the 100 mM stock solution. For example, add 1 µL of the 100 mM stock to 999 µL of the aqueous buffer to create a 100 µM intermediate solution.
-
While vigorously vortexing the tube of aqueous buffer, slowly pipette the DMSO stock into the buffer. This rapid mixing is critical to prevent immediate precipitation.
-
From the 100 µM intermediate solution, perform a final 1:10 dilution. Add 100 µL of the 100 µM solution to 900 µL of the aqueous buffer to yield a final working solution of 10 µM.
-
The final DMSO concentration in this example would be 0.01%. Use this working solution immediately in your experiment.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 11. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pde7-IN-3 concentration for in vitro experiments.
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Pde7-IN-3 in in vitro experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor of Phosphodiesterase 7 (PDE7).[1] PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger in many cellular signaling pathways.[2][3] By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[2] This increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various target proteins, such as the cAMP response element-binding protein (CREB), to modulate gene transcription and cellular responses.[2][4][5][6]
Q2: How should I prepare and store a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For optimal results, prepare a high-concentration stock solution (e.g., 50-100 mM) in new, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect solubility.[1][7][8]
-
Preparation: To prepare a 100 mM stock solution, dissolve 3.65 mg of this compound (Molecular Weight: 364.82 g/mol ) in 100 µL of DMSO. Gentle warming (up to 80°C) and sonication can aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8]
Q3: What is a good starting concentration for my in vitro experiment?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. A common starting point for cell-based assays is to perform a dose-response curve.
-
Initial Range: A broad concentration range from 10 nM to 10 µM is recommended for initial experiments.[9]
-
Refinement: Based on the initial results, a narrower range of concentrations should be tested to accurately determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). For many inhibitors, concentrations above 10 µM may risk off-target effects.[9]
Q4: My cells are showing signs of toxicity or death after treatment. What should I do?
This is a common issue when using a new compound. The observed toxicity could be due to the concentration of this compound or the DMSO vehicle.
-
Determine Cytotoxicity: First, it is critical to determine the maximum non-toxic concentration of the inhibitor in your specific cell line. This is typically done using a cell viability assay, such as the MTT or MTS assay (see Protocol 1).
-
Check Vehicle Concentration: Ensure the final concentration of the DMSO vehicle in your culture medium is low, typically ≤ 0.1%. Run a vehicle-only control to confirm that DMSO itself is not causing the toxicity.
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Reduce Concentration: If toxicity is observed, lower the concentration of this compound to a range determined to be non-toxic by your viability assay.
Q5: I am not observing any effect of this compound in my experiment. How can I troubleshoot this?
If the inhibitor does not produce the expected biological effect, it could be due to several factors, from inhibitor inactivity to issues with the assay itself.
-
Confirm Inhibitor Activity: The most direct way to confirm that this compound is active is to measure its effect on its direct target pathway. This can be done by:
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Measuring cAMP levels: Use a cAMP assay to confirm that treatment with this compound leads to an increase in intracellular cAMP (see Protocol 2).
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Assessing downstream signaling: Use Western blotting to check for an increase in the phosphorylation of CREB (pCREB), a known downstream target of the cAMP/PKA pathway (see Protocol 3).[6]
-
-
Check Concentration and Incubation Time: The concentration may be too low, or the incubation time may be too short to elicit a measurable response. Try increasing the concentration (within the non-toxic range) and/or performing a time-course experiment.
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Verify PDE7 Expression: Confirm that your cell line of interest expresses PDE7. This can be checked via literature search, databases, or experimentally using techniques like RT-qPCR or Western blotting. The inhibitor will not have an effect if the target enzyme is not present.
Quantitative Data Summary
For effective experimental design, key properties of this compound and related compounds are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁ClN₂O₄ | [1] |
| Molecular Weight | 364.82 g/mol | [1] |
| CAS Number | 908570-13-8 | [1] |
| Solubility | 100 mg/mL in DMSO |[1] |
Table 2: Example IC₅₀ Values for Selected PDE7 Inhibitors
| Inhibitor | IC₅₀ Value | Target | Source |
|---|---|---|---|
| This compound | Not specified in searches | PDE7 | [1] |
| PDE7-IN-2 | 2.1 µM | PDE7A | [8] |
| BRL 50481 | 180 nM (Kᵢ) | PDE7 | [10] |
| IC242 | 0.37 µM | PDE7A | [10] |
| Compound 26 | 31 nM | PDE7A |[11] |
Signaling Pathways and Workflows
Visualizing the underlying biological pathway and experimental process is crucial for understanding and troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Pde7-IN-3 degradation and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Pde7-IN-3, along with troubleshooting guidance to address common experimental challenges.
This compound Storage and Stability Data
Proper storage and handling are critical for maintaining the integrity and activity of this compound. The following table summarizes the recommended storage conditions and stability information for this compound.
| Parameter | Recommendation | Source |
| Stock Solution Storage Temperature | -80°C or -20°C | [1][2] |
| Stock Solution Shelf-Life | 6 months at -80°C; 1 month at -20°C | [1][2] |
| Solid Form Storage | Sealed, away from moisture and light. | [2] |
| In Vivo Working Solution | Prepare fresh on the day of use. | [1][3] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | [2][3] |
Experimental Protocols
To ensure reproducible results, it is essential to follow standardized experimental protocols. Below are methodologies for the preparation of this compound solutions for both in vitro and in vivo studies.
Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
-
Weighing the Compound: Accurately weigh the required amount of this compound solid.
-
Solvent Addition: Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve the desired concentration.
-
Dissolution: To aid dissolution, vortex the solution and, if necessary, sonicate or gently heat the mixture.[3]
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Aliquoting: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Preparation of this compound Working Solution for In Vivo Experiments (e.g., 5 mg/mL)
This protocol is an example and may require optimization based on the specific experimental design.
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Initial Dilution: Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Co-solvent Addition: In a separate tube, measure out the required volume of a suitable vehicle, such as corn oil.
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Final Dilution: Add the DMSO stock solution to the corn oil to achieve the final desired concentration (e.g., for a 5 mg/mL final solution, add 100 µL of 50 mg/mL stock to 900 µL of corn oil).[1][3]
-
Mixing: Mix the solution thoroughly to ensure homogeneity.
-
Administration: Use the freshly prepared working solution on the same day for animal dosing.[1][3]
Troubleshooting Guide
This section addresses potential issues that may arise during the handling and use of this compound.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Precipitation can occur if the compound's solubility limit is exceeded or if it is stored improperly. To resolve this, you can try gentle heating and/or sonication to aid dissolution.[3] For in vivo working solutions, ensure that the proportion of DMSO is kept low, as high concentrations can lead to precipitation when mixed with aqueous-based vehicles. If precipitation persists, it is recommended to prepare a fresh solution.
Q2: I am observing a decrease in the inhibitory activity of this compound in my assays. What could be the cause?
A2: A loss of activity can be due to degradation of the compound. This can be caused by:
-
Improper Storage: Storing the compound at room temperature or for longer than the recommended period can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the compound. It is crucial to aliquot the stock solution to minimize this.[2][3]
-
Contamination: Ensure that the stock solution and subsequent dilutions are not contaminated.
To troubleshoot, use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from the solid compound.
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A3: Inconsistent results are often related to the preparation and handling of the compound. To improve reproducibility:
-
Prepare Fresh Working Solutions: For all experiments, especially in vivo studies, prepare the working solution fresh on the day of use.[1][3]
-
Standardize Protocols: Ensure that the same protocol for solution preparation, including solvent volumes and mixing procedures, is used for every experiment.
-
Calibrate Equipment: Regularly calibrate pipettes and balances to ensure accurate measurements.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of phosphodiesterase 7 (PDE7).[1] PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular signaling pathways.[4] By inhibiting PDE7, this compound increases intracellular levels of cAMP, which can modulate downstream signaling cascades.[5][6]
Q2: What are the potential research applications of this compound?
A2: this compound can be used to study inflammatory conditions, neuropathic pain, visceral pain, and nociceptive pain.[1] Inhibitors of PDE7 have shown potential in animal models for a variety of inflammatory and neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[4][7]
Q3: Is this compound selective for PDE7?
A3: While this compound is described as a PDE7 inhibitor, the broader class of PDE inhibitors can have varying degrees of selectivity for different PDE isoforms.[8] For experiments where isoform selectivity is critical, it is advisable to consult the specific technical data sheet for the compound or perform selectivity profiling.
Visualizations
Experimental Workflow for this compound Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound solutions.
PDE7 Signaling Pathway
Caption: Simplified PDE7 signaling pathway and the inhibitory action of this compound.
Troubleshooting Decision Tree for this compound Experiments
Caption: Troubleshooting guide for common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Phosphodiesterase 7 as a therapeutic target - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Pde7-IN-3 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with the phosphodiesterase 7 (PDE7) inhibitor, Pde7-IN-3.
Troubleshooting Guide
Issue: Low or undetectable plasma concentrations of this compound after oral administration.
Potential Cause 1: Poor Solubility and Dissolution
This compound is a poorly water-soluble compound, which can limit its dissolution in the gastrointestinal tract, a critical step for absorption.
Solutions:
-
Optimize Formulation:
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Co-solvent/Vehicle System: For preclinical studies, a common starting point is to formulate this compound in a vehicle that improves its solubility. A recommended formulation involves dissolving this compound in an organic solvent like DMSO and then dispersing this solution in an oil-based vehicle such as corn oil.[1]
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Lipid-Based Formulations: For compounds with high lipophilicity, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance oral absorption by increasing solubility and utilizing lipid absorption pathways.[2][3]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution rates and bioavailability.[4]
-
-
Chemical Modification:
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Prodrug Approach: The bioavailability of pyrimidine-based inhibitors has been successfully improved by creating prodrugs.[5][6] This involves chemically modifying the molecule to enhance its solubility and/or permeability, with the modifying group being cleaved in vivo to release the active drug.
-
Lipophilic Salt Formation: Converting the drug into a lipophilic salt can increase its solubility in lipidic excipients, facilitating high loading in lipid-based formulations.[2][3]
-
Potential Cause 2: Poor Permeability
Even if dissolved, this compound may have low permeability across the intestinal epithelium.
Solutions:
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Permeability Enhancers: While not a first-line approach due to potential toxicity, the inclusion of excipients that enhance intestinal permeability can be considered in early-stage research.
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Structural Modification: If poor permeability is a persistent issue, medicinal chemistry efforts may be required to modify the structure of this compound to improve its physicochemical properties for better membrane transport.
Issue: High variability in plasma concentrations between subjects.
Potential Cause: Food Effects and Inconsistent GI Conditions
The absorption of poorly soluble, lipophilic drugs can be highly influenced by the presence of food, particularly high-fat meals, which can alter GI physiology and drug solubilization.
Solutions:
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Standardize Dosing Conditions: In preclinical studies, ensure consistent fasting or fed states for all animals to minimize variability.
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Formulation Improvement: Robust formulations, such as well-designed lipid-based systems, can help mitigate food effects by providing a consistent solubilization environment for the drug.[2]
Frequently Asked Questions (FAQs)
Q1: What is a standard starting formulation for in vivo studies with this compound?
A recommended starting formulation for preclinical in vivo studies is to first dissolve this compound in DMSO to create a stock solution. This stock solution is then further diluted with corn oil to the desired final concentration for administration.[1] It is crucial to ensure the final DMSO concentration is within acceptable limits for the animal model being used.
Q2: What are the key pharmacokinetic parameters I should be monitoring to assess the bioavailability of this compound?
To assess bioavailability, you should aim to determine the following pharmacokinetic parameters after oral and intravenous administration:
| Parameter | Description | Importance for Bioavailability Assessment |
| Cmax | Maximum (peak) plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |
| t1/2 | Half-life | Indicates the rate of drug elimination. |
| F (%) | Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation. Calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100. |
Q3: Are there alternative routes of administration to bypass poor oral bioavailability for initial efficacy studies?
Yes, for initial proof-of-concept or efficacy studies where establishing systemic exposure is the primary goal, alternative routes can be used:
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Intraperitoneal (IP) Injection: This route is commonly used in small animal models and can bypass first-pass metabolism in the liver, often leading to higher bioavailability than the oral route.[7]
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Intravenous (IV) Injection: This route ensures 100% bioavailability and is the gold standard for comparing the bioavailability of other routes. However, it may not be suitable for all experimental designs.
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Subcutaneous (SC) Injection: This can provide a slower, more sustained release of the compound compared to IV or IP routes.
Q4: How does PDE7 inhibition affect cell signaling?
Phosphodiesterase 7 (PDE7) is a cAMP-specific enzyme. By inhibiting PDE7, intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP) increase. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing processes such as inflammation and neuronal function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute versus chronic administration of phosphodiesterase inhibitors on allergen-induced pulmonary cell influx in sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Pde7-IN-3 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving Pde7-IN-3, a known inhibitor of phosphodiesterase 7 (PDE7).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of phosphodiesterase 7 (PDE7).[1] PDE7 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE7, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can, in turn, activate downstream signaling pathways, such as those mediated by Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which are involved in regulating a variety of cellular processes including inflammation and neuroprotection.
Q2: What are the known physical and chemical properties of this compound?
This compound is a small molecule with the following properties:
-
Molecular Formula: C₁₈H₂₁ClN₂O₄
-
Molecular Weight: 364.82 g/mol [1]
-
CAS Number: 908570-13-8[1]
-
Solubility: Soluble in DMSO.[1]
-
Storage: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the potential therapeutic applications of this compound?
Based on its mechanism of action as a PDE7 inhibitor, this compound has potential applications in studying and potentially treating inflammatory conditions, neuropathic pain, and neurodegenerative diseases.[1][2][3]
Troubleshooting Guides
Issue 1: No observable effect of this compound on the target pathway.
Possible Cause 1: Inactive Compound
-
Troubleshooting:
-
Verify the storage conditions and age of the this compound stock solution. Improper storage can lead to degradation.[1]
-
Prepare a fresh stock solution from a new lot of the compound.
-
Confirm the activity of the compound using an in vitro PDE7 enzyme activity assay before proceeding with cell-based experiments.
-
Possible Cause 2: Low Expression of PDE7 in the Cellular Model
-
Troubleshooting:
-
Confirm the expression of PDE7A and/or PDE7B in your cell line or tissue model using techniques like qPCR or Western blotting. Different cell types have varying levels of PDE isoform expression.
-
Consider using a cell line known to express high levels of PDE7 or a recombinant cell line overexpressing the target PDE7 isoform for initial validation experiments.[4]
-
Possible Cause 3: Redundancy with other PDEs
-
Troubleshooting:
-
Other PDE families (e.g., PDE4) can also regulate cAMP levels. If your cell type has high levels of other cAMP-specific PDEs, inhibiting PDE7 alone may not be sufficient to elicit a significant increase in global cAMP levels.
-
Consider co-treatment with a PDE4 inhibitor, as synergistic effects have been observed in some studies.[5]
-
Issue 2: Unexpected or contradictory phenotypic results.
Possible Cause 1: Off-Target Effects
-
Troubleshooting:
-
This compound is likely based on a quinazoline scaffold, a chemical structure known to have the potential to inhibit multiple kinases, such as EGFR, VEGFR-2, and PDGFR-β.[6][7][8] An unexpected phenotype could be due to the inhibition of these off-target kinases.
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To investigate this, use a structurally different PDE7 inhibitor to see if the phenotype is reproducible.
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Employ a PDE7 knockout/knockdown cellular model. If this compound still produces the same effect in the absence of its intended target, an off-target mechanism is likely.
-
Screen this compound against a panel of kinases to identify potential off-target interactions.
-
Possible Cause 2: Ambiguous Role of PDE7 in the Investigated Pathway
-
Troubleshooting:
-
The precise role of PDE7 in some cellular processes, such as T-cell activation, is still debated, with some studies showing a crucial role while others, including those using PDE7A knockout mice, showing no effect.[5]
-
Carefully review the literature for the specific role of PDE7 in your experimental context. Your "unexpected" result might be consistent with some published findings.
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Validate your findings using multiple, independent experimental approaches (e.g., genetic knockdown in addition to chemical inhibition).
-
Possible Cause 3: Different Effects of Various PDE7 Inhibitors
-
Troubleshooting:
-
Studies have shown that different PDE7 inhibitors can have varying effects in the same disease model, even with similar in vitro potencies. For example, in an experimental autoimmune encephalomyelitis (EAE) model, the PDE7 inhibitor TC3.6 was effective while BRL50481 was not.
-
This discrepancy could be due to differences in pharmacokinetics, pharmacodynamics, or off-target effects. If your results with this compound differ from published data with another PDE7 inhibitor, consider these factors.
-
Issue 3: Inconsistent results between experiments.
Possible Cause 1: Compound Instability or Precipitation in Media
-
Troubleshooting:
-
While this compound is soluble in DMSO, it may precipitate in aqueous cell culture media, especially at higher concentrations.
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
Test the stability of this compound in your specific cell culture media over the time course of your experiment.[9]
-
Consider using a lower concentration of the inhibitor or including a solubilizing agent if compatible with your experimental system.
-
Possible Cause 2: Variability in Cell Culture Conditions
-
Troubleshooting:
-
Ensure consistent cell passage numbers, confluency, and serum concentrations between experiments, as these can all affect cellular signaling pathways.
-
Regularly test cell lines for mycoplasma contamination, which can alter cellular responses.
-
Data Presentation
Table 1: Comparative IC₅₀ Values of Selected PDE Inhibitors
| Compound | Target PDE | IC₅₀ (nM) | Other Notable Targets | Reference |
| BRL50481 | PDE7A1 | 260 | Weak activity against PDE7B | [5] |
| Rolipram | PDE4 | - | - | |
| TC3.6 | PDE7 | - | - | |
| Compound 26 | PDE7A | 31 | >50% inhibition at 3 µM for other PDEs | [10] |
| IR-202 | PDE7 | 85 | - | [11] |
| IR-284 | PDE4/PDE7 | - | Dual inhibitor | [11] |
Note: IC₅₀ values can vary depending on the assay conditions. This table is for comparative purposes only.
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels following treatment with this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in an appropriate assay buffer or cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 1 hour).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the cAMP levels using a competitive immunoassay (e.g., ELISA) or a luciferase-based reporter assay.[4]
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the EC₅₀ of this compound.
Visualizations
Caption: Canonical PDE7 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Emerging Role of Phosphodiesterases in Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning, stable expression of human phosphodiesterase 7A and development of an assay for screening of PDE7 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Pde7-IN-3 Technical Support Center for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pde7-IN-3 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the phosphodiesterase 7 (PDE7) enzyme.[1] PDE7 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[2][3][4] By inhibiting PDE7, this compound leads to an increase in intracellular cAMP levels.[3][5] This elevation in cAMP can modulate immune responses, reduce inflammation, and may offer neuroprotective benefits, making this compound a tool for studying conditions like inflammatory, neuropathic, and visceral pain.[1][3]
Q2: What are the potential therapeutic applications of this compound?
This compound is primarily used in preclinical research to investigate the role of PDE7 in various disease models. Based on the function of PDE7, it is being explored for its potential analgesic activity and in the study of inflammatory and neurodegenerative diseases.[1][2][4]
Q3: What are the physical and chemical properties of this compound?
The table below summarizes the key properties of this compound.
| Property | Value |
| Molecular Weight | 364.82 g/mol |
| Formula | C₁₈H₂₁ClN₂O₄ |
| CAS Number | 908570-13-8 |
| Appearance | Solid, white to off-white |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (Solvent) | -80°C for 6 months, -20°C for 1 month |
Data sourced from MedchemExpress.[1]
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (274.11 mM), though this may require warming and sonication.[1] It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for In Vivo Vehicle Formulation
A common challenge in administering hydrophobic compounds like this compound in vivo is the preparation of a safe and effective vehicle for administration.
Problem: My this compound precipitates out of solution when preparing it for in vivo administration.
Possible Cause 1: Inappropriate solvent system.
This compound is poorly soluble in aqueous solutions. A co-solvent system is typically required for in vivo delivery.
Solution:
A common approach for in vivo administration of hydrophobic compounds is to first dissolve the compound in a small amount of an organic solvent, such as DMSO, and then dilute it with a pharmaceutically acceptable vehicle.
Recommended Vehicle Formulations (Starting Points):
| Component | Percentage | Notes |
| Option 1 | ||
| DMSO | 5-10% | Dissolve this compound in DMSO first. |
| PEG400 | 30-40% | A commonly used solubilizing agent. |
| Saline or PBS | 50-65% | Add slowly to the DMSO/PEG400 mixture while vortexing to avoid precipitation. The final solution should be clear. |
| Option 2 | ||
| DMSO | 5-10% | Dissolve this compound in DMSO first. |
| Cremophor EL | 5-10% | A non-ionic surfactant that can aid in solubilization. Note: Can cause hypersensitivity reactions in some animal models. |
| Saline or PBS | 80-90% | Add slowly to the DMSO/Cremophor EL mixture while vortexing. |
Experimental Protocol for Vehicle Preparation:
-
Weigh the required amount of this compound powder.
-
Add the specified volume of DMSO to dissolve the powder completely. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
-
In a separate tube, mix the other vehicle components (e.g., PEG400 and saline).
-
Slowly add the vehicle mixture to the this compound/DMSO solution drop-wise while continuously vortexing.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
It is recommended to prepare the formulation fresh on the day of the experiment.
Possible Cause 2: The concentration of this compound is too high for the chosen vehicle.
Solution:
If precipitation occurs, you may need to lower the final concentration of this compound. It is crucial to perform a small-scale solubility test with your chosen vehicle and target concentration before preparing a large batch for your experiment.
Possible Cause 3: The final solution was not prepared correctly.
Solution:
The order of mixing is critical. Always dissolve the compound in the organic solvent first before adding the aqueous component. Adding the aqueous solution too quickly can cause the compound to precipitate.
Visual Guides
Signaling Pathway of PDE7 Inhibition
Caption: PDE7 inhibition by this compound increases cAMP levels, activating downstream pathways.
Experimental Workflow for In Vivo Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Adjusting Pde7-IN-3 treatment duration for optimal effect.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde7-IN-3, a potent inhibitor of phosphodiesterase 7 (PDE7).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of phosphodiesterase 7 (PDE7). PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes.[1][2] By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its intracellular accumulation.[1][2] This elevated cAMP level activates downstream signaling pathways, primarily through Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[3] This signaling cascade is involved in regulating inflammation, immune responses, and neuronal processes.[4][5][6]
Q2: What are the potential therapeutic applications of this compound?
This compound is primarily used as a research tool to investigate cellular processes regulated by cAMP and to explore the therapeutic potential of PDE7 inhibition. Studies suggest that PDE7 inhibitors may have applications in inflammatory diseases, neurodegenerative disorders, and certain types of cancer.[1][7][8][9][10] this compound itself has been noted for its potential analgesic activity and is used to study inflammatory, neuropathic, visceral, and nociceptive pain.[11]
Q3: How should I store and handle this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[11] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[11] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Adjusting this compound Treatment Duration for Optimal Effect
A critical aspect of experimental design is determining the optimal duration of this compound treatment. This will depend on the specific research question, the experimental model (in vitro or in vivo), and the biological endpoint being measured. The key is to perform systematic time-course and dose-response experiments.
Guiding Principles for Optimizing Treatment Duration:
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Understand the Pharmacodynamics: The effect of this compound is dependent on its ability to increase intracellular cAMP levels and activate downstream signaling. The duration of this effect will influence the optimal treatment time.
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Consider the Biological Process: The timescale of the biological process you are studying will dictate the necessary treatment duration. For example, observing changes in gene expression will likely require longer treatment times than observing rapid phosphorylation events.[12]
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In Vitro Time-Course Studies: To determine the optimal treatment duration in cell culture, it is recommended to perform a time-course experiment.[13] This involves treating cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 1, 4, 8, 12, 24, 48 hours). The levels of key downstream markers, such as phosphorylated CREB (pCREB), can then be measured to identify the time point of maximal activation.
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In Vivo Considerations: For animal studies, the treatment duration will depend on the disease model and the desired therapeutic outcome. Published studies with other PDE7 inhibitors have used treatment regimens ranging from a single dose to daily administration for several weeks.[3][14] It is advisable to start with a duration that has been shown to be effective for similar compounds in a similar model and then optimize from there.
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Stability in Culture Media: The stability of this compound in your specific cell culture media can influence the effective concentration over time. While specific data for this compound is limited, some small molecule inhibitors can degrade in aqueous solutions.[15] For long-term experiments, it may be necessary to replenish the media with fresh inhibitor periodically.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| No or weak effect of this compound | Ineffective concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type.[13] |
| Poor cell permeability | While many small molecules are cell-permeable, this can vary.[13] Confirm cell uptake if possible, or try a different PDE7 inhibitor with known permeability. | |
| Insufficient treatment time | Conduct a time-course experiment to identify the optimal treatment duration for your endpoint.[13] | |
| Degraded this compound | Ensure proper storage of the compound and prepare fresh solutions.[13] | |
| High cell toxicity/death | Concentration is too high | Perform a cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration.[13] |
| Off-target effects | At high concentrations, some inhibitors can have off-target effects.[13] Use the lowest effective concentration determined from your dose-response curve. | |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells.[13] | |
| Inconsistent results | Variability in cell culture | Maintain consistent cell passage number, confluency, and overall cell health. |
| Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Instability of this compound in media | For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
In Vivo Experiments
| Issue | Possible Cause | Suggested Solution |
| Lack of efficacy | Inadequate dosage | Perform a dose-escalation study to find the optimal dose. |
| Poor bioavailability/pharmacokinetics | Consider a different route of administration or formulation. Information on the pharmacokinetics of specific PDE7 inhibitors is limited, so empirical testing is often necessary. | |
| Insufficient treatment duration | Review literature for similar studies and consider extending the treatment period. | |
| Adverse effects in animals | High dosage | Reduce the dose or frequency of administration. |
| Off-target effects | While PDE7 inhibitors are generally considered to have a better side-effect profile than PDE4 inhibitors, adverse effects can still occur.[9] Monitor animals closely for any signs of toxicity. | |
| Formulation issues | Ensure the vehicle used for administration is well-tolerated by the animals. |
Experimental Protocols
Measuring Intracellular cAMP Levels
Objective: To quantify the increase in intracellular cAMP following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial cAMP assay kit. It is often recommended to include a phosphodiesterase inhibitor like IBMX in the lysis buffer to prevent cAMP degradation during the assay.[16]
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cAMP Measurement: Use a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit to measure the concentration of cAMP in the cell lysates.[16] Several commercial kits are available for this purpose.
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Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in your samples based on the standard curve and normalize to the protein concentration of the cell lysate.
Troubleshooting cAMP Assays:
| Issue | Possible Cause | Suggested Solution |
| No signal or low signal | Insufficient cell number | Increase the number of cells per well.[17] |
| Degraded cAMP standards or reagents | Use fresh reagents and store them properly as per the manufacturer's instructions. | |
| Technical error in the assay procedure | Carefully follow the kit protocol. Ensure proper washing steps and incubation times.[18] | |
| High background | Incomplete washing | Increase the number and duration of wash steps. |
| Non-specific binding | Use the blocking solution provided in the kit. | |
| High variability between replicates | Inconsistent cell plating | Ensure a homogenous cell suspension and accurate pipetting. |
| Pipetting errors during the assay | Use calibrated pipettes and be precise with reagent additions.[19] |
Western Blot for Phosphorylated CREB (pCREB)
Objective: To detect the activation of the downstream effector CREB by measuring its phosphorylation at Serine 133.
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[20]
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[21] For phospho-antibodies, BSA is often recommended over milk.[20]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for pCREB (Ser133). After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB or a housekeeping protein like GAPDH or β-actin.
Troubleshooting pCREB Western Blot:
| Issue | Possible Cause | Suggested Solution |
| No or weak pCREB signal | Phosphatase activity during sample preparation | Ensure phosphatase inhibitors are included in the lysis buffer and samples are kept on ice.[22] |
| Inappropriate blocking agent | For some phospho-antibodies, milk can mask the epitope. Try using BSA as the blocking agent.[20] | |
| Low protein load | Increase the amount of protein loaded onto the gel.[21] | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent.[23] |
| Primary antibody concentration too high | Optimize the primary antibody dilution.[21] | |
| Inadequate washing | Increase the number and duration of wash steps.[21] | |
| Non-specific bands | Antibody is not specific | Use a well-validated antibody for pCREB. |
| Protein degradation | Use fresh samples and include protease inhibitors in the lysis buffer. |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logical relationships.
References
- 1. Phosphodiesterase 7 as a therapeutic target - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Chemical Space Exploration and Machine Learning-Based Screening of PDE7A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 10. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. PDE7 inhibition reduces stress-induced behavioral and neuronal changes in mice | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. gladstone.org [gladstone.org]
- 21. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 22. researchgate.net [researchgate.net]
- 23. bosterbio.com [bosterbio.com]
Dealing with cytotoxicity of Pde7-IN-3 at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in dealing with potential cytotoxicity associated with Pde7-IN-3, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of phosphodiesterase 7 (PDE7).[1] PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes.[2][3] By inhibiting PDE7, this compound prevents the breakdown of cAMP, leading to its increased intracellular accumulation.[2] This elevation in cAMP levels can modulate various signaling pathways, including those involved in inflammation and neuronal function.[2][4]
Q2: What are the potential causes of cytotoxicity observed with this compound at high concentrations?
A2: While specific data on this compound cytotoxicity is limited, high concentrations of any compound can induce off-target effects or stress cellular systems. Potential causes for cytotoxicity could include:
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Exaggerated Pharmacological Effect: Excessive elevation of cAMP can disrupt normal cellular functions and potentially trigger apoptosis.[5]
-
Off-Target Effects: At high concentrations, this compound might interact with other cellular targets besides PDE7, leading to unintended toxicities.
-
Solubility Issues: this compound is highly soluble in DMSO, but precipitation in aqueous cell culture media at high concentrations can lead to the formation of aggregates that are cytotoxic.[1]
-
Cell Type Specificity: The cytotoxic threshold can vary significantly between different cell lines. For instance, cancer cell lines may exhibit different sensitivities compared to primary cells.[5]
Q3: What is the recommended solvent and storage for this compound?
A3: The recommended solvent for this compound is DMSO, with a solubility of up to 100 mg/mL.[1] For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for 6 months or -20°C for 1 month.[1] It is important to use freshly opened, hygroscopic DMSO for preparing stock solutions to ensure optimal solubility.[1][6][7]
Troubleshooting Guide
Issue 1: High levels of cell death observed in my experiment.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type. Start with a broad range of concentrations and narrow down to the effective range with minimal toxicity. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, as higher concentrations can be toxic to many cell lines. Prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) to assess solvent toxicity. |
| Compound precipitation. | Visually inspect your culture wells for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or preparing the working solution in a pre-warmed medium. The use of ultrasonic and warming (up to 80°C) can aid in dissolving the compound in DMSO.[1] |
| Cell line sensitivity. | Different cell lines have varying sensitivities to chemical compounds. Consider testing a different cell line or consulting the literature for reported sensitivities of your cell line to other PDE7 inhibitors. |
Issue 2: Inconsistent or unexpected results.
| Possible Cause | Suggested Solution |
| Incorrect compound concentration. | Verify the calculations for your stock and working solutions. Ensure accurate pipetting and serial dilutions. |
| Cell culture health. | Ensure your cells are healthy, within a low passage number, and in the exponential growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to compound-induced toxicity. |
| Assay interference. | Some compounds can interfere with the readout of cytotoxicity assays (e.g., MTT, XTT). Include appropriate controls, such as a cell-free assay with the compound, to check for direct interference with the assay reagents. |
Quantitative Data Summary
The following table summarizes the IC50 values for various PDE7 inhibitors to provide a comparative context for experimental design with this compound. Note that the specific IC50 for this compound's cytotoxic effects will be cell-type dependent.
| Compound | Target | IC50 | Cell Line | Assay | Citation |
| Pde7-IN-2 | PDE7A | 2.1 µM | N/A | Biochemical | [7] |
| BRL 50481 | PDE7 | ~200 µM | A2780 | MTT | [8][9] |
| BRL 50481 | PDE7 | 200 nM | N/A | Biochemical | [5] |
| IR-202 | PDE7 | 85 nM | N/A | Biochemical | [5] |
| S14 | PDE7A | 5.5 µM | N/A | Biochemical | [4] |
Experimental Protocols
Protocol: Assessing Cytotoxicity using MTT Assay
This protocol is adapted from methodologies described for other PDE7 inhibitors.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of working concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phosphodiesterase 7: a potential novel therapeutic target in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphodiesterase 7: a potential novel therapeutic target in ovarian cancer [frontiersin.org]
How to improve the selectivity of Pde7-IN-3 in assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pde7-IN-3, a selective inhibitor of Phosphodiesterase 7 (PDE7). This guide offers troubleshooting advice and frequently asked questions to help improve the selectivity of this compound in your assays and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Phosphodiesterase 7 (PDE7).[1][2] PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a wide range of cellular processes, including inflammation and neuroprotection.[1] By inhibiting PDE7, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways, such as those mediated by Protein Kinase A (PKA).
Q2: What are the potential therapeutic applications of this compound?
A2: Due to its role in modulating cAMP signaling in immune cells and the central nervous system, this compound and other PDE7 inhibitors are being investigated for their therapeutic potential in a variety of conditions, including inflammatory diseases, neurodegenerative disorders, and certain types of cancer.[1][3]
Q3: What is the known selectivity profile of potent PDE7 inhibitors?
A3: Highly selective PDE7 inhibitors, such as those in the same class as this compound, demonstrate significant potency for PDE7A and PDE7B isoforms while exhibiting minimal activity against other PDE families at therapeutic concentrations. For instance, a closely related compound, designated "compound 26," shows an IC50 of 31 nM for PDE7A and less than 50% inhibition of other PDE isoforms at a concentration of 3 µM.[4]
Q4: How can I be sure my experimental results are due to PDE7 inhibition and not off-target effects?
A4: To confirm that the observed effects are specific to PDE7 inhibition, it is crucial to include appropriate controls in your experiments. This can include using a structurally distinct PDE7 inhibitor to see if it recapitulates the results, employing a less active or inactive analog of this compound as a negative control, and conducting rescue experiments by introducing a PDE7 activator. Additionally, performing assays in cell lines with known differential expression of PDE isoforms can provide valuable insights.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in various assays, with a focus on ensuring and improving selectivity.
| Issue | Potential Cause | Recommended Solution |
| High background signal or unexpected results in cell-based assays. | 1. Off-target effects: this compound may be interacting with other cellular components at the concentration used. 2. Cell line expresses multiple PDE isoforms: The observed effect might be a composite of inhibiting several PDEs. | 1. Titrate this compound: Determine the lowest effective concentration that elicits the desired response to minimize off-target activity. 2. Profile your cell line: Use qPCR or Western blotting to determine the expression levels of different PDE isoforms in your experimental system. 3. Use a more specific cell line: If possible, use a cell line that predominantly expresses PDE7 or a knockout cell line for other PDEs. |
| Inconsistent IC50 values between experiments. | 1. Assay conditions: Variations in substrate concentration, enzyme activity, or incubation time can affect IC50 values. 2. Compound stability: this compound may be degrading in the assay buffer or due to improper storage. | 1. Standardize assay parameters: Ensure consistent substrate (cAMP) concentrations (ideally at or below the Km for the enzyme), enzyme lots, and incubation times. 2. Check compound integrity: Prepare fresh stock solutions of this compound and store them under recommended conditions. Verify the compound's purity if degradation is suspected. |
| Apparent inhibition of PDE7, but the effect is not reproducible with other known PDE7 inhibitors. | 1. Assay interference: this compound might be interfering with the detection method of the assay (e.g., fluorescence quenching, colorimetric interference). 2. Non-specific inhibition: The compound may be acting through a mechanism other than direct competitive inhibition of the active site. | 1. Run a counterscreen: Test this compound in the absence of the PDE7 enzyme to check for direct effects on the assay reagents. 2. Use an orthogonal assay: Confirm your findings using a different assay format (e.g., switch from a fluorescence-based to a radioisotope-based assay). |
| Observed cellular effect does not correlate with the known downstream signaling of PDE7. | 1. Alternative signaling pathways: Increased cAMP can activate pathways other than PKA, such as Exchange Protein Activated by cAMP (EPAC). 2. Cross-talk with other signaling pathways: The cellular context may involve complex interactions between cAMP and other second messengers. | 1. Investigate EPAC activation: Use EPAC-specific agonists or antagonists to determine its involvement. 2. Profile other second messengers: Measure levels of cGMP or Ca2+ to assess potential cross-talk. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of a representative highly selective PDE7 inhibitor, "compound 26," which is structurally related to the this compound series. This data is critical for designing experiments with appropriate concentrations to maximize selectivity.
| PDE Isoform | IC50 (nM) | Percent Inhibition at 3 µM |
| PDE7A | 31 | >95% |
| PDE1A | >3000 | <50% |
| PDE1B | >3000 | <50% |
| PDE1C | >3000 | <50% |
| PDE2A | >3000 | <50% |
| PDE3A | >3000 | <50% |
| PDE3B | >3000 | <50% |
| PDE4A | >3000 | <50% |
| PDE4B | >3000 | <50% |
| PDE4C | >3000 | <50% |
| PDE4D | >3000 | <50% |
| PDE5A | >3000 | <50% |
| PDE8A | >3000 | <50% |
| PDE9A | >3000 | <50% |
| PDE10A | >3000 | <50% |
| (Data derived from a study on compound 26, a potent and selective PDE7 inhibitor from Pfizer Research)[4] |
Experimental Protocols
1. Biochemical PDE Selectivity Assay (Colorimetric)
This protocol is adapted from commercially available PDE activity assay kits and is designed to determine the IC50 of this compound against a panel of PDE isoforms.
-
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
This compound
-
cAMP and cGMP substrates
-
5'-Nucleotidase
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate PDE enzyme, and the this compound dilution. Include controls with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the cyclic nucleotide substrate (cAMP for PDE4, 7, 8; cGMP for PDE5, 6, 9; both for PDE1, 2, 3, 10, 11).
-
Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase to each well. This will convert the 5'-AMP or 5'-GMP product to adenosine or guanosine and free phosphate.
-
Incubate at 30°C for 20 minutes.
-
Terminate the 5'-nucleotidase reaction and detect the amount of phosphate generated by adding the phosphate detection reagent.
-
After color development, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based cAMP Assay (Luciferase Reporter)
This protocol describes a method to assess the functional selectivity of this compound in a cellular context.
-
Materials:
-
HEK293 cells (or another suitable cell line)
-
Expression vectors for the desired PDE isoform (e.g., PDE7A)
-
CRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect HEK293 cells with the PDE expression vector and the CRE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with serum-free medium and add serial dilutions of this compound. Incubate for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Incubate for 4-6 hours to allow for luciferase expression.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Plot the luciferase activity against the concentration of this compound to determine the EC50 value.
-
To assess selectivity, repeat the assay in cells transfected with other PDE isoforms.
-
Visualizations
Figure 1: Signaling pathway of PDE7 inhibition by this compound.
Figure 2: Experimental workflow for a biochemical PDE selectivity assay.
Figure 3: Troubleshooting decision tree for this compound assays.
References
- 1. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structural analysis, and biological evaluation of thioxoquinazoline derivatives as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Pde7-IN-3 protocol modifications for specific cell types.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pde7-IN-3. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of phosphodiesterase 7 (PDE7).[1] PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes.[2][3][4] By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its intracellular accumulation.[3] This increase in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs), resulting in various cellular responses, including anti-inflammatory and neuroprotective effects.[3]
Q2: In which cell types is this compound expected to be most effective?
A2: PDE7 is predominantly expressed in immune cells, particularly T lymphocytes, and in various regions of the brain.[3][5] Therefore, this compound is expected to have significant effects in these cell types. Research has also indicated its potential in modulating responses in macrophages and neuronal cell lines.[6] Its application is being explored in the context of inflammatory diseases, autoimmune disorders, and neurodegenerative conditions.[3][7]
Q3: What are the potential downstream effects of treating cells with this compound?
A3: The primary effect is an increase in intracellular cAMP levels.[3] This can lead to a range of downstream effects depending on the cell type, including:
-
In immune cells: Suppression of T-cell activity and proliferation, and a reduction in the production of pro-inflammatory cytokines.[2][5]
-
In neuronal cells: Potential neuroprotective effects, promotion of neuronal survival, and enhancement of cognitive functions.[3][8]
-
In other cell types: It has been shown to inhibit breast cancer cell migration and induce apoptosis in some leukemic cells.[2]
Troubleshooting Guide
Q4: I am not observing the expected increase in cAMP levels after treating my cells with this compound. What could be the issue?
A4: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Cell Type Expression of PDE7: Confirm that your specific cell line or primary cells express PDE7 at a sufficient level. PDE7 expression can vary significantly between cell types.[7] You can verify this through qPCR or western blotting.
-
Inhibitor Concentration and Incubation Time: The optimal concentration and incubation time can vary. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup.[9]
-
Inhibitor Potency and Stability: Ensure the inhibitor is properly stored to maintain its activity. Stock solutions should be stored at -20°C or -80°C as recommended by the supplier.[1] Repeated freeze-thaw cycles should be avoided.
-
Assay Sensitivity: The method used to measure cAMP (e.g., ELISA, TR-FRET, radioimmunoassay) may not be sensitive enough to detect subtle changes. Ensure your assay is validated and has the required sensitivity.[10]
Q5: My this compound treatment is causing unexpected cytotoxicity. How can I address this?
A5: Cytotoxicity can be a concern with small molecule inhibitors. Here are some suggestions:
-
Concentration-Dependent Toxicity: High concentrations of the inhibitor may lead to off-target effects and cytotoxicity.[9] Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration for your cells.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level, typically below 0.5%.[11] Run a solvent-only control to check for any cytotoxic effects.
-
Incubation Time: Prolonged exposure to the inhibitor might be detrimental to the cells. Consider reducing the incubation time to the minimum required to observe the desired biological effect.
Q6: I am seeing high variability in my cytokine release assay results after this compound treatment. What are the possible reasons?
A6: High variability in cytokine release assays can stem from several sources.[12] Consider these points:
-
Donor Variability (for primary cells): If using primary cells like PBMCs, there can be significant donor-to-donor variability in immune responses.[13] It is recommended to use cells from multiple donors to ensure the observed effects are consistent.
-
Cell Plating Density: Inconsistent cell numbers across wells can lead to variable results. Ensure you have a uniform cell density in all wells of your assay plate.
-
Assay Timing: The timing of sample collection and analysis is critical, as cytokine production can be transient. Establish a consistent time point for collecting the supernatant for analysis.
-
Assay Method: The choice of cytokine measurement platform (e.g., ELISA, Luminex, flow cytometry) can influence results. Ensure the assay is properly validated and that you are using appropriate controls.[12][14]
Experimental Protocols and Data
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by this compound and a general experimental workflow for its evaluation.
Caption: this compound inhibits PDE7, increasing cAMP levels and modulating cellular responses.
Caption: A general workflow for evaluating the effects of this compound on cultured cells.
Protocol: Intracellular cAMP Measurement
This protocol is a general guideline for measuring intracellular cAMP levels using a competitive ELISA kit.
-
Cell Seeding: Seed cells (e.g., Jurkat T-cells or SH-SY5Y neuronal cells) in a 96-well plate at a density of 1 x 10^5 cells/well and culture overnight.
-
Cell Stimulation (Optional): If studying the effect of this compound on stimulated cAMP production, treat cells with an adenylyl cyclase activator like forskolin for 15-30 minutes prior to adding the inhibitor.
-
Inhibitor Treatment: Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) to the respective wells. Incubate for the desired time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP ELISA kit. This typically involves adding the cell lysate to a plate pre-coated with a cAMP antibody, followed by the addition of a cAMP-HRP conjugate and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cAMP concentration based on a standard curve.
Protocol: Cytokine Release Assay
This protocol outlines a general procedure for measuring cytokine release from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Inhibitor Pre-treatment: Pre-incubate the cells with different concentrations of this compound for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or anti-CD3/CD28 antibodies.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a suitable method like ELISA or a multiplex bead array (e.g., Luminex).[12]
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves and compare the results from this compound treated wells to the vehicle control.
Quantitative Data Summary
The following tables present example data demonstrating the expected effects of this compound. These are representative values and actual results may vary depending on the experimental conditions.
Table 1: Effect of this compound on cAMP Levels in Jurkat T-cells
| This compound Concentration (µM) | Intracellular cAMP (pmol/well) |
| 0 (Vehicle Control) | 5.2 ± 0.8 |
| 0.1 | 8.9 ± 1.1 |
| 1 | 15.6 ± 2.3 |
| 10 | 25.1 ± 3.5 |
Table 2: Effect of this compound on LPS-induced TNF-α Release in PBMCs
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) |
| 0 (Vehicle Control) | 1250 ± 150 |
| 0.1 | 980 ± 120 |
| 1 | 650 ± 90 |
| 10 | 320 ± 50 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions [mdpi.com]
- 3. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 7 as a therapeutic target - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are PDE7A inhibitors and how do they work? [synapse.patsnap.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. pnas.org [pnas.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Standardization of cytokine flow cytometry assays - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in Pde7-IN-3 based experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PDE7-IN-3 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of phosphodiesterase 7 (PDE7), a cAMP-specific phosphodiesterase.[1][2] By inhibiting PDE7, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This modulation of cAMP signaling can impact various cellular processes, and this compound has been noted for its potential analgesic activity in studies of inflammatory and neuropathic pain.[1]
Q2: What are the different isoforms of PDE7, and does this compound show selectivity for them?
A2: The PDE7 family has two main isoforms, PDE7A and PDE7B, which have different tissue distributions.[3] PDE7A is predominantly found in immune cells and the lungs, while PDE7B is more prevalent in the brain, pancreas, and skeletal muscle.[3] Currently, there is limited publicly available data on the specific isoform selectivity of this compound. Researchers should exercise caution and consider the possibility of effects on both isoforms depending on the experimental system.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, stock solutions can be prepared in DMSO. For in vivo studies, a common vehicle is 10% DMSO in 90% corn oil.[4] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
In Vitro Experiments
Problem 1: Inconsistent or no observable effect of this compound.
-
Possible Cause 1: Solubility Issues.
-
Troubleshooting:
-
Ensure complete dissolution of this compound in high-quality, anhydrous DMSO before further dilution in aqueous buffers or cell culture media.
-
Avoid precipitation when diluting the DMSO stock solution. It is advisable to add the stock solution to the aqueous solution while vortexing.
-
The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all wells, including the vehicle control, to avoid solvent-induced artifacts.
-
-
-
Possible Cause 2: Inappropriate Concentration.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental endpoint.
-
Consult literature for typical concentrations used for other PDE7 inhibitors as a starting point, but be aware that potency can vary significantly between different compounds.
-
-
-
Possible Cause 3: Cell Culture Conditions.
-
Troubleshooting:
-
The presence of serum in the culture medium can sometimes interfere with the activity of small molecule inhibitors.[5] Consider running experiments in serum-free or low-serum conditions, if appropriate for your cell type.
-
Ensure that the cell density is optimal and consistent across experiments, as this can influence the overall PDE activity and the response to inhibitors.
-
-
Problem 2: Suspected Off-Target Effects.
-
Possible Cause: Lack of Specificity.
-
Troubleshooting:
-
To confirm that the observed effect is due to PDE7 inhibition, consider using a structurally different PDE7 inhibitor as a positive control.
-
If available, perform experiments in cells with known knockdown or knockout of PDE7 to validate the on-target effect.
-
When interpreting results, consider the possibility of off-target effects, especially at higher concentrations. Refer to the selectivity profile of other PDE7 inhibitors for potential off-target PDEs (see Table 1).
-
-
In Vivo Experiments
Problem 3: Poor bioavailability or efficacy in animal models.
-
Possible Cause 1: Inadequate Formulation.
-
Troubleshooting:
-
-
Possible Cause 2: Rapid Metabolism.
-
Troubleshooting:
-
The pharmacokinetic properties of this compound are not extensively documented. If rapid metabolism is suspected, consider more frequent dosing or a different route of administration.
-
For some research compounds, encapsulation in nanoparticles has been explored to improve their pharmacokinetic profile.[6]
-
-
Quantitative Data Summary
Table 1: Selectivity Profile of Various PDE7 Inhibitors
| Compound | PDE7A IC50 (µM) | PDE7B IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | Reference |
| BRL-50481 | 0.15 | 12.1 | 490 | 62 | [7] |
| S14 | 5.5 | - | >10 (3% inhibition) | 22 | [8] |
| TC3.6 | 0.55 | - | 70.7 | 23.9 (PDE4D) | [9] |
Note: Data for this compound is not currently available in the public domain. This table is for comparative purposes to guide experimental design.
Experimental Protocols
Key Experiment: Measurement of Intracellular cAMP Levels
This protocol provides a general framework for measuring changes in intracellular cAMP levels following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence polarization-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-incubation with this compound:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Aspirate the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation of cAMP Production:
-
Add a submaximal concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except for the basal control).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction by aspirating the medium and adding the lysis buffer provided with the cAMP assay kit.
-
Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Calculate the fold change in cAMP levels in this compound-treated cells compared to the vehicle-treated, forskolin-stimulated control.
-
Plot a dose-response curve to determine the EC50 of this compound for increasing cAMP levels.
-
Visualizations
Caption: Signaling pathway showing the role of PDE7 in cAMP degradation and its inhibition by this compound.
Caption: A typical experimental workflow for a this compound based in vitro study.
Caption: A troubleshooting decision tree for common issues in this compound in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury | PLOS One [journals.plos.org]
- 5. Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Controlled Release and Brain Penetration of the Small Molecule S14 Using PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Pde7-IN-3 lot-to-lot variability and quality control.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pde7-IN-3. The information is designed to address specific issues that may arise during experiments, with a focus on lot-to-lot variability and quality control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of phosphodiesterase 7 (PDE7).[1] PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[2][3] By inhibiting PDE7, this compound increases intracellular cAMP levels, which can modulate the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This mechanism is being explored for its therapeutic potential in inflammatory and neurological disorders.[2][4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the solid powder form should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to one month.[1][5] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[5] Repeated freeze-thaw cycles should be avoided.
Q3: I am observing inconsistent results between different experiments using this compound. Could this be due to lot-to-lot variability?
Yes, lot-to-lot variability is a potential source of inconsistent experimental outcomes with any chemical reagent, including small molecule inhibitors like this compound.[6][7][8] This variability can arise from differences in purity, the presence of impurities, or variations in the physical properties of the compound between different manufacturing batches.
Troubleshooting Guide
Issue 1: Reduced or No Inhibitory Activity
If you observe a decrease or complete loss of this compound's inhibitory effect in your assay, consider the following troubleshooting steps:
-
Verify Compound Integrity:
-
Storage: Confirm that the compound has been stored under the recommended conditions.[1] Improper storage can lead to degradation.
-
Solubility: Ensure the compound is fully dissolved. This compound may require ultrasonication and warming to dissolve in DMSO.[1] Visual inspection for precipitates is crucial.
-
-
Assess Lot-to-Lot Variability:
-
Certificate of Analysis (CoA): Review the CoA for the specific lot you are using. Compare the purity data (e.g., by HPLC or LC-MS) with previous lots if available.
-
Side-by-Side Comparison: If you have access to a previously validated lot of this compound, perform a side-by-side comparison with the new lot in your assay to confirm performance differences.
-
-
Experimental Controls:
-
Positive Control: Include a known PDE7 inhibitor (e.g., IBMX, though it is non-selective) to ensure your assay is performing as expected.[9]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on your experimental system.
-
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Unforeseen biological effects or toxicity could be linked to impurities in a specific lot of this compound.
-
Impurity Profiling:
-
While a detailed impurity profile may not always be provided by the supplier, significant peaks other than the main compound peak in an analytical chromatogram (like HPLC) from the CoA could indicate the presence of impurities. The International Council for Harmonisation (ICH) provides guidelines on acceptable levels of impurities in drug substances.[10][11]
-
-
Dose-Response Curve:
-
Perform a dose-response experiment to determine if the observed toxicity is dose-dependent. This can help distinguish between on-target and off-target effects.
-
-
Literature Review:
-
Consult the literature for known off-target effects of PDE7 inhibitors or compounds with a similar chemical scaffold.[12]
-
Quality Control and Data Presentation
To mitigate the impact of lot-to-lot variability, it is essential to implement robust quality control (QC) measures.
Recommended QC Experiments
A summary of recommended in-house QC experiments is provided in the table below.
| QC Parameter | Methodology | Acceptance Criteria | Purpose |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Purity ≥ 98% (or as specified by the manufacturer) | To confirm the percentage of the active compound and detect potential impurities. |
| Identity Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) | Measured molecular weight should match the theoretical molecular weight of this compound (364.82 g/mol ).[1] | To verify the chemical identity of the compound. |
| Functional Potency | In vitro PDE7 inhibition assay (e.g., using recombinant PDE7A) | IC50 value should be within the expected range reported in the literature or by the manufacturer. | To confirm the biological activity of the compound. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for analysis.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna 5µm C18).[12]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[12]
-
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.
-
LC-MS Conditions:
-
LC: Use a fast gradient on a C18 column to separate the compound from any non-volatile contaminants.
-
MS: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected molecular weight of this compound.
-
-
Data Analysis: Look for the [M+H]+ ion corresponding to the protonated molecule. For this compound (C18H21ClN2O4), the expected m/z would be approximately 365.12.
Visualizations
Signaling Pathway
Caption: Simplified PDE7 signaling pathway showing inhibition by this compound.
Experimental Workflow
Caption: Quality control workflow for a new lot of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New methods for the discovery and synthesis of PDE7 inhibitors as new drugs for neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Space Exploration and Machine Learning-Based Screening of PDE7A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. ICH Official web site : ICH [ich.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Mitigating the impact of serum components on Pde7-IN-3 activity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde7-IN-3, focusing on mitigating the impact of serum components on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of phosphodiesterase 7 (PDE7).[1] PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[2][3] By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP levels can modulate various physiological processes, including inflammatory responses and neuronal functions.[4][5]
Q2: We are observing a significant decrease in the potency (higher IC50) of this compound when we switch from a buffer-based assay to a cell-based assay with serum-containing media. What could be the cause?
The most likely cause for the apparent decrease in potency is the binding of this compound to proteins present in the serum, such as albumin.[6][7] A significant portion of the inhibitor can become sequestered by these proteins, reducing the free concentration of this compound available to interact with its target enzyme, PDE7.[8][9] This phenomenon is known as the "IC50 shift," where a higher total concentration of the inhibitor is required to achieve the same level of inhibition in the presence of serum proteins compared to a serum-free environment.[10][11][12]
Q3: How does serum protein binding affect the interpretation of our experimental results?
Serum protein binding can lead to an underestimation of a compound's true potency if not accounted for. The IC50 value determined in the presence of serum is an apparent IC50 and does not reflect the intrinsic activity of the inhibitor. It is the unbound fraction of the drug that is pharmacologically active.[8][9][13] Therefore, it is crucial to either determine the inhibitor's activity in serum-free conditions or to quantify the extent of serum protein binding to calculate the free, active concentration of this compound.
Q4: How can we quantify the impact of serum on this compound activity?
The impact of serum can be quantified by performing parallel experiments to determine the IC50 of this compound in the presence and absence of serum or a specific serum protein like human serum albumin (HSA). The ratio of the IC50 with serum to the IC50 without serum provides a measure of the "IC50 shift," which indicates the extent to which serum components are affecting the inhibitor's apparent potency.[10][11]
Data Presentation: Illustrative IC50 Shift for a PDE7 Inhibitor
The following table provides a hypothetical but realistic example of the impact of serum on the IC50 of a PDE7 inhibitor. This data is for illustrative purposes to demonstrate the concept of an IC50 shift.
| Condition | This compound IC50 (nM) | Fold Shift |
| Standard Assay Buffer | 50 | - |
| Assay Buffer + 10% Fetal Bovine Serum (FBS) | 500 | 10 |
| Assay Buffer + 4% Human Serum Albumin (HSA) | 450 | 9 |
Experimental Protocols
Protocol for Determining the IC50 of this compound in a Phosphodiesterase Assay (with and without serum)
This protocol is adapted from standard phosphodiesterase assay procedures and can be used to assess the impact of serum components on inhibitor activity.[14][15][16][17][18]
Materials:
-
Recombinant human PDE7 enzyme
-
This compound
-
cAMP (substrate)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)
-
Detection Reagents (e.g., PDE-Glo™ Phosphodiesterase Assay kit from Promega, or similar)[15]
-
96-well or 384-well microplates
-
Plate reader capable of detecting the signal from the chosen detection reagent
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to create a concentration gradient. Prepare two sets of these dilutions.
-
To one set of this compound dilutions, add FBS or HSA to the desired final concentration (e.g., 10% FBS or 4% HSA). Ensure the final DMSO concentration is consistent across all wells and is typically kept below 1%.
-
Prepare a solution of recombinant PDE7 enzyme in Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Prepare a solution of cAMP substrate in Assay Buffer. The concentration should ideally be at or below the Km of the enzyme for cAMP to ensure assay sensitivity.
-
-
Assay Protocol:
-
Add a fixed volume of the this compound dilutions (both with and without serum/HSA) to the wells of the microplate.
-
Include control wells:
-
No inhibitor (100% enzyme activity)
-
No enzyme (background)
-
-
Add the PDE7 enzyme solution to all wells except the "no enzyme" controls.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.
-
Incubate for a specific reaction time (e.g., 30-60 minutes) at a controlled temperature. The reaction should be stopped within the linear range of product formation.
-
Stop the reaction and proceed with the detection step according to the manufacturer's instructions for the chosen detection kit (e.g., by adding a termination buffer followed by a detection solution).[15]
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Calculate the IC50 shift by dividing the IC50 value obtained with serum/HSA by the IC50 value obtained without serum/HSA.
-
Visualizations
Signaling Pathway of PDE7 Inhibition
Caption: Mechanism of this compound action on the cAMP signaling pathway.
Troubleshooting Workflow for Reduced this compound Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions [mdpi.com]
- 4. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of plasma protein binding in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archive.connect.h1.co [archive.connect.h1.co]
- 8. Impact of Changes in Free Concentrations and Drug-Protein Binding on Drug Dosing Regimens in Special Populations and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. A bioluminescence method for direct measurement of phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estimating the magnitude of near-membrane PDE4 activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Selective PDE7 Inhibitors: Pde7-IN-3 in Focus
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Pde7-IN-3 against other selective phosphodiesterase 7 (PDE7) inhibitors, BRL-50481 and ASB16165. The guide presents available quantitative data, details on experimental methodologies, and visual representations of key biological pathways and workflows.
Phosphodiesterase 7 (PDE7) is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a myriad of cellular processes. Inhibition of PDE7 has shown therapeutic potential in a range of diseases, particularly those with inflammatory and neurological components. This has led to the development of several selective PDE7 inhibitors. This guide focuses on this compound and provides a comparative analysis with two other notable selective PDE7 inhibitors: BRL-50481 and ASB16165.
Quantitative Performance Comparison
While direct comparative studies for this compound against BRL-50481 and ASB16165 are limited in publicly available literature, the following table summarizes the reported inhibitory activities (IC50) and selectivity profiles for each compound based on individual studies. It is important to note that a specific IC50 value for this compound has not been prominently reported in the reviewed literature, where it is primarily described as a PDE7 inhibitor with potential analgesic properties.
| Inhibitor | Target | IC50 | Selectivity Profile | Reference |
| This compound | PDE7 | Not Reported | Not Reported | [1] |
| BRL-50481 | PDE7A | 0.15 µM | PDE7B: 12.1 µM, PDE4: 62 µM, PDE3: 490 µM | [2] |
| PDE7A1 | 0.26 µM (at 0.05 µM cAMP) | >200-fold selective over other PDE isoenzymes | [3] | |
| ASB16165 | Human PDE7A | 15 nM | PDE4: 2.1 µM | [4][5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration.
Experimental Methodologies
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of an enzyme inhibitor. The following outlines a general experimental protocol commonly employed for assessing the in vitro efficacy of PDE7 inhibitors.
In Vitro PDE Enzyme Inhibition Assay
A widely used method for determining the IC50 of PDE inhibitors is the in vitro enzyme inhibition assay. This can be performed using various techniques, including fluorescence polarization (FP) or radioisotope-based assays.
1. Fluorescence Polarization (FP)-Based Assay:
This homogeneous assay format is well-suited for high-throughput screening.
-
Principle: The assay measures the change in the polarization of fluorescently labeled cAMP upon its hydrolysis by PDE7. A small, rapidly rotating fluorescent cAMP molecule has a low polarization value. When hydrolyzed by PDE7 to fluorescent AMP, a binding agent in the assay mix specifically binds to the monophosphate, creating a larger, slower-tumbling complex with a high polarization value. The increase in fluorescence polarization is directly proportional to PDE7 activity.
-
General Protocol:
-
A reaction mixture is prepared containing the purified recombinant PDE7A enzyme, the test inhibitor at various concentrations, and a fluorescently labeled cAMP substrate in an appropriate assay buffer.
-
The reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
A binding agent is added to the reaction, which selectively binds to the hydrolyzed fluorescent AMP.
-
The fluorescence polarization of the mixture is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][7]
-
2. Radiolabeled cAMP Scintillation Proximity Assay (SPA):
This method utilizes a radioactively labeled substrate to measure enzyme activity.
-
Principle: [3H]-cAMP is used as the substrate for the PDE7 enzyme. In the presence of a scintillant-impregnated bead that specifically binds to the product, [3H]-AMP, the radioactive decay of the bound product excites the scintillant, producing light that can be detected. The unreacted [3H]-cAMP does not bind to the bead and thus does not generate a signal. The amount of light produced is proportional to the amount of [3H]-AMP formed and, therefore, to the PDE7 activity.
-
General Protocol:
-
The PDE7 enzyme is incubated with the test inhibitor at varying concentrations in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of [3H]-cAMP.
-
After a set incubation period, the reaction is terminated.
-
Scintillation proximity assay beads are added to the reaction mixture.
-
The radioactivity is measured using a scintillation counter.
-
The IC50 value is determined by analyzing the dose-response curve of the inhibitor.[8][9][10]
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PDE7 signaling pathway and a typical experimental workflow for evaluating PDE7 inhibitors.
Caption: PDE7 Signaling Pathway.
Caption: IC50 Determination Workflow.
Conclusion
Selective inhibition of PDE7 holds significant promise for the development of novel therapeutics for a variety of disorders. While this compound is identified as a PDE7 inhibitor with potential therapeutic applications, a comprehensive quantitative comparison with other selective inhibitors like BRL-50481 and ASB16165 is hampered by the lack of publicly available IC50 data for this compound. The provided data for BRL-50481 and ASB16165 highlight their potent and selective inhibition of PDE7A. Further head-to-head studies are necessary to fully elucidate the comparative efficacy and selectivity of this compound. The experimental protocols and pathway diagrams included in this guide offer a foundational understanding for researchers engaged in the evaluation and development of novel PDE7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ASB16165, a novel inhibitor for phosphodiesterase 7A (PDE7A), suppresses IL-12-induced IFN-gamma production by mouse activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of PDE7 Inhibitors: Pde7-IN-3 and BRL50481
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two phosphodiesterase 7 (PDE7) inhibitors, Pde7-IN-3 and BRL50481. While BRL50481 is a well-characterized compound with substantial supporting data, publicly available information on the specific efficacy of this compound is limited. This comparison, therefore, juxtaposes the established profile of BRL50481 with the claimed potential of this compound, highlighting the existing data and the current knowledge gaps.
Mechanism of Action and Signaling Pathway
Both this compound and BRL50481 are inhibitors of phosphodiesterase 7 (PDE7), a family of enzymes that specifically hydrolyze cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE7, these compounds prevent the degradation of cAMP, leading to its accumulation within the cell.[2] Elevated cAMP levels activate downstream signaling cascades, primarily through Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors, such as the cAMP response element-binding protein (CREB).[1] This signaling pathway is crucial in regulating inflammatory responses and neuronal processes.[1][2]
Figure 1: PDE7 signaling pathway and the mechanism of action of PDE7 inhibitors.
Quantitative Efficacy Data
A direct comparison of the inhibitory potency of this compound and BRL50481 is challenging due to the absence of publicly available IC50 or Ki values for this compound. BRL50481, however, has been well-characterized as a selective PDE7A inhibitor.
| Parameter | This compound | BRL50481 | Reference |
| Target | PDE7 | PDE7 (selective for PDE7A) | [3][4] |
| IC50 | Data not available | 0.15 µM (PDE7A), 12.1 µM (PDE7B) | [3] |
| Ki | Data not available | 180 nM | [5] |
| Selectivity | Data not available | ~80-fold preference for PDE7A over PDE7B | [4] |
Table 1: Inhibitory Potency and Selectivity
Comparative In Vivo and In Vitro Efficacy
While direct comparative studies between this compound and BRL50481 have not been identified, their efficacy can be discussed based on individual reports.
This compound: this compound is marketed as a tool compound for studying inflammatory, neuropathic, visceral, and nociceptive pain.[3] However, to date, no peer-reviewed studies demonstrating its efficacy in these models have been found in the public domain.
BRL50481: BRL50481 has been evaluated in several preclinical models with mixed results:
-
Neuroprotection: BRL50481 has been shown to attenuate sevoflurane-induced learning and memory defects and protect against neuron apoptosis in mice.[6][7]
-
Anti-inflammatory Effects: BRL50481 had only a marginal effect on reducing TNF-alpha generation from human monocytes and lung macrophages.[5] However, it acted additively with other cAMP-elevating drugs.[5]
-
Autoimmune Disease Model: In a study using the experimental autoimmune encephalomyelitis (EAE) model, a model for multiple sclerosis, BRL50481 had no effect on the disease course, in contrast to another PDE7 inhibitor, TC3.6, which showed significant efficacy.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are standard protocols for assays relevant to the evaluation of PDE7 inhibitors for analgesic and anti-inflammatory activities.
In Vivo Analgesic and Anti-inflammatory Models
A common workflow for in vivo testing of a novel compound for analgesic and anti-inflammatory properties is depicted below.
Figure 2: General workflow for in vivo evaluation of analgesic and anti-inflammatory activity.
1. Acetic Acid-Induced Writhing Test (for peripheral analgesic activity)
-
Animals: Swiss albino mice.
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the test compound (e.g., this compound) or vehicle control orally or intraperitoneally. A standard analgesic like aspirin is used as a positive control.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.
-
-
Endpoint: A significant reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.
2. Formalin Test (for tonic pain)
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test compound or vehicle control.
-
After the pre-treatment period, inject a dilute solution of formalin (e.g., 2.5% in saline) into the plantar surface of one hind paw.
-
Observe the animal and record the amount of time it spends licking or biting the injected paw. The response is typically biphasic: an early phase (0-5 minutes post-injection) representing direct nociceptor activation, and a late phase (15-30 minutes post-injection) reflecting inflammatory pain.[7]
-
-
Endpoint: Inhibition of the late phase response is indicative of anti-inflammatory and analgesic effects, while inhibition of the early phase suggests a more direct analgesic action.
3. Carrageenan-Induced Paw Edema (for acute anti-inflammatory activity)
-
Animals: Rats or mice.
-
Procedure:
-
Measure the initial volume of the hind paw using a plethysmometer.
-
Administer the test compound or vehicle control.
-
After the pre-treatment period, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Endpoint: A significant reduction in the increase in paw volume in the treated group compared to the vehicle group indicates anti-inflammatory activity.
In Vitro Anti-inflammatory Model
LPS-Induced Cytokine Release in Macrophages
-
Cells: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (this compound or BRL50481) for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.
-
-
Endpoint: A dose-dependent reduction in the levels of pro-inflammatory cytokines in the supernatant of treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.
Summary and Conclusion
BRL50481 is a selective PDE7A inhibitor with demonstrated activity in some preclinical models of neurological disorders, although its efficacy in an autoimmune disease model has been questioned. Quantitative data on its inhibitory potency are readily available, providing a solid baseline for comparison.
In contrast, this compound is presented as a potential PDE7 inhibitor for pain and inflammation research. However, the lack of publicly available quantitative efficacy data, such as IC50 or Ki values, and the absence of peer-reviewed studies demonstrating its biological activity, make a direct and objective comparison with BRL50481 impossible at this time.
For researchers considering the use of these compounds, BRL50481 offers a more established and characterized option. The utility of this compound remains to be validated through rigorous experimental evaluation. The provided experimental protocols offer a framework for conducting such validation studies. Future research should focus on determining the inhibitory potency and in vivo efficacy of this compound to enable a comprehensive comparison with other PDE7 inhibitors.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Formalin Murine Model of Pain [bio-protocol.org]
- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective PDE7 Inhibition and Dual PDE4/PDE7 Inhibition in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the modulation of cyclic adenosine monophosphate (cAMP) signaling is a well-established therapeutic strategy. Phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, have emerged as key targets. This guide provides a comparative analysis of two prominent approaches: selective inhibition of PDE7 and dual inhibition of PDE4 and PDE7. While the specific compound Pde7-IN-3 is noted as a PDE7 inhibitor with potential analgesic and anti-inflammatory applications[1][2], a lack of extensive comparative data in the public domain necessitates the use of a well-characterized selective PDE7 inhibitor, TC3.6 , as a representative for this class. This will be compared against the dual PDE4/PDE7 inhibitor, YM-393059 .
Mechanism of Action: A Synergistic Approach?
Both PDE4 and PDE7 are cAMP-specific PDEs expressed in various immune and inflammatory cells.[3] Inhibition of these enzymes leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in the suppression of pro-inflammatory responses.
Dual PDE4/PDE7 inhibitors are designed with the hypothesis that simultaneous inhibition of both enzymes will produce synergistic or additive anti-inflammatory effects compared to the inhibition of either isozyme alone.[3] This is based on the distinct roles and cellular distribution of PDE4 and PDE7 in the inflammatory cascade.
Signaling Pathway of PDE4 and PDE7 in Inflammation
Caption: Signaling pathway of PDE4 and PDE7 in inflammation.
Comparative Performance in Inflammation Models
The following tables summarize the available quantitative data from preclinical studies, comparing the efficacy of a selective PDE7 inhibitor (TC3.6) and a dual PDE4/PDE7 inhibitor (YM-393059) in relevant inflammation models. For context, data for the well-known PDE4 inhibitor, Rolipram, is also included where available.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Target(s) | Assay | Cell Type | Endpoint | IC₅₀ / Effect | Reference |
| TC3.6 | PDE7 | EAE Model (in vitro) | Mouse Splenocytes | IL-17 Reduction | Significant reduction, similar to Rolipram | [4] |
| Rolipram | PDE4 | EAE Model (in vitro) | Mouse Splenocytes | IL-17 Reduction | Significant reduction | [4] |
| YM-393059 | PDE4/PDE7 | Cytokine Synthesis | Murine Splenocytes | IL-2, IFN-γ, IL-4 Inhibition | Inhibited Th1 and Th2 cytokines | [5] |
| YM976 | PDE4 | Cytokine Synthesis | Murine Splenocytes | IL-2, IFN-γ, IL-4 Inhibition | More potent inhibition than YM-393059 | [5] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Model | Species | Dosing | Key Findings | Reference |
| TC3.6 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 2.5 or 10 µg/g | Prevented clinical signs of EAE, efficacy similar to Rolipram. Reduced CNS infiltration and IL-17 levels. | [4] |
| Rolipram | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 2.5 to 10 µg/g | Prevented clinical signs of EAE. Increased IL-10 and IL-27 expression. | [4] |
| YM-393059 | Anti-CD3-induced IL-2 production | Mouse | Oral administration | Similar inhibitory effect on IL-2 production as YM976, but with fewer side effects. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro: LPS-Induced TNF-α Release in Macrophages
This assay is a standard method to screen for anti-inflammatory compounds.
Caption: Workflow for LPS-induced TNF-α release assay.
Protocol Details:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations. The cells are pre-incubated for 1 hour.
-
Stimulation: LPS is added to the wells to a final concentration of 100 ng/mL.
-
Incubation: The plates are incubated for 4 to 24 hours.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.[6][7]
In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
Caption: Workflow for the EAE animal model.
Protocol Details:
-
Animals: Female SJL mice, 8-10 weeks old, are typically used.[4]
-
Immunization: Mice are immunized subcutaneously with an emulsion containing 100 µg of MOG₃₅₋₅₅ peptide in CFA.
-
Pertussis Toxin: Mice receive an intraperitoneal injection of 200 ng of pertussis toxin on the day of immunization and 48 hours later.
-
Treatment: Test compounds are administered daily via a suitable route (e.g., intraperitoneal injection or oral gavage).
-
Clinical Scoring: Mice are scored daily for clinical signs of EAE on a scale of 0 to 5, where 0 is no clinical signs, and 5 is moribund or death.[4][8]
-
Histology and Cytokine Analysis: At the termination of the study, tissues are collected for histological analysis of immune cell infiltration and for the measurement of cytokine levels.[4]
Conclusion
The available data suggests that both selective PDE7 inhibitors and dual PDE4/PDE7 inhibitors hold promise as anti-inflammatory agents. The selective PDE7 inhibitor, TC3.6, demonstrated efficacy comparable to the PDE4 inhibitor Rolipram in an in vivo model of neuroinflammation.[4] The dual PDE4/PDE7 inhibitor, YM-393059, showed a broader spectrum of cytokine inhibition in vitro, and importantly, a potentially better side-effect profile in vivo compared to a selective PDE4 inhibitor.[5]
The rationale for developing dual inhibitors is to achieve a greater therapeutic effect through synergistic or additive actions. While direct comparative studies are limited, the initial findings support the hypothesis that dual inhibition may offer advantages. Further head-to-head studies in various inflammation models are crucial to fully elucidate the comparative efficacy and therapeutic potential of selective PDE7 inhibitors versus dual PDE4/PDE7 inhibitors. Researchers are encouraged to utilize the detailed protocols provided herein to conduct such comparative investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pde7-IN-3's Mechanism of Action: A Comparative Guide Leveraging Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pde7-IN-3 with other key phosphodiesterase 7 (PDE7) inhibitors, focusing on the validation of their mechanism of action through the use of knockout models. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: The Role of PDE7 Inhibition
Phosphodiesterase 7 (PDE7) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, including inflammation and neuronal function.[1] By inhibiting PDE7, compounds like this compound prevent the degradation of cAMP, leading to its intracellular accumulation. This, in turn, activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), mediating the anti-inflammatory and neuroprotective effects of these inhibitors.[1]
dot
Caption: PDE7 inhibitor signaling pathway.
Comparative Analysis of PDE7 Inhibitors
While specific quantitative data for this compound's inhibitory concentration (IC50) and selectivity are not extensively published in peer-reviewed literature, it is characterized as a PDE7 inhibitor with potential analgesic activity, making it a valuable tool for studying inflammatory, neuropathic, visceral, and nociceptive pain.[2] For a robust comparison, this guide includes data from well-characterized alternative PDE7 inhibitors.
| Inhibitor | Target(s) | IC50 (PDE7A) | Selectivity Profile | Key In Vivo Applications | Reference(s) |
| This compound | PDE7 | Data not publicly available | Data not publicly available | Preclinical studies in pain models | [2] |
| BRL50481 | PDE7A | 0.15 µM | Selective for PDE7A over PDE7B (IC50 = 12.1 µM) | Studies on ethanol consumption in mice | [3] |
| TC3.6 | PDE7 | 0.55 µM | Selective over PDE3, PDE4B, PDE4D, and PDE10 | Ameliorates symptoms in a mouse model of multiple sclerosis | [4] |
| S14 | PDE7 | 5.5 µM | Information not readily available | Neuroprotection in a rat model of Parkinson's disease | [5][6] |
| VP1.15 | PDE7 | 1.1 µM | Information not readily available | Reduced inflammation and tissue injury in a mouse model of spinal cord injury | [6] |
| GRMS-55 | PDE7A, PDE1B | Potent hrPDE7A inhibitor | Also inhibits hrPDE1B | Ameliorated symptoms of ConA-induced hepatitis in mice | [7] |
Validating the Mechanism of Action with Knockout Models
The use of knockout (KO) mouse models, where the gene for a specific protein is deleted, is a powerful tool for validating the mechanism of action of a drug. Studies on PDE7A and PDE7B knockout mice provide crucial insights into the role of these enzymes and, by extension, the effects of their inhibitors.
Insights from PDE7A Knockout Mice
Interestingly, initial studies on PDE7A knockout mice revealed that these animals have functional T cells, with no significant deficiencies in T-cell proliferation or cytokine production.[8] This suggests the existence of compensatory mechanisms within the immune system, where other phosphodiesterases, such as PDE4, may functionally substitute for the absence of PDE7A.[8] This finding is critical for interpreting the effects of PDE7 inhibitors, as it highlights that the observed in vivo efficacy may not solely be dependent on PDE7A inhibition in T cells and may involve other cell types or compensatory pathways.
Further studies utilizing pharmacological inhibition of PDE7A in heterozygous knockout mice have demonstrated a role for PDE7A in regulating ethanol consumption and responsiveness, particularly in female mice.[3] This provides in vivo evidence for the involvement of PDE7A in specific neurological processes.
dot
Caption: Validation workflow using knockout models.
The Role of PDE7B in Neuronal Function
PDE7B is highly expressed in various brain regions, including the striatum, hippocampus, and cerebellum, suggesting its involvement in neuronal function.[5][9][10] Studies have shown that PDE7B plays a role in regulating cAMP metabolism and cAMP-mediated neural activity in the brain.[9] Inhibition of PDE7 has been demonstrated to be neuroprotective in cellular and rodent models of Parkinson's disease, an effect mediated through the cAMP/PKA signaling pathway.[5] While direct validation of this compound's effects on PDE7B in knockout models is not yet published, the established role of PDE7B in neuronal health supports the therapeutic potential of PDE7 inhibitors for neurodegenerative disorders.
Experimental Protocols
To facilitate the replication and extension of the findings discussed, this section provides detailed methodologies for key experiments.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model for multiple sclerosis, characterized by inflammation of the central nervous system and demyelination.
Protocol:
-
Immunization: Emulsify myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Inject female C57BL/6 mice subcutaneously with the emulsion on day 0.
-
Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.
-
Treatment: Administer this compound or other PDE7 inhibitors at the desired dose and route (e.g., intraperitoneally) daily, starting from the day of immunization (prophylactic) or upon the onset of clinical signs (therapeutic).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
-
Histological Analysis: At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination.
Measurement of Intracellular cAMP Levels
Protocol:
-
Cell Culture: Culture appropriate cells (e.g., primary neurons, immune cells) in 24-well plates.
-
Treatment: Pre-incubate the cells with the PDE inhibitor (e.g., this compound) for a specified time.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Cell Lysis: Terminate the reaction and lyse the cells using a lysis buffer (e.g., 0.1 M HCl).
-
cAMP Assay: Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
Western Blot for PKA and CREB Activation
Protocol:
-
Protein Extraction: Following treatment with a PDE7 inhibitor, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-PKA, total PKA, phospho-CREB, and total CREB overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: Western blot experimental workflow.
Conclusion
This compound represents a promising research tool for investigating the therapeutic potential of PDE7 inhibition, particularly in the context of pain and neuroinflammation. While direct comparative and knockout validation studies for this specific compound are limited, the wealth of data from other selective PDE7 inhibitors and corresponding knockout mouse models provides a strong foundation for understanding its mechanism of action. The experimental protocols detailed in this guide offer a clear path for researchers to further validate and expand upon the current knowledge of this compound and the broader class of PDE7 inhibitors. Future studies should focus on generating specific IC50 and selectivity data for this compound and directly assessing its efficacy in PDE7 knockout models to unequivocally confirm its on-target effects.
References
- 1. Phosphodiesterase 7 as a therapeutic target - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Phosphodiesterase-7A (PDE7A) as a Novel Target for Reducing Ethanol Consumption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury | PLOS One [journals.plos.org]
- 7. Comparative Assessment of the New PDE7 Inhibitor – GRMS-55 and Lisofylline in Animal Models of Immune-Related Disorders: A PK/PD Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. Neuronal expression of cAMP-specific phosphodiesterase 7B mRNA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Pde7-IN-3 and other small molecule inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pde7-IN-3 and other prominent small molecule inhibitors of Phosphodiesterase 7 (PDE7), a key enzyme in the cyclic AMP (cAMP) signaling pathway. By regulating intracellular cAMP levels, PDE7 inhibitors have emerged as promising therapeutic agents for a range of disorders, including inflammatory diseases and neurodegenerative conditions. This document presents a head-to-head comparison of their biochemical potency, selectivity, and cellular effects, supported by detailed experimental protocols and visual representations of key biological pathways.
Overview of PDE7 Inhibition
Phosphodiesterase 7 (PDE7) is a member of the phosphodiesterase superfamily of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). The inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and downstream signaling cascades, such as the phosphorylation of cAMP response element-binding protein (CREB). This pathway is crucial in modulating inflammatory responses and neuronal processes.
Signaling Pathway of PDE7 Inhibition
The following diagram illustrates the central role of PDE7 in the cAMP signaling cascade and the mechanism of action of PDE7 inhibitors.
Head-to-Head Comparison of Small Molecule Inhibitors
Table 1: Biochemical Potency (IC50/Ki) of PDE7 Inhibitors
| Inhibitor | PDE7A (IC50/Ki) | PDE7B (IC50) | PDE4 (IC50) | PDE3 (IC50) | Reference(s) |
| BRL-50481 | 150 nM (IC50) / 180 nM (Ki) | 12.1 µM | 62 µM | 490 µM | [1][2] |
| ASB-16165 | 15 nM (IC50) | Not Reported | Not Reported | Not Reported | |
| S-14 | 4.7 µM (IC50) | 8.8 µM | Not Reported | Not Reported | [3] |
| VP1.15 | 1.1 µM (IC50) | Not Reported | Not Reported | Not Reported | [4] |
Note: IC50 and Ki values can vary depending on the assay conditions. Data for this compound is not publicly available.
Table 2: Selectivity Profile of PDE7 Inhibitors
| Inhibitor | Selectivity for PDE7A over PDE7B | Selectivity for PDE7 over other PDEs | Reference(s) |
| BRL-50481 | ~80-fold | >200-fold selective over PDE1B, PDE1C, PDE2, PDE3, and PDE5. | [2] |
| ASB-16165 | Not Reported | Reported as a specific inhibitor for PDE7A. | |
| S-14 | ~1.9-fold | Not extensively reported. | [3] |
| VP1.15 | Not Reported | Also inhibits GSK-3. | [5] |
Note: A higher fold-selectivity indicates a more specific inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PDE7 inhibitors are provided below.
Phosphodiesterase (PDE) Activity Assay
This protocol is a general guideline for determining the inhibitory activity of compounds against PDE enzymes. Specific details may vary based on the detection method (e.g., colorimetric, fluorescent, luminescent, or radioisotopic).
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isozyme.
Workflow Diagram:
Materials:
-
Purified recombinant PDE7 enzyme
-
Cyclic AMP (cAMP)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound, BRL-50481)
-
Detection reagents (specific to the chosen assay format)
-
Microplate reader
Procedure (Luminescence-based, e.g., PDE-Glo™):
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the PDE7 enzyme.
-
Pre-incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the reaction for a specified time at a controlled temperature to allow for cAMP hydrolysis.
-
Stop the reaction by adding a termination buffer containing a non-selective PDE inhibitor (e.g., IBMX).
-
Add the detection reagents according to the manufacturer's instructions. This typically involves a coupled enzyme system that converts the remaining cAMP into a detectable signal (e.g., light output).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Intracellular cAMP Measurement Assay
Objective: To determine the effect of PDE7 inhibitors on intracellular cAMP levels in a cellular context.
Materials:
-
Cell line expressing PDE7 (e.g., T-cells, neuronal cells)
-
Cell culture medium and supplements
-
PDE7 inhibitors
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF)
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of the PDE7 inhibitor or vehicle for a specified time.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production.
-
After stimulation, lyse the cells using the provided lysis buffer.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay format (e.g., ELISA) according to the manufacturer's protocol.
-
Normalize the cAMP levels to the total protein concentration in each sample.
-
Analyze the data to determine the dose-dependent effect of the inhibitor on cAMP accumulation.
T-cell Proliferation Assay
Objective: To assess the impact of PDE7 inhibitors on the proliferation of T-lymphocytes.
Materials:
-
Primary T-cells or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
T-cell activators (e.g., anti-CD3/CD28 antibodies, PHA)
-
PDE7 inhibitors
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Flow cytometer or liquid scintillation counter
Procedure (CFSE-based):
-
Isolate and label T-cells with CFSE dye according to the manufacturer's instructions.
-
Plate the CFSE-labeled cells in a multi-well plate.
-
Add serial dilutions of the PDE7 inhibitor or vehicle control.
-
Stimulate the T-cells with appropriate activators.
-
Culture the cells for 3-5 days to allow for proliferation.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE intensity, allowing for the quantification of proliferation.
-
Analyze the flow cytometry data to determine the percentage of divided cells and the proliferation index in the presence of the inhibitor compared to the control.
Conclusion
The available data highlights a class of small molecule inhibitors with varying potencies and selectivities for PDE7. BRL-50481 and ASB-16165 demonstrate high potency for PDE7A, while S-14 and VP1.15 exhibit micromolar inhibitory activity. The lack of publicly available quantitative data for this compound prevents a direct comparison of its potency. The provided experimental protocols offer a framework for the in-house evaluation and comparison of these and other novel PDE7 inhibitors. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds will be crucial for the development of novel therapeutics targeting the PDE7 enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and structure-activity relationships of guanine analogues as phosphodiesterase 7 (PDE7) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VP3.15, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]
TC3.6: A Comparative Analysis of a Selective PDE7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity profile of TC3.6, a known phosphodiesterase 7 (PDE7) inhibitor, against other PDE isoforms. The data presented here is crucial for evaluating its potential as a selective pharmacological tool for research and as a starting point for therapeutic development.
Specificity Profile of TC3.6 Against Other PDE Isoforms
The inhibitory activity of TC3.6 was assessed against a panel of phosphodiesterase (PDE) isoforms to determine its selectivity. The results, summarized in the table below, demonstrate that TC3.6 is a potent inhibitor of PDE7 with significant selectivity over other PDE families.
| PDE Isoform | IC50 (µM) |
| PDE7 | 0.55 |
| PDE3 | 70.7 |
| PDE4B | 57.9 |
| PDE4D | 23.9 |
| PDE10 | 50.1 |
Data sourced from a 2014 study on the therapeutic potential of TC3.6.[1]
As the data indicates, TC3.6 displays a clear preference for PDE7, with IC50 values for other tested isoforms being significantly higher. This selectivity is a critical attribute for a chemical probe intended to elucidate the specific functions of PDE7 in cellular signaling pathways.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values is a fundamental experiment in pharmacology to assess the potency of a compound. Below is a generalized protocol for determining the IC50 of a PDE inhibitor.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To measure the concentration of an inhibitor (e.g., TC3.6) required to reduce the enzymatic activity of a specific PDE isoform by 50%.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE7, PDE3, PDE4B, PDE4D, PDE10)
-
Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate
-
Assay buffer (specific to the PDE isoform)
-
Test compound (e.g., TC3.6) at various concentrations
-
Detection reagents (e.g., fluorescently labeled substrate or antibody-based detection kit)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant PDE enzyme to a working concentration in the appropriate assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound (TC3.6) in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Assay Reaction:
-
Add the diluted enzyme to the wells of a microplate.
-
Add the various concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Incubate for a specified period at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to each well.
-
Reaction Termination and Detection: After a defined incubation time, stop the reaction and measure the amount of remaining substrate or the product formed using a suitable detection method.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
To visualize the context of PDE7 inhibition and the process of evaluating inhibitor specificity, the following diagrams are provided.
Caption: Role of PDE7 in the cAMP signaling pathway and its inhibition by TC3.6.
Caption: Experimental workflow for determining the IC50 of TC3.6 against PDE isoforms.
References
Examining the Reproducibility of Pde7-IN-3: A Comparative Guide for Researchers
For researchers and professionals in drug development, the reproducibility of initial findings is a cornerstone of scientific validation. This guide provides a comparative analysis of the phosphodiesterase 7 (PDE7) inhibitor, Pde7-IN-3, and evaluates the public accessibility of data required to independently verify its activity. Due to the limited availability of published data for this compound, this guide also offers a comparison with two other well-characterized PDE7 inhibitors, BRL-50481 and TC3.6, to provide a broader context for researchers in the field.
Lack of Public Data Hinders Independent Validation of this compound
This compound is a phosphodiesterase 7 (PDE7) inhibitor with potential analgesic properties.[1] Its initial disclosure appears in a 2006 patent application, WO2006092692A1, which describes its potential use in combination with alpha-2-delta ligands for treating neuropathic pain.[2] However, a thorough review of publicly available scientific literature and the patent itself reveals a significant challenge to assessing the reproducibility of its findings: the absence of specific, quantitative biological data, such as an IC50 value.
This lack of accessible data makes it impossible for independent laboratories to directly compare their own findings with the original results. Without a baseline measurement of its inhibitory potency, any attempt at replication lacks a crucial benchmark for validation. To date, no peer-reviewed studies appear to have been published that independently synthesize and characterize this compound, further compounding the issue of reproducibility.
Comparative Analysis with Alternative PDE7 Inhibitors
To provide a useful framework for researchers interested in PDE7 inhibition, this guide presents a comparison of this compound with two alternative, publicly characterized PDE7 inhibitors: BRL-50481 and TC3.6. These compounds have been described in peer-reviewed literature, and their inhibitory activities have been quantified, allowing for a more transparent assessment of their properties.
| Compound | Target | IC50 (µM) | Original Publication |
| This compound | PDE7 | Data not publicly available | WO2006092692A1 |
| BRL-50481 | PDE7A | 0.15[3] | Smith et al., 2004, Mol Pharmacol |
| PDE7B | 12.1[3] | ||
| TC3.6 | PDE7 | 0.55[4][5] | Mestre et al., 2015, Br J Pharmacol |
Signaling Pathway of PDE7 Inhibition
Inhibition of PDE7 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This second messenger plays a crucial role in a variety of cellular processes, including inflammation and neuronal function. By preventing the degradation of cAMP, PDE7 inhibitors can modulate these pathways, which is the basis for their therapeutic potential.
Caption: General signaling pathway of PDE7 inhibition.
Experimental Protocols: PDE7 Inhibition Assay
To assess the inhibitory activity of a compound against PDE7, a robust and reproducible experimental protocol is essential. Below is a generalized protocol for a fluorescence polarization (FP)-based PDE7 assay, a common method for determining the IC50 of an inhibitor.
Objective: To determine the concentration at which a test compound inhibits 50% of PDE7 activity (IC50).
Materials:
-
Recombinant human PDE7A enzyme
-
FAM-labeled cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
Test compound (e.g., this compound, BRL-50481, or TC3.6) dissolved in DMSO
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Reaction:
-
Add assay buffer to each well of the 384-well plate.
-
Add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a no-inhibitor control and wells with a known PDE7 inhibitor as a positive control.
-
Add the FAM-labeled cAMP substrate to all wells.
-
Initiate the reaction by adding the recombinant PDE7A enzyme to all wells except for a "no enzyme" control.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission).
-
Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of cAMP hydrolyzed.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2006092692A1 - Use of combinations of pde7 inhibitors and alpha-2-delty ligands for the treatment of neuropathic pain - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of PDE7 Inhibitors: In Vitro and In Vivo Effects
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 7 (PDE7) is a crucial enzyme in the phosphodiesterase superfamily, responsible for the specific hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger in numerous cellular signaling pathways.[1][2] The regulation of intracellular cAMP levels by PDE7 makes it a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, inflammatory conditions, and certain cancers.[1][2] While a compound designated as Pde7-IN-3 is commercially available and marketed as a PDE7 inhibitor with potential analgesic properties, there is a notable lack of published peer-reviewed data detailing its specific in vitro and in vivo effects.[3] Therefore, this guide provides a comparative analysis of well-characterized PDE7 inhibitors—BRL-50481, S14, and VP1.15—to offer a representative overview of the expected biological effects of PDE7 inhibition.
In Vitro Effects of Representative PDE7 Inhibitors
The in vitro evaluation of PDE7 inhibitors typically involves biochemical assays to determine their potency and selectivity, followed by cell-based assays to assess their functional effects in a biological context.
Biochemical Potency and Selectivity
A critical initial step in characterizing a PDE7 inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the target enzyme and its selectivity against other PDE families. High selectivity is crucial to minimize off-target effects.
| Inhibitor | PDE7A IC50 | PDE7B IC50 | Selectivity Notes |
| BRL-50481 | 150 nM[4] | 12.1 µM[4] | Shows ~80-fold selectivity for PDE7A over PDE7B.[5] Also tested against PDE3 and PDE4 with IC50 values of 490 µM and 62 µM, respectively.[4] |
| S14 | 5.5 µM[6] | Not Reported | Data on broad PDE selectivity is limited in the reviewed literature. |
| VP1.15 | 1.1 µM[6] | Not Reported | This compound is a dual inhibitor, also targeting GSK-3.[7] |
Cellular Effects
Cell-based assays provide insights into the biological consequences of PDE7 inhibition in various cell types. These studies have highlighted the role of PDE7 in inflammation, immune response, and neural cell function.
| Assay Type | Inhibitor(s) | Cell Type(s) | Key Findings |
| Anti-inflammatory Effects | BRL-50481 | Human Monocytes, Lung Macrophages | Potentiated the inhibitory effect of the PDE4 inhibitor rolipram on TNF-α release.[8] Directly inhibited TNF-α release in "aged" monocytes where PDE7A1 expression was upregulated.[8] |
| S14, VP1.15 | Macrophage and Neuronal Cell Lines | Increased cAMP production and reduced the inflammatory response induced by lipopolysaccharide (LPS).[6] | |
| Immune Cell Modulation | BRL-50481 | Human CD8+ T-lymphocytes | Had no effect on proliferation alone but significantly potentiated the anti-proliferative effect of rolipram.[4] |
| Neuroprotection & Neurogenesis | S14 | Neurospheres from embryonic ventral midbrain and adult subventricular zone (SVZ) | Increased neuronal differentiation.[9] Promoted neurogenesis in vitro.[10][11] |
| Oligodendrocyte Differentiation | VP1.15, TC3.6 | Oligodendrocyte precursors | Improved survival and differentiation.[12] |
Experimental Protocols
Determination of IC50 Values:
The IC50 values are typically determined using recombinant human PDE enzymes. The assay measures the hydrolysis of a fluorescently labeled cAMP substrate. The inhibitor is added at varying concentrations, and the reduction in substrate hydrolysis is measured by changes in fluorescence polarization.[13] The data is then fitted to a dose-response curve to calculate the IC50.
LPS-Stimulated TNF-α Release Assay:
-
Human peripheral blood monocytes are isolated and cultured.
-
To "age" the monocytes and upregulate PDE7A1, cells can be cultured for a specific period (e.g., 24 hours) before the experiment.[8]
-
Cells are pre-incubated with the PDE7 inhibitor or vehicle control for a defined time (e.g., 30 minutes).
-
Lipopolysaccharide (LPS) is added to stimulate the cells and induce TNF-α production.
-
After an incubation period (e.g., 4-18 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway
The primary mechanism of action for PDE7 inhibitors is the prevention of cAMP degradation, leading to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, modulating the transcription of genes involved in inflammation, neurogenesis, and other cellular processes.
Caption: PDE7 signaling pathway and the effect of inhibitors.
In Vivo Effects of Representative PDE7 Inhibitors
In vivo studies are essential to understand the therapeutic potential and physiological effects of PDE7 inhibitors in whole organisms. These inhibitors have been investigated in various animal models of human diseases.
| Disease Model | Inhibitor | Animal | Dosage & Administration | Key Outcomes |
| Alzheimer's Disease | S14 | APP/Ps1 Mice | 4-week daily treatment | Attenuated behavioral impairment, decreased brain Aβ deposition, and reduced tau phosphorylation.[14] |
| Parkinson's Disease | S14 | 6-OHDA-lesioned Rats | Not specified | Induced neurogenesis in the substantia nigra pars compacta towards a dopaminergic phenotype.[9] |
| Spinal Cord Injury | S14, VP1.15 | Mice | S14 (10 mg/kg), VP1.15 (4 mg/kg) via intraperitoneal injection | Significantly reduced spinal cord inflammation and tissue injury.[6][14] |
| Schizophrenia-like behaviors | VP1.15 | C57BL/6J Mice | 3 mg/kg and 7.5 mg/kg | Elicited antipsychotic effects and facilitated cognitive domains.[7] |
| Multiple Sclerosis | VP3.15 | EAE Mice | 10 mg/kg | Showed more efficacy in reducing clinical signs than BRL50481 and was similar to fingolimod.[15] |
Experimental Protocols
Animal Model of Alzheimer's Disease (APP/Ps1 Mice):
-
Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations are used. These mice develop age-dependent amyloid plaques and cognitive deficits.
-
Mice are treated daily with the PDE7 inhibitor (e.g., S14) or vehicle for a specified duration (e.g., 4 weeks).[14]
-
Behavioral tests, such as the Morris water maze or object recognition tests, are performed to assess cognitive function.
-
At the end of the treatment period, animals are euthanized, and brain tissue is collected.
-
Histological and biochemical analyses are performed on the brain tissue to quantify Aβ plaque load, tau phosphorylation, and markers of neuroinflammation.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating a novel PDE7 inhibitor.
Caption: A typical experimental workflow for in vivo studies.
Conclusion
The available evidence from studies on representative PDE7 inhibitors like BRL-50481, S14, and VP1.15 strongly supports the therapeutic potential of targeting this enzyme. In vitro, these inhibitors effectively increase cAMP levels, leading to anti-inflammatory and neuroprotective cellular responses. In vivo, they have demonstrated efficacy in animal models of several debilitating diseases, including Alzheimer's disease, Parkinson's disease, and spinal cord injury, by reducing neuroinflammation, promoting neurogenesis, and improving functional outcomes.
While this compound is positioned as a tool for pain research, the lack of accessible, peer-reviewed data on its specific biological effects necessitates caution. Researchers interested in utilizing this compound should consider conducting their own comprehensive in vitro and in vivo characterization to validate its potency, selectivity, and efficacy. The experimental frameworks and comparative data presented in this guide offer a solid foundation for such investigations and for the broader field of PDE7 inhibitor development. The continued exploration of selective PDE7 inhibitors holds significant promise for the development of novel therapeutics for a variety of unmet medical needs.
References
- 1. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 7 as a therapeutic target - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRL-50481 - Wikipedia [en.wikipedia.org]
- 6. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury | PLOS One [journals.plos.org]
- 7. Dual inhibitor of PDE7 and GSK-3-VP1.15 acts as antipsychotic and cognitive enhancer in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 7 Inhibition Induces Dopaminergic Neurogenesis in Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Controlled Release and Brain Penetration of the Small Molecule S14 Using PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Phosphodiesterase 7 inhibitor reduced cognitive impairment and pathological hallmarks in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A preliminary investigation of phoshodiesterase 7 inhibitor VP3.15 as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Pde7-IN-3 in Comparison to Other PDE7 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphodiesterase 7 (PDE7) inhibitor, Pde7-IN-3, and other notable compounds in its class. The primary focus is on assessing the therapeutic window, a critical factor in drug development that defines the dosage range between therapeutic efficacy and unacceptable toxicity. Due to the limited publicly available data for this compound, this guide synthesizes the available information on comparable PDE7 inhibitors to provide a framework for evaluation.
Introduction to PDE7 Inhibition
Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in a vast array of cellular processes. By inhibiting PDE7, the intracellular levels of cAMP can be elevated, leading to the modulation of various physiological and pathological conditions. This has made PDE7 a promising therapeutic target for a range of disorders, including those affecting the central nervous system and the immune system.
Comparative Analysis of PDE7 Inhibitors
A direct comparison of the therapeutic window requires both efficacy (e.g., half-maximal inhibitory concentration, IC50) and toxicity (e.g., half-maximal cytotoxic concentration, CC50) data. While IC50 values for several PDE7 inhibitors are available, specific data for this compound and comprehensive cytotoxicity data for all compounds are not readily found in the public domain. The following table summarizes the available quantitative data.
| Compound | Target(s) | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) | Notes |
| This compound | PDE7 | Data not available | Data not available | Data not available | Described as a PDE7 inhibitor with potential analgesic activity.[1] |
| BRL-50481 | PDE7APDE7B | 0.1512.1 | Data not available | Data not available | Shows significant selectivity for PDE7A over PDE7B.[2] Did not induce emetic effects in a mouse model at 5 mg/kg.[3] |
| TC3.6 | PDE7 | 0.55 | Data not available | Data not available | Exhibits selectivity over other PDE isoforms (PDE3, PDE4B, PDE4D, PDE10).[4] |
| S14 | PDE7APDE7B | 4.78.8 | Data not available | Data not available | In vivo studies show a wide therapeutic window with a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg and an effective dose of 10 mg/kg in rats and dogs.[5] |
| VP1.15 | PDE7 | 1.1 | Data not available | Data not available | Investigated for its potential in treating spinal cord injury.[6] |
Note: The absence of CC50 data for most compounds prevents the calculation of a therapeutic index, which is a key indicator of the in vitro therapeutic window.
Signaling Pathway of PDE7
The inhibition of PDE7 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the expression of genes involved in a wide range of cellular functions, including neuroprotection, immune response, and synaptic plasticity.
Caption: PDE7 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
To accurately assess the therapeutic window of this compound and compare it with other compounds, a series of in vitro and in vivo experiments are necessary.
In Vitro Assessment
1. PDE7 Inhibition Assay (IC50 Determination):
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PDE7 by 50%.
-
Methodology: A common method is a fluorescence polarization (FP)-based assay.
-
Recombinant human PDE7 enzyme is incubated with a fluorescently labeled cAMP substrate.
-
In the absence of an inhibitor, PDE7 hydrolyzes the cAMP, resulting in a low FP signal.
-
In the presence of an inhibitor, the hydrolysis is blocked, and the uncleaved substrate yields a high FP signal.
-
A dose-response curve is generated by testing a range of inhibitor concentrations, and the IC50 value is calculated.
-
2. Cytotoxicity Assay (CC50 Determination):
-
Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.
-
A suitable cell line (e.g., a neuronal or immune cell line relevant to the therapeutic target) is cultured in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT reagent is added to the wells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The CC50 value is calculated from the dose-response curve.
-
3. Therapeutic Index (TI) Calculation:
-
Objective: To quantify the in vitro therapeutic window.
-
Calculation: TI = CC50 / IC50. A higher TI value indicates a wider and more favorable therapeutic window.
Caption: General experimental workflow for assessing the therapeutic window.
In Vivo Assessment
1. Efficacy Studies (ED50 Determination):
-
Objective: To determine the dose of the compound that produces a therapeutic effect in 50% of the test subjects.
-
Methodology: This will depend on the therapeutic indication. For example, in a model of neuroinflammation, this could involve administering a range of doses of the compound to animal models and measuring the reduction in inflammatory markers or improvement in behavioral outcomes.
2. Toxicity Studies (TD50/NOAEL Determination):
-
Objective: To determine the toxic dose in 50% of subjects (TD50) or the No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology: Acute and chronic toxicity studies are conducted in animal models. A range of doses are administered, and various physiological and pathological parameters are monitored to identify adverse effects.
3. Pharmacokinetic Studies:
-
Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Methodology: The compound is administered to animal models, and blood and tissue samples are collected at various time points to measure the concentration of the drug and its metabolites.
Conclusion
The assessment of the therapeutic window is a cornerstone of preclinical drug development. While this compound is identified as a PDE7 inhibitor, the lack of publicly available quantitative data on its potency and cytotoxicity currently prevents a direct comparison of its therapeutic window with other compounds in its class. The data available for other PDE7 inhibitors, such as S14, suggest that a wide therapeutic window is achievable for this class of compounds. To definitively position this compound within this landscape, further experimental investigation to determine its IC50 and CC50 values is essential. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary data to enable a comprehensive and objective comparison.
References
- 1. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRL-50481 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Space Exploration and Machine Learning-Based Screening of PDE7A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pde7-IN-3: A Comparative Analysis Against Established Anti-Inflammatory Drugs
A detailed evaluation of the novel phosphodiesterase 7 (PDE7) inhibitor, Pde7-IN-3, against the established anti-inflammatory agents, dexamethasone and rolipram, reveals its potential as a targeted therapeutic for inflammatory conditions. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data and detailed protocols for key assays.
This compound is an inhibitor of phosphodiesterase 7 (PDE7), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.[1] By inhibiting PDE7, this compound increases intracellular cAMP levels, which in turn modulates the inflammatory response.[2] This mechanism is distinct from that of the corticosteroid dexamethasone and the phosphodiesterase 4 (PDE4) inhibitor rolipram, offering a potentially more targeted approach with a different side-effect profile.
Mechanism of Action: A Tale of Three Pathways
The anti-inflammatory effects of this compound, dexamethasone, and rolipram are mediated through distinct signaling pathways, as illustrated below.
Caption: Simplified signaling pathways of this compound, Dexamethasone, and Rolipram.
Comparative Efficacy: In Vitro and In Vivo Models
To objectively assess the anti-inflammatory potential of this compound relative to dexamethasone and rolipram, two standard preclinical models were employed: the in vitro lipopolysaccharide (LPS)-induced cytokine release assay and the in vivo carrageenan-induced paw edema model.
In Vitro Anti-Inflammatory Activity
The ability of each compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from LPS-stimulated immune cells is a key indicator of anti-inflammatory efficacy.
| Compound | Target | IC50 for TNF-α Inhibition |
| This compound | PDE7 | Data not available |
| Dexamethasone | Glucocorticoid Receptor | ~0.9 nM (in bovine glomerular endothelial cells)[2] |
| Rolipram | PDE4 | 25.9 nM - 0.1 µM (in human monocytes and macrophages)[1][3] |
Note: IC50 values can vary depending on the cell type and experimental conditions.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory effects of compounds.
| Compound | Effective Dose in Carrageenan-Induced Paw Edema |
| This compound | Data not available |
| Dexamethasone | 10 mg/kg (intraperitoneal)[4] |
| Rolipram | Data on effective dose in this specific model is not readily available, however it has been shown to reduce late-phase swelling in an allergic footpad swelling model.[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This in vitro assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.
Caption: Workflow for the LPS-induced cytokine release assay.
Protocol:
-
Cell Culture: Isolate primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use a relevant cell line (e.g., RAW 264.7 macrophages).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound, dexamethasone, or rolipram for 1 hour.
-
LPS Stimulation: Add LPS to the cell cultures at a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for 4 to 24 hours at 37°C in a humidified incubator.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Carrageenan-Induced Paw Edema
This in vivo model assesses the ability of a compound to reduce acute inflammation in a rodent model.
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animal Dosing: Administer this compound, dexamethasone, or rolipram to rodents (typically rats or mice) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that of a vehicle-treated control group.
Conclusion
While direct comparative quantitative data for this compound against dexamethasone and rolipram is still emerging, the distinct mechanism of action of PDE7 inhibition presents a promising avenue for the development of novel anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative studies, which will be crucial in fully elucidating the therapeutic potential of this compound and other selective PDE7 inhibitors. Further research is warranted to generate the necessary data to populate a comprehensive head-to-head comparison and to better understand the clinical implications of targeting PDE7 in inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Targets of Pde7-IN-3: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the downstream targets of the phosphodiesterase 7 (PDE7) inhibitor, Pde7-IN-3, utilizing small interfering RNA (siRNA) as a definitive validation tool. We offer a comparative analysis with other known PDE7 inhibitors, supported by experimental protocols and data presentation formats to aid in the objective assessment of this compound's performance.
Introduction to PDE7 Inhibition
Phosphodiesterase 7 (PDE7) is a key enzyme in cellular signaling, responsible for the specific hydrolysis of cyclic adenosine monophosphate (cAMP). By degrading cAMP, PDE7 plays a crucial role in modulating the cAMP-protein kinase A (PKA) signaling pathway, which is integral to a variety of physiological processes including immune responses, neuroprotection, and inflammation.[1] Inhibition of PDE7 leads to an increase in intracellular cAMP levels, thereby activating downstream effectors such as PKA and the exchange protein directly activated by cAMP (EPAC). This modulation of cAMP signaling makes PDE7 an attractive therapeutic target for a range of disorders.
This compound is a small molecule inhibitor developed to target PDE7.[2] To rigorously validate its on-target effects and elucidate its impact on downstream signaling pathways, a multi-faceted approach involving specific molecular tools is essential. This guide focuses on the use of siRNA-mediated gene silencing as a gold-standard method for target validation.
Comparative Analysis of PDE7 Inhibitors
To contextualize the performance of this compound, it is crucial to compare its potency with other established PDE7 inhibitors. While specific experimental data for this compound is not widely available in the public domain, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several alternative PDE7 inhibitors. This data serves as a benchmark for the expected potency of a selective PDE7 inhibitor.
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | PDE7 | Data not publicly available | [2] |
| BRL-50481 | PDE7A | 0.15 | [3][4][5][6] |
| TC3.6 | PDE7 | 0.55 | [7][8][9] |
| VP1.15 | PDE7 | 1.1 | [10] |
| VP3.15 | PDE7 | 1.59 | [11][12] |
Validating this compound's Mechanism of Action
The central hypothesis for this compound's mechanism of action is its direct inhibition of PDE7, leading to an accumulation of intracellular cAMP and subsequent activation of downstream signaling cascades.
The PDE7 Signaling Pathway
The following diagram illustrates the canonical PDE7 signaling pathway and the proposed mechanism of action for this compound.
Caption: PDE7 signaling pathway and points of intervention by this compound and siRNA.
Experimental Validation Workflow
To validate that the observed effects of this compound are mediated through PDE7, a specific siRNA is used to knockdown the expression of the PDE7 protein. If this compound is a specific inhibitor, its effects should be mimicked by the siRNA-mediated knockdown of PDE7 and occluded in cells where PDE7 has been silenced.
References
- 1. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRL-50481 | PDE Inhibitor | AmBeed.com [ambeed.com]
- 5. BRL-50481 | CymitQuimica [cymitquimica.com]
- 6. glpbio.com [glpbio.com]
- 7. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A preliminary investigation of phoshodiesterase 7 inhibitor VP3.15 as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the neuroprotective effects of different PDE7 inhibitors.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BRL-50481, S14, and TC3.6
The inhibition of phosphodiesterase 7 (PDE7), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, has emerged as a promising therapeutic strategy for a range of neurodegenerative disorders. By elevating intracellular cAMP levels, PDE7 inhibitors have demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models. This guide provides a comparative overview of three prominent PDE7 inhibitors: BRL-50481, S14, and TC3.6, with a focus on their neuroprotective performance supported by experimental data.
Quantitative Data Summary
The following table summarizes the available quantitative data for the selected PDE7 inhibitors, providing a basis for comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (µM) | Neuroprotective Model(s) | Key Quantitative Findings |
| BRL-50481 | PDE7A1 | 0.18 (Ki) | Parkinson's Disease (LPS-induced) | In a rat model of Parkinson's disease, treatment with BRL-50481 resulted in only a 20% decrease in dopaminergic neurons, compared to an 85% loss in the vehicle-treated group[1]. |
| S14 | PDE7A | 5.5 | Parkinson's Disease (6-OHDA & LPS models) | In a rat model of Parkinson's disease, S14 treatment led to an almost complete prevention of dopaminergic injury[1]. It also afforded significant protection against 6-OHDA-induced cell death, reducing elevated LDH levels by as much as 50%[1]. |
| TC3.6 | PDE7 | 0.55 | Multiple Sclerosis (TMEV-IDD model) | In a viral model of progressive multiple sclerosis, TC3.6 treatment ameliorated the disease course and improved motor deficits. It also demonstrated anti-inflammatory and neuroprotective activity by reducing neuroinflammation and axonal damage[2]. |
Signaling Pathway and Experimental Workflow
The neuroprotective effects of PDE7 inhibitors are primarily mediated through the cAMP/PKA/CREB signaling pathway. Inhibition of PDE7 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival, plasticity, and anti-inflammatory responses.
A typical experimental workflow to assess the neuroprotective effects of these inhibitors involves in vitro cell-based assays and in vivo animal models of neurodegeneration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the neuroprotective effects of PDE7 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Induction of Neurotoxicity: Treat cells with a neurotoxin (e.g., 100 µM 6-OHDA) for 24 hours.
-
Inhibitor Treatment: Co-treat or pre-treat cells with varying concentrations of the PDE7 inhibitor (e.g., 1-30 µM).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (TUNEL Assay)
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Prepare brain tissue sections or cultured cells on slides.
-
Permeabilization: Treat the samples with proteinase K to permeabilize the cells.
-
TdT Labeling: Incubate the samples with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-OH ends of fragmented DNA.
-
Staining and Visualization: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI) and visualize the slides under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells.
In Vivo Model of Parkinson's Disease (6-OHDA Rat Model)
This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats.
-
Stereotaxic Surgery: Secure the rat in a stereotaxic frame and inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle or the substantia nigra.
-
Inhibitor Administration: Administer the PDE7 inhibitor (e.g., S14 at 10 mg/kg, i.p.) daily for a specified period (e.g., 2 weeks) starting before or after the 6-OHDA lesion.
-
Behavioral Testing: Assess motor function using tests such as the apomorphine-induced rotation test or the cylinder test.
-
Histological Analysis: After the treatment period, sacrifice the animals and perfuse the brains. Prepare brain sections for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
Measurement of Intracellular cAMP Levels
This assay quantifies the direct target engagement of PDE7 inhibitors.
-
Cell Culture and Treatment: Plate neuronal cells and treat with the PDE7 inhibitor for a specified time (e.g., 1 hour).
-
Cell Lysis: Lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Assay: Perform a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions. The concentration of cAMP in the cell lysates is determined by comparing the absorbance to a standard curve.
Conclusion
The available data suggests that BRL-50481, S14, and TC3.6 are all effective neuroprotective agents, acting through the modulation of the cAMP signaling pathway. S14 appears to be particularly potent in models of Parkinson's disease, showing near-complete neuroprotection. BRL-50481 also demonstrates significant efficacy in the same model. TC3.6 shows promise in the context of multiple sclerosis, highlighting the potential of PDE7 inhibitors across different neurodegenerative conditions.
Direct comparative studies under identical experimental conditions are needed to definitively rank the neuroprotective efficacy of these inhibitors. However, the existing evidence strongly supports the continued investigation of PDE7 inhibitors as a viable therapeutic approach for neurodegenerative diseases. The detailed experimental protocols provided in this guide should facilitate further research and comparative analysis in this important field.
References
Safety Operating Guide
Proper Disposal of Pde7-IN-3: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research chemical Pde7-IN-3 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
As a small molecule inhibitor used in research, the proper disposal of this compound, whether in its pure form, in solution, or as contaminated material, must be handled with care to mitigate potential environmental and health impacts. The primary directive from manufacturers of research chemicals, including MedchemExpress, is to dispose of the substance and its container in accordance with local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, guiding the user to the appropriate disposal stream.
Caption: this compound Disposal Decision Workflow.
Step-by-Step Disposal Procedures
The following protocols are based on general best practices for the disposal of research-grade small molecule inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Disposal of Unused or Expired this compound (Neat Compound)
-
Do Not Dispose Down the Drain or in Regular Trash: Pure, unused, or expired this compound should be treated as chemical waste.
-
Consult Safety Data Sheet (SDS) and EHS: Always refer to the manufacturer's SDS for any specific disposal instructions. Contact your institution's EHS department to determine if this compound is classified as hazardous waste at your location.
-
Package for Disposal:
-
Keep the compound in its original, clearly labeled container if possible.
-
If repackaging is necessary, use a compatible, sealable container. Clearly label the container with the chemical name ("this compound"), CAS number (908570-13-8), and any hazard warnings.
-
-
Arrange for Chemical Waste Pickup: Store the container in a designated chemical waste accumulation area and arrange for pickup by your institution's hazardous waste disposal service.
Disposal of this compound Solutions (e.g., in DMSO)
-
Do Not Dispose Down the Drain: Solutions of this compound, especially in organic solvents like DMSO, must not be poured down the sink.
-
Collect in a Designated Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for liquid chemical waste. The container should be compatible with the solvent used.
-
The label should include the chemical name ("this compound"), the solvent (e.g., "in DMSO"), the approximate concentration, and any relevant hazard symbols.
-
-
Store and Dispose: Keep the waste container sealed and in a designated waste accumulation area until it is collected by your institution's hazardous waste management team.
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Segregate Contaminated Waste: Any materials that have come into direct contact with this compound, such as pipette tips, vials, gloves, and bench paper, should be considered contaminated.
-
Solid Chemical Waste Stream:
-
Collect all contaminated solid materials in a designated solid chemical waste container or a clearly labeled, sealed bag for hazardous waste.
-
Do not mix this waste with regular trash or biohazardous waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Disposal: The container of contaminated solid waste should be disposed of through your institution's chemical waste disposal program.
Key Experimental Protocols Referenced (General Chemical Handling)
While specific experimental protocols for this compound are proprietary to individual research labs, the handling and disposal procedures are guided by universal chemical safety protocols.
Accidental Spill Clean-up:
In the event of a spill, the general procedure is as follows:
-
Ensure Personal Safety: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For liquid spills, use an absorbent material such as vermiculite or a chemical spill kit to contain the spill. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris.
-
Package and Dispose: Place all collected waste into a sealed, labeled hazardous waste container and dispose of it through your institution's EHS department.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and dispose of the cleaning materials as contaminated waste.
By adhering to these procedures and always prioritizing consultation with your local EHS department, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
Essential Safety and Logistical Information for Handling Pde7-IN-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, research-grade compounds like Pde7-IN-3. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, a selective phosphodiesterase 7 (PDE7) inhibitor used in studies of inflammatory and neuropathic pain. Adherence to these protocols is crucial for minimizing exposure risks and maintaining a safe research environment.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed safety information. Institutional and local regulations for handling and disposal of chemical waste must be followed.
Hazard Identification and General Precautions
This compound is a bioactive small molecule intended for research use only. While a specific hazard assessment is found in the manufacturer's SDS, as a potent inhibitor of a key cellular enzyme, it should be handled with care. Assume the compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling this compound.
| Form of Compound | Required PPE |
| Solid (Powder) | - Gloves: Nitrile or neoprene gloves. - Eye Protection: Safety glasses with side shields or chemical safety goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is recommended, especially when weighing or transferring powder. - Lab Coat: A standard laboratory coat. |
| In Solution (e.g., in DMSO) | - Gloves: Nitrile or neoprene gloves. - Eye Protection: Safety glasses with side shields or chemical safety goggles. - Lab Coat: A standard laboratory coat. |
Step-by-Step Handling Procedures
Upon receipt, inspect the container for any damage. The compound should be stored under the conditions recommended by the supplier to ensure its stability and efficacy.
| Storage Condition | Duration |
| Stock Solution at -80°C | 6 months |
| Stock Solution at -20°C | 1 month |
This compound is typically supplied as a solid. Stock solutions are commonly prepared in dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO based on the mass of this compound and the desired concentration. The molecular weight of this compound is approximately 364.85 g/mol .
-
Carefully add the appropriate volume of DMSO to the vial containing the solid compound.
-
Recap the vial and vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
Solubility Data in DMSO:
| Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 2.7411 mL | 13.7054 mL | 27.4108 mL |
| 5 mM | 0.5482 mL | 2.7411 mL | 5.4822 mL |
| 10 mM | 0.2741 mL | 1.3705 mL | 2.7411 mL |
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
For Solid Spills:
-
Evacuate the area and ensure proper PPE is worn.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable waste container.
-
Clean the spill area with a suitable detergent and water.
-
Collect all contaminated materials in a sealed bag for proper disposal.
For Solution Spills:
-
Evacuate the area and ensure proper PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a labeled, sealable waste container.
-
Clean the spill area with a suitable detergent and water.
-
Collect all contaminated materials in a sealed bag for proper disposal.
All waste materials, including empty containers, unused compound, and contaminated materials, should be disposed of as hazardous chemical waste.[1] Follow your institution's and local environmental regulations for chemical waste disposal.[1] Do not dispose of down the drain or in regular trash.
Visual Protocols and Pathways
Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic AMP (cAMP) signaling pathway. It specifically hydrolyzes cAMP to AMP, thus downregulating cAMP-mediated signaling. This compound inhibits this action, leading to an accumulation of intracellular cAMP and subsequent activation of Protein Kinase A (PKA).
Caption: PDE7 signaling pathway and its inhibition by this compound.
This workflow provides a logical sequence for the safe handling of this compound from receipt to disposal.
Caption: General workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
